molecular formula C5H7ClO2 B1587152 3-Ethoxyacryloyl chloride CAS No. 6191-99-7

3-Ethoxyacryloyl chloride

Cat. No.: B1587152
CAS No.: 6191-99-7
M. Wt: 134.56 g/mol
InChI Key: SFMFACMIOWQIPR-UHFFFAOYSA-N
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Description

3-Ethoxyacryloyl chloride is a useful research compound. Its molecular formula is C5H7ClO2 and its molecular weight is 134.56 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-3-Ethoxyacryloyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6191-99-7

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

3-ethoxyprop-2-enoyl chloride

InChI

InChI=1S/C5H7ClO2/c1-2-8-4-3-5(6)7/h3-4H,2H2,1H3

InChI Key

SFMFACMIOWQIPR-UHFFFAOYSA-N

SMILES

CCOC=CC(=O)Cl

Canonical SMILES

CCOC=CC(=O)Cl

Pictograms

Flammable; Corrosive; Irritant; Health Hazard

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Ethoxyacryloyl Chloride: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile C3 Synthon for Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the demand for versatile and efficient building blocks is paramount. 3-Ethoxyacryloyl chloride, a bifunctional reagent, has emerged as a valuable C3 synthon, prized for its unique combination of a highly reactive acyl chloride and an electron-rich α,β-unsaturated system. This guide provides an in-depth exploration of its chemical properties, structure, and reactivity, offering field-proven insights into its application for constructing complex molecular architectures, with a focus on heterocyclic scaffolds prevalent in pharmaceuticals.

This document moves beyond a simple cataloging of facts, aiming to deliver the causal reasoning behind the compound's reactivity and the strategic considerations for its use in synthesis. Every piece of data and every protocol is presented with the goal of providing a self-validating system of information, grounded in authoritative references, to empower researchers in their experimental design and execution.

Molecular Structure and Physicochemical Profile

(E)-3-Ethoxyacryloyl chloride is the predominantly available and utilized isomer. Its structure features a critical interplay between the electrophilic acyl chloride and the nucleophilic β-carbon of the enol ether, a duality that dictates its synthetic applications.

IUPAC Name: (2E)-3-ethoxyprop-2-enoyl chloride[1] CAS Number: 6191-99-7[1] Molecular Formula: C₅H₇ClO₂[1]

The molecule's geometry, particularly the E-configuration of the double bond, is a key structural feature. This stereochemistry influences the orientation of reactants during cycloaddition and condensation reactions, impacting the structure of the resulting products.

Physicochemical Data Table

The following table summarizes the key physical and chemical properties of this compound, providing essential data for handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Weight 134.56 g/mol [1][2][3]
Appearance Colorless to light orange/yellow clear liquid[2]
Odor Sharp, pungent[4]
Boiling Point 75 °C at 10 mmHg (13.3 mbar)[2]
Density ~1.14 g/cm³
Refractive Index (n²⁰/D) ~1.49
Flash Point 25 °C (77 °F)[2]
Solubility Soluble in organic solvents; reacts with water.[4]
Storage Conditions 2-8°C, under inert gas, moisture sensitive[2]

Synthesis and Purification

Understanding the preparation of this compound is fundamental to appreciating its quality and stability. It is typically synthesized from inexpensive starting materials via a two-step process involving saponification followed by chlorination.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Saponification & Hydrolysis cluster_1 Step 2: Chlorination cluster_2 Purification A Ethyl 3,3-diethoxypropionate B 3-Ethoxyacrylic acid (crude salt) A->B  1. NaOH (aq)  2. Heat (110°C)  3. Acidification (not isolated) D (E)-3-Ethoxyacryloyl chloride B->D  Heat (70°C) C Thionyl Chloride (SOCl₂) C->D E Crude Product F Pure Product E->F Vacuum Distillation

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of (E)-3-Ethoxyacryloyl chloride[2]

This protocol is adapted from established literature procedures.

  • Step 1: Hydrolysis of Ethyl 3,3-diethoxypropionate.

    • To a solution of ethyl 3,3-diethoxypropionate (20 g) in water (50 mL), add sodium hydroxide (5 g) at room temperature.

    • Heat the reaction mixture to 110°C and stir vigorously for 1 hour.

    • Cool the reaction to room temperature. This step results in the in-situ formation of the sodium salt of 3-ethoxyacrylic acid.

    • The resulting aqueous solution is typically used directly in the next step after an extractive workup to remove any non-hydrolyzed starting material. Dilute with water (e.g., 200 mL) and extract with ethyl acetate (100 mL). The aqueous layer containing the desired salt is retained.

  • Step 2: Chlorination.

    • To the crude aqueous solution from Step 1, carefully add thionyl chloride (30 mL) in a fume hood with vigorous stirring. Causality: Thionyl chloride is a highly effective chlorinating agent for converting carboxylic acids (or their salts) to acyl chlorides. The reaction is exothermic and releases SO₂ and HCl gases.

    • Heat the reaction mixture to 70°C and maintain stirring for 1 hour to ensure complete conversion.

    • After the reaction is complete, concentrate the mixture directly under reduced pressure to remove excess thionyl chloride and solvent.

  • Step 3: Purification.

    • The resulting crude brown oil is purified by vacuum distillation (e.g., at ~75°C / 10 mmHg) to yield pure (E)-3-ethoxyacryloyl chloride (typical yield: ~90%). Trustworthiness: Purity should be assessed by ¹H NMR before use in subsequent reactions.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its dual reactivity, acting as a versatile 1,3-bielectrophile.

  • Nucleophilic Acyl Substitution: The acyl chloride is highly electrophilic and readily undergoes reaction with a wide range of nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters, respectively. This is the primary and most rapid reaction pathway.

  • Conjugate Addition (Michael Addition): The β-carbon of the enol ether is electrophilic due to conjugation with the carbonyl group. Stronger, softer nucleophiles can potentially add at this position, although this is generally a secondary pathway compared to the highly reactive acyl chloride.

The key to harnessing its synthetic potential lies in using dinucleophiles, where an initial nucleophilic attack at the acyl chloride is followed by an intramolecular cyclization onto the α,β-unsaturated system.

Reaction with Dinucleophiles: A Gateway to Heterocycles

The reaction with dinucleophiles such as hydrazines, amidines, or ureas is a powerful strategy for the synthesis of five- and six-membered heterocycles, which are core structures in many pharmaceutical agents.

G Reagent (E)-3-Ethoxyacryloyl Chloride Nuc1 Initial Nucleophilic Acyl Substitution Reagent->Nuc1 + Dinucleophile (e.g., Hydrazine) Intermediate Acyclic Intermediate (N-Acyl Enamine) Nuc1->Intermediate Nuc2 Intramolecular Cyclization Intermediate->Nuc2 Tautomerization & Conjugate Addition Product Heterocyclic Product (e.g., Pyrazole, Pyrimidine) Nuc2->Product Elimination of EtOH

Sources

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Ethoxyacryloyl chloride (CAS: 6191-99-7)

This compound, CAS Number 6191-99-7, is a highly reactive, bifunctional organic compound that has emerged as a critical building block in synthetic chemistry.[1] At room temperature, it is a colorless to pale yellow liquid characterized by a sharp, pungent odor typical of acyl chlorides.[1] Its chemical structure features two key reactive sites: a highly electrophilic acyl chloride group and an electron-deficient α,β-unsaturated system. This dual reactivity makes it an exceptionally versatile reagent for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical and agrochemical agents.[1][2]

While not a compound of major historical note, its utility is firmly established in contemporary research and development, where it serves as a key intermediate in the synthesis of high-value molecules, including the anti-cancer drug Dasatinib.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its properties, synthesis, reactivity, handling, and applications, with an emphasis on the underlying chemical principles that govern its use.

Physicochemical and Spectroscopic Profile

The utility of this compound is underpinned by its specific physical and chemical properties. These characteristics dictate its reaction conditions, storage requirements, and analytical identification.

PropertyValueSource(s)
CAS Number 6191-99-7[3][4][5]
Molecular Formula C₅H₇ClO₂[3][5]
Molecular Weight 134.56 g/mol [3][5]
Appearance Colorless to light yellow/orange clear liquid[1][4][6]
Boiling Point 75 °C at 10 mmHg[4][6]
Density ~1.14 g/cm³ (at 20°C)[3][4]
Refractive Index ~1.49[3][4]
Flash Point 25 °C[4][6]
IUPAC Name (2E)-3-ethoxyprop-2-enoyl chloride[5]
Solubility Reacts with water and other protic solvents.[1]
Purity (Typical) >88.0% (GC)[4]

Spectroscopic data is crucial for reaction monitoring and quality control. While specific spectra are proprietary, typical data can be found in public databases.[5] Key expected signals would include characteristic IR stretches for the C=O (acyl chloride) and C=C bonds, as well as distinct ¹H and ¹³C NMR signals for the ethoxy group and the vinyl protons.

Synthesis: From Ester to Acyl Chloride

This compound is not naturally occurring and is typically synthesized in a two-step sequence starting from a stable precursor like ethyl 3,3-diethoxypropionate.[1][6] The process involves an initial hydrolysis followed by chlorination.

Causality in the Synthetic Protocol

The choice of reagents and conditions is critical for a successful synthesis.

  • Hydrolysis: The initial step involves the saponification of the starting ester and subsequent hydrolysis of the acetal under basic conditions to yield the sodium salt of 3-ethoxyacrylic acid. Heating accelerates this process.

  • Chlorination: The conversion of the resulting carboxylic acid to the acyl chloride is the most critical step. Thionyl chloride (SOCl₂) is a preferred chlorinating agent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1][7] Anhydrous (moisture-free) conditions are paramount during this stage. Any water present will rapidly hydrolyze the newly formed acyl chloride back to the carboxylic acid, severely reducing the yield.[1]

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A Ethyl 3,3-diethoxypropionate B 3-Ethoxyacrylic Acid (as salt) A->B 1. NaOH (aq) 2. Heat (110°C) C This compound B->C 1. Thionyl Chloride (SOCl₂) 2. Heat (70°C) 3. Anhydrous Conditions D Pure Product C->D Vacuum Distillation

Caption: Workflow for the synthesis of this compound.

Field-Validated Experimental Protocol

The following protocol is a synthesized methodology based on established procedures.[6]

Materials:

  • Ethyl 3,3-diethoxypropionate (1 equivalent)

  • Sodium hydroxide (NaOH)

  • Thionyl chloride (SOCl₂)

  • Water (H₂O)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis: To a solution of ethyl 3,3-diethoxypropionate (e.g., 20 g) in water (50 mL), add sodium hydroxide (5 g). Heat the mixture to 110°C and stir vigorously for 1 hour.[6]

  • Workup: Allow the reaction to cool to room temperature. The resulting mixture contains the sodium salt of 3-ethoxyacrylic acid.

  • Chlorination: Carefully add thionyl chloride (e.g., 30 mL) to the crude product from the previous step under an inert atmosphere (e.g., Nitrogen). Heat the reaction to 70°C and maintain stirring for 1 hour.[6] The reaction should be performed in a well-ventilated fume hood due to the release of SO₂ and HCl gas.

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The crude this compound is then purified by vacuum distillation (boiling point ~75°C at 10 mmHg) to yield the final product as a clear liquid.[4][6]

Chemical Reactivity: A Tale of Two Electrophiles

The synthetic power of this compound stems from its dual electrophilic nature. The molecule can undergo attack at two primary sites: the carbonyl carbon of the acyl chloride and the β-carbon of the α,β-unsaturated system.

  • Nucleophilic Acyl Substitution: The acyl chloride is a highly activated carboxylic acid derivative. The carbonyl carbon is extremely electrophilic and readily attacked by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reaction is typically fast and results in the formation of amides, esters, or thioesters, with the expulsion of a chloride ion. This is the primary pathway for incorporating the acryloyl scaffold into target molecules.[1]

  • Conjugate (Michael) Addition: The double bond is activated by the electron-withdrawing carbonyl group, making the β-carbon susceptible to attack by soft nucleophiles in a conjugate or Michael addition reaction. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.

These two modes of reactivity can be exploited selectively or in tandem, particularly in cyclization reactions, to build complex heterocyclic rings.

Caption: Dual electrophilic nature of this compound.

Applications in Drug Discovery and Heterocyclic Synthesis

The ability to act as a versatile three-carbon building block makes this compound a valuable reagent in medicinal chemistry and process development.

Synthesis of Pyrimidine and Pyridine Scaffolds

Pyrimidines and pyridines are ubiquitous heterocyclic motifs in pharmaceuticals.[8][9] this compound is an ideal precursor for these systems. By reacting it with dinucleophilic species like ureas, thioureas, or amidines, a [3+3] cycloaddition can be achieved to form substituted pyrimidine rings.[10] This strategy is a cornerstone for building libraries of compounds for drug screening.

Heterocycle_Synthesis reagent 3-Ethoxyacryloyl chloride intermediate Acyclic Intermediate reagent->intermediate nucleophile Binucleophile (e.g., Guanidine) nucleophile->intermediate product Substituted Pyrimidine Core intermediate->product Cyclization

Caption: General scheme for pyrimidine synthesis.

Key Intermediate in Pharmaceutical Manufacturing

A prominent industrial application of this compound is its role as a key intermediate in the synthesis of Dasatinib, a targeted therapy used to treat certain types of cancer.[2] Its specific structure and reactivity are crucial for efficiently constructing the complex core of the final active pharmaceutical ingredient (API). This underscores the reagent's importance in producing life-saving medicines at an industrial scale.

Safety, Handling, and Storage: A Self-Validating Protocol

Due to its high reactivity, this compound presents significant handling hazards. A rigorous and self-validating safety protocol is non-negotiable. The primary hazards stem from its flammability, corrosivity, and reactivity with water.[4][5]

GHS Hazard Identification

The compound is classified with multiple hazards under the Globally Harmonized System (GHS).[5]

Hazard CodeDescriptionClass
H226 Flammable liquid and vaporFlammable Liquid, Cat. 3
H314 Causes severe skin burns and eye damageSkin Corrosion, Cat. 1B
H302 Harmful if swallowedAcute Toxicity (Oral), Cat. 4
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaledRespiratory Sensitization, Cat. 1
H317 May cause an allergic skin reactionSkin Sensitization, Cat. 1
H290 May be corrosive to metalsCorrosive to Metals, Cat. 1
Protocol for Safe Handling and Storage

Adherence to the following protocol creates a self-validating system where safety is inherently maintained.

1. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11] Standard safety glasses are insufficient.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-retardant, chemical-resistant apron or lab coat.[11] All protective clothing should be inspected daily.[11]

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[1] For situations with potential overexposure, a supplied-air respirator is required.[11]

2. Engineering Controls & Spill Management:

  • Ventilation: Work must be conducted in a well-ventilated area, specifically within a fume hood.[1]

  • Fire Safety: Keep away from heat, sparks, and open flames.[4] Use explosion-proof electrical equipment.[4] A dry chemical or alcohol-resistant foam extinguisher should be available. Do not use water on fires involving this compound.[11]

  • Spill Containment: Absorb spills with inert, non-combustible material (e.g., dry sand) and transfer to a sealed container for hazardous waste disposal.[4]

3. Storage Integrity:

  • Conditions: Store in a cool (2-8°C), dry, well-ventilated place away from heat and ignition sources.[1]

  • Atmosphere: Due to its moisture sensitivity, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1]

  • Incompatibilities: Keep segregated from water, alcohols, amines, strong bases, and oxidizing agents to prevent violent exothermic reactions.[1]

By strictly following these procedures, the risks associated with this highly reactive but synthetically valuable compound can be effectively managed.

References

  • New Jersey Department of Health. (n.d.). ACRYLYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,.... Retrieved from [Link]

  • Mol-Instincts. (2025). 3-Ethoxy-acryloyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402703A - Synthetic method of acryloyl chloride.
  • Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.
  • Zielihski, W. (n.d.). PREPARATION OF PYRIMIDINES AND PYRIDINES FROM ALKYL KETONES AND NITRILES IN PRESENCE OF PHOSPHORYL CHLORIDE. Retrieved from [Link]

  • IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. (n.d.). MAOC, AOC Development Story. Retrieved from [Link]

  • Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.). Retrieved from [Link]

  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Dev Res., 86(6), e70146. Retrieved from [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Ethoxyacryloyl Chloride from 3-Ethoxyacrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethoxyacryloyl chloride (CAS 6191-99-7) is a highly reactive bifunctional molecule, serving as a critical intermediate in advanced organic synthesis.[1][2] Its structure, which incorporates both a reactive acyl chloride and an α,β-unsaturated ether, makes it a valuable building block for introducing the 3-ethoxyacryloyl moiety into complex molecular architectures.[2] This reagent finds significant application in the pharmaceutical and agrochemical industries, most notably as a key component in the synthesis of sophisticated active pharmaceutical ingredients (APIs).[1][2] The high reactivity of the acyl chloride group allows for efficient nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form a diverse range of amides and esters.[2][3]

Given its instability and high reactivity, this compound is typically synthesized on-demand for immediate use in subsequent synthetic steps.[1] The most prevalent and reliable method for its preparation is the direct conversion of its parent carboxylic acid, 3-ethoxyacrylic acid, using a suitable chlorinating agent.[1][2] This guide provides a detailed examination of this transformation, focusing on the widely used and efficient thionyl chloride (SOCl₂) method. We will delve into the underlying reaction mechanism, provide a comprehensive, step-by-step experimental protocol, and address critical safety considerations.

Reaction Overview and Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that significantly enhances the electrophilicity of the carbonyl carbon, thereby activating it for nucleophilic attack.[4] The hydroxyl group of a carboxylic acid is a poor leaving group, and direct substitution is unfavorable. Reagents like thionyl chloride, oxalyl chloride, and phosphorus halides (PCl₃, PCl₅) are employed to convert the hydroxyl into an excellent leaving group.[5][6][7]

Thionyl chloride is often the reagent of choice due to its efficacy and the convenient nature of its byproducts.[6] The reaction of 3-ethoxyacrylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution pathway, producing this compound along with gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6][7]

The mechanism unfolds through several key steps:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the carbonyl oxygen of 3-ethoxyacrylic acid attacking the electrophilic sulfur atom of thionyl chloride.[8][9]

  • Intermediate Formation: This attack forms a highly reactive chlorosulfite intermediate and displaces a chloride ion.[4][5] The hydroxyl group has now been converted into a much better leaving group.

  • Nucleophilic Acyl Substitution: The displaced chloride ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the intermediate.[4][8] This forms a tetrahedral intermediate.

  • Product Formation and Byproduct Elimination: The tetrahedral intermediate is unstable and collapses. It eliminates the chlorosulfite group, which readily decomposes into the thermodynamically stable gaseous byproducts SO₂ and HCl.[6][9] The expulsion of these gases from the reaction mixture helps to drive the reaction to completion according to Le Châtelier's principle.[9]

This process effectively replaces the hydroxyl group with a chlorine atom, yielding the desired this compound.[4]

Comparative Analysis of Chlorinating Agents

While thionyl chloride is highly effective, other reagents can also accomplish this transformation. The choice often depends on the scale, substrate sensitivity, and desired purity.

ReagentCatalystTypical SolventTemperatureKey ByproductsAdvantages & Disadvantages
Thionyl Chloride (SOCl₂) ** DMF (catalytic) or NoneNeat or inert solvent (DCM, Toluene)Reflux (40-78°C)SO₂(g), HCl(g)Adv: Gaseous byproducts simplify purification. Cost-effective. Disadv: Reagent is highly corrosive and moisture-sensitive.[7][10]
Oxalyl Chloride ((COCl)₂) DMF (catalytic)Dichloromethane (DCM)Room TemperatureCO(g), CO₂(g), HCl(g)Adv: Milder reaction conditions. Volatile byproducts. Disadv: More expensive and toxic than SOCl₂.[3][10]
Phosphorus Pentachloride (PCl₅) NoneNeat or inert solventRoom Temp to mild heatPOCl₃(l), HCl(g)Adv: Highly reactive. Disadv: Produces a liquid byproduct (POCl₃, b.p. 106°C) that must be separated by distillation.[4][7]
Benzoyl Chloride (C₆H₅COCl) **NoneNeatDistillationBenzoic AcidAdv: Can be effective for some acrylic acids. Disadv: Requires distillation to separate the product from the benzoic acid byproduct.[3][11]

For the synthesis of this compound, thionyl chloride offers a robust and scalable solution with a straightforward workup.[1][12]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-ethoxyacrylic acid using thionyl chloride.

Materials and Equipment:

  • Reagents:

    • 3-Ethoxyacrylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene (for azeotropic removal, optional)

  • Equipment:

    • Round-bottom flask (dried in an oven)

    • Reflux condenser with a gas outlet/drying tube

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Rotary evaporator

    • Schlenk line or nitrogen/argon inlet

    • Standard glassware for workup

Workflow Diagram:

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation A Charge oven-dried flask with 3-ethoxyacrylic acid and stir bar. B Add excess Thionyl Chloride (SOCl₂) under an inert atmosphere. A->B Anhydrous Conditions C Attach reflux condenser and heat the mixture to 70°C. D Maintain reflux for 1-3 hours. Monitor gas evolution (SO₂, HCl). C->D Heating E Cool reaction to room temperature. F Remove excess SOCl₂ via rotary evaporation. (Optional: Add toluene for azeotropic removal). E->F G Obtain crude this compound as a light yellow to brown liquid/solid. F->G

Caption: Synthesis workflow for this compound.

Step-by-Step Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to prevent hydrolysis of the reagents and product.

  • Charging the Reactor: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, place 3-ethoxyacrylic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere, carefully add an excess of thionyl chloride (typically 2.0-3.0 eq) to the flask.[13] This can be done neat or in an anhydrous solvent like dichloromethane. The reaction is often performed neat.

  • Reaction Conditions: Attach a reflux condenser fitted with a gas outlet connected to a scrubber (containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Heat the reaction mixture to 70°C using a heating mantle.[12]

  • Monitoring the Reaction: Stir the mixture at this temperature for 1-3 hours.[12] The reaction is typically complete when the evolution of gas ceases.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[12][13] Caution: Ensure the vacuum pump is protected from the corrosive vapors. A cold trap and/or a base trap is essential.

    • To ensure complete removal of residual thionyl chloride, an anhydrous solvent like toluene can be added and subsequently removed under reduced pressure (azeotropic removal).

  • Product: The resulting crude this compound is often a light yellow to brown liquid or solid and is typically used in the next synthetic step without further purification.[12] If high purity is required, vacuum distillation can be performed, but this may lead to polymerization, especially for acryloyl derivatives.

Critical Safety Precautions

Handling the reagents and product in this synthesis requires strict adherence to safety protocols due to their hazardous nature.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly toxic, corrosive, and reacts violently with water, releasing toxic SO₂ and HCl gases.[14][15] Causes severe burns to the skin, eyes, and respiratory tract.[14][15][16] Inhalation can cause lung edema, with symptoms possibly being delayed.[15]

    • Handling: Always handle thionyl chloride in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[14][15] Ensure an emergency eyewash station and safety shower are immediately accessible.[14]

  • This compound:

    • Hazards: Assumed to be highly corrosive, toxic, and a lachrymator, similar to other low molecular weight acyl chlorides.[17] It is moisture-sensitive and will hydrolyze to release HCl. It is also flammable.

    • Handling: Handle in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[17] Wear the same level of PPE as for thionyl chloride. Store in a tightly closed container under an inert atmosphere in a cool, dry place.[16][17]

  • General Precautions:

    • Quenching: Any residual thionyl chloride or the acyl chloride product must be quenched carefully. This can be done by slowly adding the material to a stirred, cold solution of sodium bicarbonate or another suitable base.

    • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[16]

Conclusion

The synthesis of this compound from 3-ethoxyacrylic acid using thionyl chloride is a reliable and efficient method for producing this valuable synthetic intermediate. The key to a successful synthesis lies in the rigorous exclusion of moisture and adherence to strict safety protocols due to the hazardous nature of the chemicals involved. By understanding the reaction mechanism and following the detailed protocol outlined in this guide, researchers can confidently prepare this compound for its diverse applications in the development of novel pharmaceuticals and other high-value chemical entities.

References

  • US5395966A - Process for the manufacture of acryloyl chloride - Google Patents. (n.d.). Google Patents.
  • This compound 6191-99-7 wiki - Guidechem. (n.d.). Guidechem.
  • Acryloyl chloride - Wikipedia. (n.d.). Wikipedia.
  • Preparation of acryloyl chloride - PrepChem.com. (n.d.). PrepChem.com.
  • Preparation of this compound from 3-Ethoxyacrylic Acid: Application Notes and Protocols - Benchchem. (n.d.). Benchchem.
  • Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide - Benchchem. (n.d.). Benchchem.
  • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024, April 1). YouTube.
  • FR2643901A1 - PROCESS FOR PRODUCING ACRYLOYL CHLORIDE - Google Patents. (n.d.). Google Patents.
  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (n.d.). Chemistry Steps.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
  • This compound | 6191-99-7 - ChemicalBook. (2025, August 8). ChemicalBook.
  • Video: Carboxylic Acids to Acid Chlorides - JoVE. (2025, May 22). JoVE.
  • converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Chemguide.
  • Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,... - ResearchGate. (n.d.). ResearchGate.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 21). Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2). Sigma-Aldrich.
  • SAFETY DATA SHEET - Merck Millipore. (2025, December 10). Merck Millipore.
  • 1. Procedure - Organic Syntheses. (n.d.). Organic Syntheses.
  • CN109503568B - Preparation method of dasatinib - Google Patents. (n.d.). Google Patents.
  • ICSC 1409 - THIONYL CHLORIDE. (n.d.). International Chemical Safety Cards.
  • 3-Ethoxy-acryloyl chloride - 6191-99-7, C5H7ClO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSrc.
  • Reaction of Carboxylic Acids with Thionyl Chloride - YouTube. (2013, December 8). YouTube.
  • Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (2025, March 31). Reddit.
  • Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.

Sources

An In-Depth Technical Guide to the Reactivity of 3-Ethoxyacryloyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic synthesis, the strategic deployment of highly reactive, multifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-ethoxyacryloyl chloride has emerged as a versatile and powerful reagent, particularly in the synthesis of pharmaceuticals and other fine chemicals. Its unique combination of a reactive acyl chloride and an electron-rich α,β-unsaturated ether system bestows upon it a rich and nuanced reactivity profile. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core reactivity of this compound with a diverse array of nucleophiles. By elucidating the underlying mechanistic principles and providing field-proven insights, this document aims to empower chemists to harness the full synthetic potential of this valuable intermediate.

Structural Features and Inherent Reactivity

This compound, with the chemical formula C₅H₇ClO₂, is a colorless to light yellow liquid characterized by a pungent odor.[1][2] Its reactivity is dictated by the interplay of two key functional groups: the highly electrophilic acyl chloride and the ethoxy-substituted α,β-unsaturated system. The acyl chloride functionality serves as an excellent leaving group, predisposing the molecule to nucleophilic acyl substitution. The presence of the ethoxy group at the β-position, however, introduces additional complexity and synthetic opportunities.

The molecule exists predominantly as the more stable (E)-isomer, also known as the trans-isomer.[3] This stereochemistry can influence the approach of nucleophiles and the stereochemical outcome of certain reactions.

Safety and Handling

This compound is a flammable, corrosive, and moisture-sensitive liquid that requires careful handling in a well-ventilated fume hood.[1][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] It is incompatible with water, alcohols, amines, strong bases, and oxidizing agents, which can lead to violent exothermic reactions.[1] For storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C to prevent decomposition.[1]

Reactivity with N-Nucleophiles: A Gateway to Amides and Heterocycles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, providing a direct route to a wide range of 3-ethoxyacrylamides and serving as a key step in the construction of various nitrogen-containing heterocycles.

Reaction with Primary and Secondary Amines

Primary and secondary amines readily react with this compound via a nucleophilic acyl substitution mechanism to form the corresponding N-substituted 3-ethoxyacrylamides. The reaction is typically rapid and exothermic.

Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to yield the stable amide product.

G reac1 This compound intermed Tetrahedral Intermediate reac1->intermed Nucleophilic Attack reac2 R¹R²NH (Amine) reac2->intermed prod1 N,N-Disubstituted 3-Ethoxyacrylamide intermed->prod1 Collapse & Elimination prod2 HCl intermed->prod2

Figure 1: General mechanism for the reaction of this compound with amines.

Experimental Protocol: Synthesis of (E)-N-(aryl)-3-ethoxyacrylamide [5]

A notable example is the synthesis of an aminoquinoline derivative, where the initial step involves the acylation of an aniline derivative with (E)-3-ethoxyacryloyl chloride.[5]

  • To a solution of the desired aniline derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask, add (E)-3-ethoxyacryloyl chloride (1.1 eq).

  • Heat the reaction mixture to 50°C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

NucleophileProductReaction ConditionsYieldReference
Aniline Derivative(E)-N-aryl-3-ethoxyacrylamideTHF, 50°C, 16hNot specified[5]
Application in Heterocyclic Synthesis: Pyrimidines and Pyrazoles

This compound is a valuable precursor for the synthesis of various heterocyclic systems, including pyrimidines and pyrazoles. The bifunctional nature of the molecule allows for a condensation reaction followed by cyclization.

The reaction of this compound with amidines or ureas can lead to the formation of substituted pyrimidin-4-ones. The reaction proceeds through an initial acylation of the nucleophilic nitrogen, followed by an intramolecular cyclization and elimination of ethanol.

G reac1 This compound intermed1 N-Acyl Amidine/Urea reac1->intermed1 Acylation reac2 Amidine/Urea reac2->intermed1 intermed2 Cyclized Intermediate intermed1->intermed2 Intramolecular Cyclization prod Pyrimidin-4-one intermed2->prod Elimination of EtOH

Figure 2: Proposed pathway for pyrimidin-4-one synthesis.

The reaction with hydrazine and its derivatives provides a route to substituted pyrazoles. The initial reaction forms a hydrazide, which can then undergo intramolecular cyclization. The regioselectivity of the cyclization can be influenced by the substitution pattern on the hydrazine.[6][7]

Reactivity with O-Nucleophiles: Formation of Esters

Alcohols and phenols react with this compound to form the corresponding 3-ethoxyacrylates. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

Mechanism: The reaction follows the general nucleophilic acyl substitution pathway, with the oxygen atom of the alcohol or phenol acting as the nucleophile.

Experimental Protocol: General Procedure for Esterification

  • Dissolve the alcohol or phenol (1.0 eq) and a non-nucleophilic base (1.1 eq, e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add this compound (1.05 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • The reaction mixture is then typically washed with water, dilute acid, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to afford the crude ester, which can be further purified by distillation or column chromatography.

NucleophileProductTypical BaseSolventReference
EthanolEthyl 3-ethoxyacrylatePyridineDichloromethaneGeneral Knowledge
PhenolPhenyl 3-ethoxyacrylateTriethylamineTHFGeneral Knowledge

Reactivity with S-Nucleophiles: Access to Thioesters

Thiols are potent nucleophiles and react readily with this compound to furnish 3-ethoxyacrylthioates. Similar to the reactions with alcohols, a base is often employed to scavenge the HCl produced.

Mechanism: The sulfur atom of the thiol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to give the thioester product.

Reactivity with C-Nucleophiles: Carbon-Carbon Bond Formation

The reaction of this compound with carbon-based nucleophiles, such as organometallic reagents and enolates, provides a powerful tool for carbon-carbon bond formation, leading to ketones and β-dicarbonyl compounds.

Reaction with Organometallic Reagents

Grignard reagents (RMgX) and organolithium compounds (RLi) are highly reactive carbon nucleophiles that typically add twice to acyl chlorides to produce tertiary alcohols. However, the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), can allow for the selective formation of ketones.

Mechanism with Organocuprates: The less reactive organocuprate adds to the acyl chloride to form a ketone. The resulting ketone is less reactive towards the organocuprate than the starting acyl chloride, allowing for the isolation of the ketone product.

G reac1 This compound intermed Tetrahedral Intermediate reac1->intermed Nucleophilic Addition reac2 R₂CuLi (Gilman Reagent) reac2->intermed prod β-Ethoxy Enone intermed->prod Elimination

Figure 3: Reaction with a Gilman reagent to form a β-ethoxy enone.

Reaction with Enolates

Enolates derived from β-dicarbonyl compounds, such as diethyl malonate or ethyl acetoacetate, are soft carbon nucleophiles that can react with this compound in an acylation reaction. This provides access to more complex polycarbonyl compounds, which are valuable synthetic intermediates.

Experimental Protocol: Acylation of Diethyl Malonate

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0°C.

  • After stirring for 30 minutes, add this compound (1.0 eq) slowly to the enolate solution at 0°C.

  • Allow the reaction to proceed at room temperature until completion.

  • The reaction is then quenched with a weak acid, and the product is extracted with an organic solvent.

Summary of Reactivity

The reactivity of this compound is summarized in the following table, highlighting the diverse range of products that can be accessed from this versatile building block.

Nucleophile TypeNucleophile ExampleProduct Type
N-Nucleophiles Primary/Secondary AminesN-Substituted Amides
Amidines/UreasPyrimidinones
HydrazinesPyrazoles
O-Nucleophiles AlcoholsEsters
PhenolsPhenyl Esters
S-Nucleophiles ThiolsThioesters
C-Nucleophiles Organocupratesβ-Ethoxy Enones
EnolatesPolycarbonyl Compounds

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity, stemming from the acyl chloride and the electron-rich alkene, provides a rich platform for the construction of a wide array of functionalized molecules. A thorough understanding of its reactivity with various nucleophiles, as detailed in this guide, is crucial for its effective application in the synthesis of complex targets, including pharmaceuticals and other advanced materials. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for chemists seeking to leverage the synthetic power of this important intermediate.

References

Sources

Introduction: The Synthetic Versatility of 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Ethoxyacryloyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the solubility characteristics of this compound (CAS No. 6191-99-7), a critical intermediate in modern organic synthesis. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, the practical implications of its reactivity, and a robust methodology for its experimental determination.

This compound, a colorless to pale yellow liquid with a pungent odor, is a bifunctional reagent of significant interest in the chemical and pharmaceutical industries.[1] Its structure, featuring a reactive acyl chloride and an electron-rich α,β-unsaturated ether system, makes it a valuable building block for constructing complex molecular architectures.[1] Notably, it serves as a key intermediate in the synthesis of pharmaceuticals, such as the anti-cancer drug Dasatinib, as well as in the manufacturing of agrochemicals and specialty polymers.[1][2]

Understanding the solubility of this compound is paramount for its effective use. Proper solvent selection is critical for controlling reaction kinetics, ensuring homogeneity, and facilitating purification processes. However, its high reactivity, particularly its propensity for hydrolysis, presents unique challenges not encountered with more stable compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are foundational to understanding its behavior in various solvent systems.

PropertyValueSource(s)
CAS Number 6191-99-7[3][4]
Molecular Formula C₅H₇ClO₂[3][5]
Molecular Weight 134.56 g/mol [3][6]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 75°C at 10 mmHg[4]
Flash Point 25°C (77°F)[6]
Storage Temperature 2-8°C, under inert atmosphere[1][6]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent.

Molecular Structure and Polarity Analysis

This compound possesses both polar and non-polar characteristics:

  • Polar Moieties: The carbonyl group (C=O) and the carbon-chlorine bond (C-Cl) create significant dipole moments, making this region of the molecule polar. The ether linkage (-O-) also contributes to its polarity.

  • Non-polar Moieties: The ethyl group (-CH₂CH₃) provides a degree of non-polar character.

Due to the strong dipoles of the acyl chloride and ether functionalities, this compound is classified as a polar molecule. Therefore, it is predicted to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the acyl chloride group.

Diagram: Factors Influencing Solubility

Caption: Logical relationship between solute/solvent properties and solubility outcome.

Qualitative Solubility Profile

While specific quantitative data is scarce in the literature, a qualitative solubility profile can be constructed based on chemical principles and general statements from safety and technical data sheets.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Remarks
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN)Soluble to Freely Soluble These solvents have strong dipoles that can solvate the polar acyl chloride and ether groups. They lack acidic protons and are therefore unreactive, making them ideal for reactions and handling. A related compound, acryloyl chloride, is known to be soluble in acetone, chloroform, and THF.[7]
Non-Polar Aprotic Hexanes, Toluene, Diethyl EtherSlightly Soluble to Soluble Solubility is driven by van der Waals interactions with the ethyl group and parts of the carbon backbone. Toluene and diethyl ether offer some polarity, enhancing solubility compared to purely aliphatic solvents like hexanes.
Polar Protic Water, Alcohols (Methanol, Ethanol)Reactive (Not Soluble) Acyl chlorides react vigorously with protic solvents. [8] With water, it hydrolyzes to 3-ethoxyacrylic acid and hydrochloric acid.[8] With alcohols, it undergoes alcoholysis to form the corresponding ester. Therefore, these solvents are unsuitable for dissolving the compound for subsequent use.

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive compound like this compound requires meticulous technique to prevent its degradation. The following protocol is a self-validating system designed for this purpose, emphasizing anhydrous conditions.

Safety Precautions:
  • This compound is corrosive, flammable, and a respiratory sensitizer.[3] All manipulations must be performed in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles.[6][9]

  • All glassware must be oven- or flame-dried immediately before use to remove any traces of water.

  • The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:
  • This compound (>90% purity)

  • Anhydrous organic solvents (DCM, THF, Toluene, Hexane, etc.)

  • Oven-dried vials with PTFE-lined caps

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Calibrated micropipettes and gas-tight syringes

Step-by-Step Methodology:
  • Preparation: Arrange a series of oven-dried vials in a rack within the fume hood. Purge each vial with inert gas for 1-2 minutes.

  • Solvent Addition: Using a calibrated micropipette, add a precise volume (e.g., 1.0 mL) of the first anhydrous solvent to be tested into a labeled vial. Seal the vial and allow it to thermally equilibrate to room temperature.

  • Solute Addition (Titration Method): Using a gas-tight syringe, add a small, known volume (e.g., 10 µL) of this compound to the vial.

  • Observation: Cap the vial securely and vortex for 30-60 seconds. Observe the solution against a dark background. If the solution is clear and homogenous, the compound is soluble at that concentration.

  • Incremental Addition: Continue adding 10 µL aliquots of the solute, vortexing and observing after each addition.

  • Saturation Point: The point at which a persistent second phase (immiscible liquid droplets or cloudiness) appears, even after vigorous mixing, is the saturation point.

  • Calculation: Calculate the solubility based on the total volume of solute added to the known volume of solvent. Convert to standard units (e.g., g/100 mL) using the density of this compound.

  • Repeat: Repeat steps 2-7 for each solvent to be tested.

Diagram: Experimental Workflow

G start Start prep Prepare Anhydrous Vials under Inert Atmosphere start->prep add_solvent Add 1.0 mL Anhydrous Solvent prep->add_solvent add_solute Add 10 µL Aliquot of This compound add_solvent->add_solute mix Cap and Vortex (30-60s) add_solute->mix observe Observe for Homogeneity mix->observe observe->add_solute Clear Solution record Record Total Volume Added Calculate Solubility observe->record Cloudy / Phase Separation end End record->end

Caption: Step-wise workflow for determining the solubility of a reactive compound.

Conclusion: Practical Implications for Drug Development

The solubility profile of this compound is dominated by its high reactivity and polar nature. It is readily miscible with common polar aprotic solvents such as THF and Dichloromethane, which are ideal choices for conducting reactions due to their inertness. Conversely, protic solvents like water and alcohols are incompatible, leading to rapid degradation of the reagent. For professionals in drug development and organic synthesis, this understanding is crucial. Selecting an appropriate anhydrous, aprotic solvent is the first and most critical step in ensuring the success of synthetic transformations involving this versatile intermediate. The experimental protocol outlined herein provides a reliable framework for determining its solubility in novel solvent systems under safe and controlled conditions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemexper. (n.d.). 3-Ethoxy-acryloyl chloride. Retrieved from [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a course material PDF, specific source URL unavailable.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Industrial Applications of this compound in Chemical Manufacturing. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,.... Retrieved from [Link]

  • Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

  • Reddit. (2021, March 12). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?. r/chemistry. Retrieved from [Link]

  • FDA Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

Sources

A Spectroscopic Guide to 3-Ethoxyacryloyl Chloride: Unveiling Molecular Structure through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethoxyacryloyl chloride, with the chemical formula C₅H₇ClO₂ and a molecular weight of 134.56 g/mol , is a reactive organic compound that serves as a versatile intermediate in modern chemical synthesis.[1][2][3][4] Known for its role in the production of cosmetics, hair care products, and detergents, this colorless to light yellow liquid possesses a characteristic sharp odor.[2][3][4] Its utility stems from the presence of two key reactive sites: a highly electrophilic acyl chloride and an electron-rich α,β-unsaturated ether system.[3] The IUPAC name for this compound is (E)-3-ethoxyprop-2-enoyl chloride, indicating a specific stereochemistry around the carbon-carbon double bond.[1]

The precise and unambiguous characterization of such a reactive intermediate is paramount for its effective use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for elucidating the molecular structure and confirming the purity of this compound. This in-depth technical guide provides a detailed analysis of the spectral data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. Where experimental data is not publicly available, this guide leverages established spectroscopic principles and data from analogous structures to provide expert predictions, demonstrating the synergy between empirical data and theoretical understanding in chemical analysis.

The synthesis of this compound is typically achieved by treating 3-ethoxyacrylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, under anhydrous conditions.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in a molecule. The (E)-3-ethoxyprop-2-enoyl chloride molecule has five distinct carbon environments, and thus, five signals are expected in its proton-decoupled ¹³C NMR spectrum.

Chemical Shift (δ) ppmAssignmentRationale
~165C=O (Acyl Chloride)The carbonyl carbon of an acyl chloride is highly deshielded due to the electronegativity of both the oxygen and chlorine atoms, resulting in a chemical shift in the 160-180 ppm range.
~158CH=CH -OThe carbon atom beta to the carbonyl group and bonded to the ethoxy group is significantly deshielded due to the electron-donating resonance effect of the oxygen atom, placing it far downfield for an sp² carbon.
~105C H=CH-OThe carbon atom alpha to the carbonyl group is shielded relative to the beta carbon due to the opposing electronic effects.
~68O-C H₂-CH₃The methylene carbon of the ethoxy group is deshielded by the adjacent electronegative oxygen atom.
~14O-CH₂-C H₃The methyl carbon of the ethoxy group is in a typical alkyl region, appearing at the highest field.

Note: The chemical shifts are based on available data and established ranges for similar functional groups.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned ¹H NMR spectrum for this compound is elusive, a highly accurate prediction can be made based on fundamental NMR principles, such as electronegativity, hybridization, and spin-spin coupling.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentRationale
~7.8Doublet1H~12 HzCH =CH-OThis vinylic proton is on a carbon beta to the carbonyl group and is deshielded. It is coupled to the other vinylic proton. The large coupling constant is characteristic of a trans relationship.
~5.9Doublet1H~12 HzCH=CH -C=OThis vinylic proton is on a carbon alpha to the carbonyl group. It is coupled to the other vinylic proton with a large trans coupling constant.
~4.2Quartet2H~7 HzO-CH₂ -CH₃The methylene protons are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons.
~1.4Triplet3H~7 HzO-CH₂-CH₃ The methyl protons are split into a triplet by the two neighboring methylene protons.

Note: These are predicted values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O, C=C, and C-O bonds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~1750StrongC=O StretchAcyl Chloride
~1620MediumC=C StretchAlkene
~1250StrongC-O StretchVinyl Ether
~1100StrongC-O StretchEthyl Ether
~960Medium=C-H Bend (out-of-plane)trans-Alkene

The most characteristic peak will be the strong absorption around 1750 cm⁻¹ for the acyl chloride carbonyl stretch. The C=C stretching frequency is observed at a lower wavenumber than a typical isolated alkene due to conjugation with both the carbonyl group and the oxygen atom. The strong C-O stretching bands confirm the presence of the ether linkage. The out-of-plane bending for the trans-alkene is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Fragmentation Pattern:

The molecular ion peak ([M]⁺˙) would be expected at m/z = 134 and 136 with an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

m/zProposed FragmentFormula
134/136Molecular Ion[C₅H₇ClO₂]⁺˙
105[M - C₂H₅]⁺[C₃H₂ClO₂]⁺
99/101[M - Cl]⁺[C₅H₇O₂]⁺
71[M - C₂H₅O - Cl]⁺[C₃H₂O]⁺
69[M - Cl - C₂H₅OH]⁺[C₃H₂]⁺
45[C₂H₅O]⁺[C₂H₅O]⁺

The fragmentation is likely to be initiated by the loss of the chlorine atom or the ethyl group. Subsequent losses of small, stable molecules like carbon monoxide or ethylene from these initial fragments would lead to the other observed peaks.

Visualizing the Data

To better illustrate the structural information derived from these spectroscopic techniques, the following diagrams are provided.

Caption: Molecular structure of (E)-3-ethoxyacryloyl chloride.

G cluster_ms Proposed Mass Spectrometry Fragmentation of this compound mol [C₅H₇ClO₂]⁺˙ m/z = 134/136 frag1 [C₃H₂ClO₂]⁺ m/z = 105 mol->frag1 - •C₂H₅ frag2 [C₅H₇O₂]⁺ m/z = 99 mol->frag2 - •Cl frag3 [C₃H₂O]⁺ m/z = 71 frag1->frag3 - Cl

Caption: Proposed MS fragmentation pathway.

Conclusion

The comprehensive analysis of NMR, IR, and MS spectral data provides a robust framework for the structural elucidation and characterization of this compound. The combination of ¹³C NMR data, predicted ¹H NMR chemical shifts and coupling constants, characteristic IR absorption bands, and a plausible mass spectral fragmentation pattern offers a detailed molecular portrait. This guide serves as a valuable resource for researchers and scientists, enabling confident identification and utilization of this important chemical intermediate in various synthetic applications. The principles of spectral interpretation outlined herein are broadly applicable and underscore the power of modern analytical techniques in chemical research and drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • SpectraBase. (E)-3-ethoxyacryloyl chloride. [Link]

  • ResearchGate. Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,... [Link]

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, mastering the control of highly reactive intermediates is paramount to innovation. 3-Ethoxyacryloyl chloride, a versatile bifunctional reagent, offers significant potential in the synthesis of complex molecular architectures, particularly in the creation of esters, amides, and heterocyclic compounds for pharmaceuticals and agrochemicals.[1][2] However, its utility is intrinsically linked to its hazardous nature, demanding a comprehensive understanding and rigorous application of safety protocols. This guide provides an in-depth, experience-driven framework for the safe and effective handling of this compound, moving beyond mere procedural lists to elucidate the scientific rationale behind each critical precaution.

The Chemist's Compass: Understanding the Inherent Reactivity of this compound

This compound (C₅H₇ClO₂) is a colorless to pale yellow liquid characterized by a sharp, pungent odor typical of acyl chlorides.[1] Its reactivity stems from two key structural features: the highly electrophilic acyl chloride group and the electron-rich α,β-unsaturated system. This dual reactivity makes it a powerful synthetic tool but also the source of its primary hazards.

The acyl chloride moiety is susceptible to rapid, often violent, nucleophilic attack. The primary culprit in a laboratory setting is ambient moisture. Hydrolysis of this compound yields 3-ethoxyacrylic acid and hydrogen chloride (HCl) gas.[1] This reaction is not only exothermic but the resulting HCl gas is corrosive and toxic upon inhalation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number6191-99-7[1]
Molecular FormulaC₅H₇ClO₂[2]
Molecular Weight134.56 g/mol
AppearanceColorless to light orange to yellow clear liquid[1]
OdorSharp, pungent, irritating[1][2]
Storage Temperature2-8°C (Refrigerated)[1][3]
SensitivityMoisture, heat, and light sensitive[3]

A Fortress of Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a multi-layered approach to safety is non-negotiable. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.

The Primary Line of Defense: Engineering Controls

All manipulations of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of its vapors.[1][3] The face velocity of the fume hood should be regularly monitored to guarantee optimal performance. For operations with a higher risk of aerosol generation, a closed system is recommended.[4] Due to its flammability, all electrical equipment within the fume hood must be intrinsically safe or explosion-proof.[4]

The Last Bastion: Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to preventing personal exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles in combination with a face shield are essential to protect against splashes and the corrosive vapors.[5]

  • Hand Protection: Chemical-resistant gloves are required. Given that no single glove material is impervious to all chemicals, it is advisable to consult glove manufacturer compatibility charts. Double-gloving can provide an additional layer of protection.

  • Skin and Body Protection: A flame-retardant lab coat should be worn at all times.[3] For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases is required.[4]

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence D1 1. Lab Coat D2 2. Goggles & Face Shield D1->D2 D3 3. Gloves (Outer Pair) D2->D3 F1 1. Gloves (Outer Pair) F2 2. Lab Coat F1->F2 F3 3. Goggles & Face Shield F2->F3 F4 4. Gloves (Inner Pair) F3->F4

Caption: PPE Donning and Doffing Sequence.

The Alchemist's Handbook: Safe Handling and Experimental Protocols

The inherent reactivity of this compound necessitates meticulous attention to detail during handling and in the design of experimental protocols.

Prudent Handling: A Step-by-Step Approach
  • Preparation is Key: Before handling, ensure that all necessary safety equipment, including the fume hood, PPE, and emergency spill kits, are readily available and in good working order.

  • Inert Atmosphere Operations: Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon).[1][3] This prevents hydrolysis and the release of HCl gas.

  • Controlled Dispensing: Use a syringe or cannula for transferring the liquid to minimize exposure to air. Never pour directly from the bottle in an open environment.

  • Grounding and Bonding: To prevent the buildup of static electricity that could ignite the flammable vapors, ensure that the container and receiving equipment are properly grounded and bonded.[4]

  • Mindful Additions: When adding this compound to a reaction mixture, do so slowly and in a controlled manner, as reactions can be exothermic.

Quenching and Work-up: A Critical Juncture

The quenching of reactions involving this compound is a critical step where significant hazards can arise if not performed correctly.

  • Controlled Quenching: Never quench a reaction containing unreacted this compound directly with water or other protic solvents in an open vessel. This will lead to a rapid and exothermic reaction, releasing large amounts of HCl gas. The reaction should first be cooled in an ice bath, and a suitable quenching agent (e.g., a cold, dilute solution of sodium bicarbonate) should be added slowly with vigorous stirring.

  • Ventilation is Paramount: The quenching process should always be performed in a fume hood to safely vent any evolved gases.

The Custodian's Duty: Storage, Spills, and Waste Disposal

Proper stewardship of this compound extends beyond the reaction flask to its storage, the management of accidental releases, and its ultimate disposal.

Secure Storage

Store this compound in a tightly sealed, moisture-impermeable container under an inert atmosphere.[1] The storage location should be a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It should be stored separately from incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[1] The recommended storage temperature is between 2-8°C.[1][3]

Emergency Preparedness: Spill and Leak Response

In the event of a spill or leak, immediate and decisive action is required.

  • Evacuate and Isolate: Evacuate all non-essential personnel from the immediate area and isolate the spill.[3]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could create sparks or ignition sources.[3]

  • Containment: For small spills, use an inert absorbent material such as dry sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Neutralization: Once absorbed, the material can be cautiously neutralized with a dilute solution of sodium bicarbonate.

  • Collection and Disposal: Carefully collect the neutralized material into a sealed container for proper waste disposal.[5]

Spill_Response Spill Spill Occurs Evacuate Evacuate & Isolate Area Spill->Evacuate Ventilate Ensure Ventilation (No Sparks) Evacuate->Ventilate Contain Contain with Inert Absorbent Ventilate->Contain Neutralize Cautiously Neutralize (e.g., NaHCO3 soln.) Contain->Neutralize Collect Collect in Sealed Container Neutralize->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Spill Response Workflow.

Responsible Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.

In Case of Exposure: First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Seek immediate medical attention.[3]

Conclusion

This compound is a valuable reagent that, when handled with the respect it deserves, can unlock new avenues in chemical synthesis. The protocols and principles outlined in this guide are designed to foster a culture of safety and to empower researchers to work confidently and responsibly with this powerful chemical. By understanding its inherent reactivity and diligently applying these safety measures, the scientific community can continue to push the boundaries of innovation while ensuring the well-being of its practitioners.

References

  • New Jersey Department of Health. Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. [Link]

Sources

physical appearance and odor of 3-Ethoxyacryloyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Olfactory Characteristics of 3-Ethoxyacryloyl Chloride

For the discerning researcher, scientist, or drug development professional, a chemical reagent is more than just a name and structure; it is a collection of properties that dictate its handling, application, and behavior in a reaction. This compound (CAS: 6191-99-7), a versatile bifunctional intermediate in organic synthesis, is no exception. This guide provides a detailed examination of its physical appearance and odor, moving beyond simple descriptors to explore the underlying chemical principles that govern these characteristics. Understanding these properties is paramount for ensuring experimental success, maintaining reagent integrity, and, most importantly, ensuring laboratory safety.

Visual Identification: Appearance and Color

At room temperature, this compound is a liquid. However, its color can vary significantly, a key indicator of purity and stability. Commercial suppliers and chemical databases describe its appearance as a clear liquid ranging from colorless to light orange or yellow.[1] This variability is not arbitrary; it is a direct reflection of the compound's chemical nature and history.

Causality of Color Variation:

  • Purity: Highly pure this compound is typically colorless to pale yellow.[2] Commercially available grades often have purities specified as greater than 88% or 85%, implying the presence of minor impurities that can impart color.

  • Synthesis Artifacts: The standard synthesis involves reacting 3-ethoxyacrylic acid with a chlorinating agent like thionyl chloride (SOCl₂) under anhydrous conditions.[2] Incomplete removal of reactants or the formation of colored byproducts during this process can lead to a yellow or even brown hue. One synthesis protocol, for instance, describes the final product as a "brown solid," suggesting that reaction conditions and work-up procedures critically impact the final appearance.[1]

  • Degradation: As an acyl chloride, the compound is highly susceptible to hydrolysis in the presence of moisture and can be sensitive to heat.[2] Exposure to atmospheric humidity can initiate degradation, leading to the formation of polymers or other colored impurities over time, thus darkening the liquid.

Below is a summary of its key physical and chemical properties.

PropertyValueSource(s)
Chemical Formula C₅H₇ClO₂[2]
Molecular Weight 134.56 g/mol
Physical State Liquid (at 20°C)
Appearance Colorless to Light orange to Yellow clear liquid[1]
Boiling Point 75 °C / 10 mmHg[1]
Flash Point 25 °C (77 °F)
Solubility Soluble in organic solvents; insoluble in water[2]

Olfactory Profile: A Signature of Reactivity

This compound possesses a sharp, pungent odor.[2] This is not merely an incidental property but a direct chemical warning signal characteristic of the acyl chloride functional group.

The Chemical Basis of Odor and Irritation:

The strong smell is intrinsically linked to the compound's high reactivity, particularly its sensitivity to moisture. When vapors are inhaled, the acyl chloride moiety reacts readily with water in the moist environment of the nasal passages and respiratory tract. This hydrolysis reaction produces hydrochloric acid (HCl) and 3-ethoxyacrylic acid.[2] Both of these products are irritants, causing the sharp, acrid sensation associated with the compound. This reaction is also responsible for the severe skin burns and eye damage the chemical can cause upon contact.[3]

It is a critical safety principle that a substance's odor should not be used for routine identification. The concentration at which an odor is detectable (the olfactory threshold) may be significantly higher than the concentration that poses a health hazard.[4] The pungent nature of this compound serves as an immediate indicator of its presence, reinforcing the need for stringent handling protocols.

The Interplay of Stability, Appearance, and Odor

The physical and olfactory characteristics of this compound are dynamically linked to its chemical stability. As a moisture- and heat-sensitive compound, its integrity is contingent upon proper storage and handling.

Degradation Pathway and Its Sensory Consequences:

The primary degradation pathway is hydrolysis. This process breaks down the parent molecule and directly generates impurities that alter both the appearance and odor of the material.

parent This compound (Colorless to Yellow Liquid) (Sharp, Pungent Odor) degradation Hydrolysis Reaction parent->degradation Exposure to moisture H₂O (Atmospheric Moisture) moisture->degradation hcl Hydrochloric Acid (HCl) (Sharp, Acrid Odor) degradation->hcl Generates acid 3-Ethoxyacrylic Acid (Contributes to Acidity) degradation->acid Generates impurities Further Degradation/ Polymeric Impurities (Darkens Color) acid->impurities Can lead to

Caption: Hydrolysis of this compound upon exposure to moisture.

This degradation process explains why a batch of the reagent might darken in color or develop a more intensely acrid smell over time, especially if the container has been opened multiple times or is not sealed under an inert atmosphere.

Experimental Protocol: Safe Handling and Integrity Assessment

Given its hazardous and reactive nature, handling this compound requires adherence to a strict protocol designed to protect both the researcher and the reagent.[3]

Step-by-Step Handling Procedure:

  • Preparation: Conduct all work in a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, a full faceshield, and chemical-resistant gloves (e.g., butyl rubber or a suitable laminate).

  • Inert Atmosphere: Due to its moisture sensitivity, handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Use dried glassware and syringes/cannulas for transfers.

  • Dispensing: Secure the reagent bottle. Use a syringe to carefully withdraw the required amount, ensuring a positive pressure of inert gas is maintained in the source bottle to prevent the ingress of moist air.

  • Reaction Quenching: Prepare a suitable quenching solution (e.g., a basic solution like sodium bicarbonate or a miscible alcohol like isopropanol) to safely neutralize any residual reagent on glassware or in case of a small spill.

  • Storage: Store the container tightly sealed, with threads wrapped in Teflon tape to minimize vapor emission, and under refrigerated conditions (2-8°C) as recommended.[1][4] The storage area should be a designated cabinet for flammable and corrosive materials.

  • Waste Disposal: Dispose of all contaminated materials and waste reagent as hazardous chemical waste in accordance with institutional and local regulations.

Causality Behind the Protocol: The stringent requirement for an inert atmosphere is a direct consequence of the hydrolysis pathway illustrated above. By excluding moisture, the researcher preserves the compound's structure, preventing the formation of HCl and 3-ethoxyacrylic acid that would otherwise compromise the experiment and intensify the associated hazards. The use of a fume hood and extensive PPE is mandated by its flammability, corrosivity, and potential as a respiratory sensitizer.[3]

Conclusion

The are not static properties but rather key diagnostic indicators of the compound's purity, stability, and potential hazards. Its color, ranging from colorless to yellow-brown, reflects the presence of impurities from synthesis or degradation. Its sharp, pungent odor is a direct result of its reactive acyl chloride group, which hydrolyzes on contact with moisture to produce irritating byproducts. For the research scientist, recognizing the meaning behind these sensory cues is essential for conducting safe, reliable, and reproducible chemistry.

References

  • PubChem. This compound | C5H7ClO2 | CID 5325500. [Link]

  • Johns Hopkins University. INCIDENT – ACRYLOYL CHLORIDE SPILL. [Link]

  • CloudSDS. Acryloyl Chloride: Hazards, Safety & Industrial Uses. [Link]

  • Google Patents. CN104402703A - Synthetic method of acryloyl chloride.

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxyacryloyl chloride (CAS 6191-99-7) is a highly reactive α,β-unsaturated acyl chloride, valued as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, incorporating a reactive acyl chloride and an electron-rich enol ether system, allows for the construction of complex molecular architectures. However, this inherent reactivity also predisposes the compound to degradation, posing significant challenges for its long-term storage and handling. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in the principles of physical organic chemistry and established best practices for reactive chemical management. We will delve into the primary degradation pathways, the influence of the 3-ethoxy group on reactivity, recommended storage protocols, and analytical methods for assessing purity and degradation.

The Chemical Landscape of this compound: A Double-Edged Sword of Reactivity

This compound is a colorless to light yellow liquid with a pungent odor, characteristic of acyl chlorides.[1] Its reactivity is dominated by two key structural features: the electrophilic carbonyl carbon of the acyl chloride and the nucleophilic β-carbon of the enol ether. This electronic interplay dictates its synthetic utility and its inherent instability.

The acyl chloride moiety is highly susceptible to nucleophilic attack, a reactivity that is further modulated by the conjugated system. The ethoxy group at the 3-position is an electron-donating group, which can influence the electrophilicity of the carbonyl carbon through resonance. This electronic effect is a critical consideration when comparing the stability of this compound to its unsubstituted counterpart, acryloyl chloride.

Primary Degradation Pathways: A Triumvirate of Threats

The stability of this compound is primarily compromised by three degradation pathways: hydrolysis, thermal decomposition, and polymerization. Understanding these pathways is paramount to establishing effective storage and handling protocols.

Hydrolysis: The Ubiquitous Nemesis

Like all acyl chlorides, this compound reacts readily, and often violently, with water.[1] This exothermic reaction proceeds via a nucleophilic acyl substitution mechanism to yield 3-ethoxyacrylic acid and corrosive hydrochloric acid fumes.

Mechanism of Hydrolysis:

G

The rate of hydrolysis is highly dependent on the concentration of water, temperature, and the presence of catalysts. Even trace amounts of moisture in the storage container or atmosphere can lead to significant degradation over time. The generated HCl can also catalyze further degradation.

Thermal Decomposition: The Peril of Elevated Temperatures
Polymerization: A Chain Reaction of Instability

The acryloyl moiety of the molecule makes it susceptible to polymerization, particularly in the presence of light, heat, or radical initiators. The resulting polymer is an intractable solid, representing a complete loss of the desired reagent. The potential for runaway polymerization, especially in bulk quantities, is a significant safety concern.

Recommended Storage Conditions: A Fortress Against Degradation

To mitigate the aforementioned degradation pathways, a multi-faceted approach to storage is essential. The following conditions are recommended to ensure the long-term stability and purity of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal decomposition and slows the rate of hydrolysis and polymerization.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture and oxygen, preventing hydrolysis and oxidation-initiated polymerization.[1]
Container Tightly Sealed, Amber GlassPrevents ingress of moisture and protects from light, which can initiate polymerization. A PTFE-lined cap is recommended.
Additives Radical Inhibitors (e.g., MEHQ, phenothiazine)Although not always explicitly stated for this compound, stabilizers are commonly added to acryloyl chloride to prevent polymerization. The addition of a radical inhibitor is a prudent precautionary measure.

Experimental Protocols for Stability Assessment

A robust quality control program should include periodic assessment of the purity of stored this compound. The following experimental workflows provide a framework for such an assessment.

Purity Assessment by Gas Chromatography (GC)

Direct analysis of acyl chlorides by GC can be challenging due to their reactivity. A common and reliable method involves derivatization to a more stable compound prior to analysis.

Step-by-Step Protocol for Derivatization and GC Analysis:

  • Reagent Preparation: Prepare a 10% (v/v) solution of a suitable derivatizing agent, such as aniline or a long-chain alcohol (e.g., 1-octanol), in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

  • Derivatization: In a dry vial under an inert atmosphere, add a known quantity of the this compound sample to an excess of the derivatizing agent solution. Allow the reaction to proceed to completion (typically rapid at room temperature).

  • Sample Preparation: Quench the reaction with a small amount of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl formed. Dilute the sample to an appropriate concentration for GC analysis.

  • GC Analysis: Inject the derivatized sample onto a suitable GC column (e.g., a mid-polarity column like a DB-5 or equivalent). Use a temperature program that effectively separates the desired derivative from any byproducts or unreacted starting materials.

  • Quantification: Use an internal standard for accurate quantification of the this compound derivative, and thus the purity of the original sample.

G

Monitoring Hydrolysis by ¹H NMR Spectroscopy

Proton NMR spectroscopy can be a powerful tool for monitoring the degradation of this compound in real-time or in stability studies. The appearance of new signals corresponding to the hydrolysis product, 3-ethoxyacrylic acid, can be quantified.

Procedure for NMR Monitoring:

  • Sample Preparation: Prepare a solution of this compound in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum immediately after preparation.

  • Stability Study: Store the NMR tube under the desired conditions (e.g., at room temperature, exposed to ambient air).

  • Time-course Analysis: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the characteristic signals of this compound and the corresponding signals of 3-ethoxyacrylic acid to determine the extent of hydrolysis over time.

Conclusion: A Proactive Approach to a Reactive Reagent

The synthetic power of this compound is intrinsically linked to its reactivity, which in turn necessitates a diligent and proactive approach to its storage and handling. By understanding the fundamental degradation pathways of hydrolysis, thermal decomposition, and polymerization, and by implementing the stringent storage conditions outlined in this guide, researchers can ensure the long-term integrity and efficacy of this valuable chemical intermediate. Regular analytical monitoring provides the ultimate validation of these storage protocols, safeguarding the quality of experimental outcomes and promoting a culture of safety and scientific rigor in the laboratory.

References

Sources

An In-depth Technical Guide to the Nucleophilic Acyl Substitution Mechanism of 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Decoding the Reactivity of a Versatile Building Block

3-Ethoxyacryloyl chloride stands as a pivotal reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a highly reactive acyl chloride and an electron-rich α,β-unsaturated system, imparts a unique reactivity profile that is essential to understand for its effective utilization. This guide provides a comprehensive exploration of the core principles governing the nucleophilic acyl substitution mechanism of this compound. By delving into the electronic and steric factors that dictate its reactivity, and providing field-proven experimental methodologies, this document aims to equip researchers with the necessary insights for reaction design, optimization, and control. As Senior Application Scientists, we recognize that a deep mechanistic understanding is paramount to translating chemical principles into robust and validated synthetic protocols.

The Unique Chemical Landscape of this compound

This compound, a colorless to light-yellow liquid with a pungent odor, is a derivative of acrylic acid. Its structure is characterized by an acyl chloride functional group conjugated with a carbon-carbon double bond, which is further substituted with an ethoxy group at the β-position. This specific arrangement of functional groups creates a nuanced electronic environment that significantly influences its reactivity in nucleophilic acyl substitution reactions.

The carbonyl carbon of the acyl chloride is inherently electrophilic due to the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms.[1] This makes it a prime target for attack by a wide array of nucleophiles. Furthermore, the chloride ion is an excellent leaving group, which facilitates the substitution process.[1] The presence of the α,β-unsaturated system further enhances the electrophilicity of the carbonyl carbon through resonance, a feature common to acryloyl chlorides in general.[1]

However, the β-ethoxy group introduces a competing electronic effect. The oxygen atom of the ethoxy group can donate a lone pair of electrons into the conjugated system through resonance, which can potentially decrease the electrophilicity of the carbonyl carbon. This interplay between the inductive and resonance effects of the substituents dictates the overall reactivity of the molecule.

The Core Mechanism: A Stepwise Addition-Elimination Pathway

The predominant mechanism for the reaction of this compound with nucleophiles is the nucleophilic acyl substitution , which proceeds through a two-step addition-elimination pathway.[1][2] This is in contrast to a concerted SN2-type displacement. The process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and reforming the carbon-oxygen double bond to yield the final substituted product.

dot digraph "Nucleophilic_Acyl_Substitution" { rankdir="LR"; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, fontname="Helvetica", fontsize=10];

// Reactants Reactants [label=<

H3C-CH2-O-CH=CH-C(=O)Cl

  • Nu-H

This compound + Nucleophile

];

// Transition State 1 TS1 [label=""];

// Tetrahedral Intermediate Intermediate [label=<

H3C-CH2-O-CH=CH-C(O-)(Cl)-Nu+-H

Tetrahedral Intermediate

];

// Transition State 2 TS2 [label=""];

// Products Products [label=<

H3C-CH2-O-CH=CH-C(=O)Nu

  • HCl

Substituted Product + Hydrogen Chloride

];

// Edges Reactants -> TS1 [label="Nucleophilic Attack"]; TS1 -> Intermediate; Intermediate -> TS2 [label="Elimination of Cl-"]; TS2 -> Products; } Nucleophilic Acyl Substitution of this compound

The rate of this reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the tetrahedral intermediate, and the nature of the solvent. The β-ethoxy group, through its electron-donating resonance effect, can stabilize the partial positive charge on the β-carbon, which may indirectly affect the electrophilicity of the carbonyl carbon.

Experimental Protocol: A Kinetic Study of the Aminolysis of this compound by UV-Vis Spectroscopy

To quantitatively assess the reactivity of this compound, a kinetic study of its reaction with a primary amine, such as aniline, can be performed using UV-Vis spectroscopy. This method allows for the continuous monitoring of the reaction progress by observing the change in absorbance of the reaction mixture over time.

Objective: To determine the second-order rate constant for the reaction of this compound with aniline in a suitable organic solvent at a constant temperature.

Materials:

  • This compound (≥98% purity)

  • Aniline (freshly distilled)

  • Anhydrous acetonitrile (spectroscopic grade)

  • Thermostated UV-Vis spectrophotometer with a cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1.0 M stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 0.1 M stock solution of aniline in anhydrous acetonitrile.

  • Kinetic Run:

    • Set the thermostated cuvette holder of the UV-Vis spectrophotometer to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette 2.0 mL of the 0.1 M aniline stock solution into a quartz cuvette.

    • Add 0.980 mL of anhydrous acetonitrile to the cuvette.

    • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum (scan from 250 nm to 400 nm) to determine the wavelength of maximum absorbance (λmax) for the product, 3-ethoxy-N-phenylacrylamide.

    • Set the spectrophotometer to monitor the absorbance at the determined λmax in kinetic mode.

    • To initiate the reaction, rapidly inject 20 µL of the 1.0 M this compound stock solution into the cuvette, ensuring quick and thorough mixing.

    • Immediately start recording the absorbance as a function of time for a duration sufficient to observe a significant change (e.g., 5-10 minutes).

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics. The integrated rate law for a second-order reaction with unequal initial concentrations of reactants is complex. However, by using a large excess of one reactant (pseudo-first-order conditions), the analysis is simplified. In this protocol, the concentration of this compound is significantly lower than that of aniline.

    • Under pseudo-first-order conditions, the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time should yield a straight line with a slope equal to -kobs, where kobs is the pseudo-first-order rate constant.

    • The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the reactant in excess (aniline).

dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, fontname="Helvetica", fontsize=10];

A [label="Prepare Stock Solutions\n(this compound & Aniline)"]; B [label="Equilibrate Aniline Solution\nin Cuvette at Constant Temperature"]; C [label="Record Initial Absorbance Spectrum\n(Determine λmax)"]; D [label="Initiate Reaction by Injecting\nthis compound"]; E [label="Monitor Absorbance at λmax\nover Time (Kinetic Mode)"]; F [label="Plot ln(A∞ - At) vs. Time"]; G [label="Determine Pseudo-First-Order\nRate Constant (kobs) from Slope"]; H [label="Calculate Second-Order\nRate Constant (k2)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Experimental Workflow for Kinetic Analysis

Data Presentation and Interpretation

The kinetic data obtained from the UV-Vis spectroscopic analysis can be summarized in a table to facilitate comparison and interpretation.

Reactant ConcentrationsTemperature (°C)λmax (nm)kobs (s-1)k2 (M-1s-1)
[3-EAC]0 = 0.01 M, [Aniline]0 = 0.1 M25.0ValueValueValue
[3-EAC]0 = 0.01 M, [Aniline]0 = 0.2 M25.0ValueValueValue
[3-EAC]0 = 0.02 M, [Aniline]0 = 0.1 M25.0ValueValueValue

Note: The values in this table are placeholders and would be determined experimentally. 3-EAC refers to this compound.

The consistency of the calculated second-order rate constant (k2) across different initial concentrations of reactants would validate the assumed second-order kinetics. The magnitude of k2 provides a quantitative measure of the reactivity of this compound towards aniline under the specified conditions. This data can be compared to the rate constants of other acyl chlorides to establish a reactivity scale.

Conclusion: A Versatile Reagent with Tunable Reactivity

This compound is a highly valuable reagent in organic synthesis due to its pronounced reactivity in nucleophilic acyl substitution reactions. The mechanism proceeds through a well-established addition-elimination pathway, forming a tetrahedral intermediate. The unique electronic properties conferred by the β-ethoxy group, in conjunction with the α,β-unsaturated system, modulate the electrophilicity of the carbonyl carbon and influence the overall reaction rate. A thorough understanding of these mechanistic principles, coupled with robust experimental techniques for kinetic analysis, is crucial for the rational design and optimization of synthetic routes employing this versatile building block. The methodologies and insights presented in this guide provide a solid foundation for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

  • Khan Academy. Nucleophilic acyl substitution. Available from: [Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-Ethoxyacryloyl Chloride as a Versatile C3 Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and agrochemical research, the efficient construction of heterocyclic scaffolds is paramount. 3-Ethoxyacryloyl chloride, a colorless to light yellow liquid, has emerged as a highly valuable and reactive C3 building block for this purpose.[1][2] Its utility stems from its bifunctional nature, possessing two key reactive sites: a highly electrophilic acyl chloride and an electron-deficient β-carbon within an α,β-unsaturated system.[3] This dual reactivity allows for elegant and often high-yield cyclization reactions with a variety of dinucleophiles to form five- and six-membered heterocycles.

This document serves as a comprehensive guide for research scientists and drug development professionals on the practical application of this compound in heterocyclic synthesis. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the causality behind experimental choices.

Reagent Profile and Handling:

  • Chemical Name: (E)-3-ethoxyprop-2-enoyl chloride[4]

  • CAS Number: 6191-99-7[1]

  • Molecular Formula: C₅H₇ClO₂[4]

  • Molecular Weight: 134.56 g/mol [4]

Critical Handling and Storage Considerations: this compound is highly sensitive to moisture and hydrolyzes readily to release corrosive hydrogen chloride gas.[3] It is also flammable and causes severe skin burns and eye damage.[4] All manipulations must be conducted under anhydrous conditions in a well-ventilated fume hood, utilizing an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a flame-retardant lab coat.[5]

  • Storage: Store at 2-8°C under an inert gas, away from heat, sparks, and moisture.[1]

  • Quenching: Unused or residual reagent can be quenched carefully by slow, dropwise addition to a stirred, cold (ice bath) solution of sodium bicarbonate or an alcohol like isopropanol.

PART I: Synthesis of Five-Membered Heterocycles

The reaction of this compound with nucleophiles containing two adjacent heteroatoms (e.g., N-N, N-O) is a cornerstone of its application, providing direct access to functionalized pyrazoles and isoxazoles.

Synthesis of 5-Ethoxypyrazoles

The reaction with hydrazine and its derivatives provides a direct route to pyrazoles, a scaffold of immense importance in medicinal chemistry.

Mechanistic Rationale: The reaction proceeds through a well-defined, two-stage mechanism. The first stage is a classic nucleophilic acyl substitution, where the more nucleophilic nitrogen of hydrazine attacks the acyl chloride to form a hydrazide intermediate. The second stage involves an intramolecular conjugate addition (Michael addition) of the second nitrogen atom to the β-carbon of the unsaturated system. This cyclization is followed by the elimination of ethanol, which acts as a leaving group, to yield the aromatic pyrazole ring. The presence of a base is crucial to neutralize the HCl generated in the initial acylation step.

G reagents This compound + Hydrazine (H2N-NH-R) intermediate1 Acyl Hydrazide Intermediate reagents->intermediate1 Nucleophilic Acyl Substitution (Base) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Conjugate Addition product 5-Ethoxypyrazole Product intermediate2->product Elimination of EtOH

Caption: Workflow for Pyrazole Synthesis.

Experimental Protocol: Synthesis of 5-Ethoxy-1-phenyl-1H-pyrazol-3-ol

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous tetrahydrofuran (THF, 40 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add phenylhydrazine (1.08 g, 10.0 mmol) to the THF. Cool the solution to 0°C in an ice bath.

  • Base: Add triethylamine (1.52 g, 2.1 mL, 15.0 mmol) dropwise to the stirred solution.

  • Acylation: Slowly add a solution of this compound (1.48 g, 11.0 mmol) in anhydrous THF (10 mL) via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the target pyrazole.

Synthesis of 5-Ethoxyisoxazoles

By substituting hydroxylamine for hydrazine, the same synthetic strategy can be applied to generate the isoxazole core.

Mechanistic Rationale: The mechanism is directly analogous to the pyrazole synthesis. Hydroxylamine attacks the acyl chloride, followed by intramolecular conjugate addition of the oxygen atom and subsequent elimination of ethanol to furnish the isoxazole ring. When using hydroxylamine hydrochloride, two equivalents of a base are required: one to neutralize the HCl byproduct from the acylation and one to free the hydroxylamine from its salt.

Experimental Protocol: Synthesis of 5-Ethoxyisoxazol-3-ol

  • Setup: In a 100 mL round-bottom flask, suspend hydroxylamine hydrochloride (0.76 g, 11.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0°C and add pyridine (1.74 g, 1.8 mL, 22.0 mmol) dropwise. Stir for 15 minutes.

  • Acylation: Add a solution of this compound (1.35 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise over 30 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in the pyrazole synthesis protocol.

PART II: Synthesis of Six-Membered Heterocycles

This compound serves as a 1,3-dielectrophile, reacting with C-N-C or N-C-N synthons to build important six-membered rings like pyrimidines and pyridines.

Synthesis of Pyrimidines

The reaction with amidines, ureas, or thioureas is a classical and effective method for constructing the pyrimidine ring, a privileged scaffold in numerous bioactive molecules.[6]

Mechanistic Rationale: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of the amidine (or urea/thiourea) on the acyl chloride, forming an N-acylamidine intermediate. This is followed by a second intramolecular cyclization, where the other nitrogen atom attacks the β-carbon, displacing the ethoxy group. Tautomerization of the resulting dihydropyrimidine leads to the aromatic pyrimidine product.

G reagents This compound + Amidine intermediate1 N-Acylamidine Intermediate reagents->intermediate1 Acylation intermediate2 Dihydropyrimidine Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Pyrimidine intermediate2->product Tautomerization/ Aromatization

Caption: General workflow for Pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Phenylpyrimidin-4-ol

  • Setup: To a solution of benzamidine hydrochloride (1.57 g, 10.0 mmol) in anhydrous pyridine (20 mL) in a 50 mL flask, add sodium methoxide (0.54 g, 10.0 mmol) and stir at room temperature for 30 minutes under nitrogen.

  • Acylation: Cool the mixture to 0°C and add a solution of this compound (1.48 g, 11.0 mmol) in anhydrous THF (10 mL) dropwise.

  • Reaction: After addition, heat the reaction mixture to reflux (approx. 65-70°C) for 6 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice water (100 mL). Acidify with concentrated HCl to pH ~2-3.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol/water to obtain pure 2-phenylpyrimidin-4-ol.

Synthesis of Pyridines

A powerful application of this compound is in the synthesis of substituted pyridines via reaction with enamines, as highlighted in the Journal of Heterocyclic Chemistry.[1] This transformation constitutes a [3+3] cycloaddition strategy.

Mechanistic Rationale: The reaction is initiated by the acylation of the enamine at its β-carbon, forming a 1,5-dicarbonyl equivalent intermediate. This intermediate then undergoes a 6π-electrocyclization, followed by the elimination of the secondary amine and subsequent tautomerization to yield the aromatic pyridine ring. This method provides a versatile entry into polysubstituted pyridine derivatives.

Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenylnicotinate

  • Enamine Formation: In a flask fitted with a Dean-Stark trap, dissolve ethyl 3-aminocrotonate (1.29 g, 10.0 mmol) in anhydrous toluene (30 mL). Add a catalytic amount of p-toluenesulfonic acid (~20 mg). Reflux the solution until water is no longer collected. Cool the solution to room temperature. (Note: Many enamines are commercially available or can be used in situ).

  • Acylation: Under a nitrogen atmosphere, cool the enamine solution to 0°C. Add triethylamine (1.11 g, 1.5 mL, 11.0 mmol) followed by the dropwise addition of this compound (1.35 g, 10.0 mmol).

  • Cyclization: After addition, allow the reaction to warm to room temperature, then heat to 80°C for 4-6 hours.

  • Workup and Purification: Cool the reaction, filter off the salts, and concentrate the filtrate. Purify the residue using column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to isolate the target pyridine.

Summary of Applications

The following table summarizes the key transformations discussed in this guide, highlighting the versatility of this compound as a synthon for core heterocyclic structures.

NucleophileHeterocyclic ProductKey Reaction TypeRepresentative Conditions
Hydrazine (R-NHNH₂)5-EthoxypyrazoleAcylation / Conjugate AdditionBase (e.g., Et₃N), THF, 0°C to RT
Hydroxylamine (NH₂OH)5-EthoxyisoxazoleAcylation / Conjugate AdditionBase (e.g., Pyridine), DCM, 0°C to RT
Amidine / Urea / ThioureaSubstituted PyrimidineAcylation / CyclocondensationBase (e.g., NaOMe), Pyridine/THF, Reflux
EnamineSubstituted PyridineAcylation / ElectrocyclizationBase (e.g., Et₃N), Toluene, 80°C

Conclusion

This compound is an exceptionally useful and versatile reagent for the synthesis of a wide array of fundamental heterocyclic systems. By understanding its dual reactivity as both an acylating agent and a Michael acceptor, chemists can rationally design syntheses of complex molecular targets. The protocols outlined herein provide a robust starting point for researchers in drug discovery and materials science. Adherence to strict anhydrous and safety protocols is essential for the successful and safe implementation of this powerful chemical tool.

References

  • LookChem. Cas 6191-99-7, this compound. [Link]

  • MDPI. Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. [Link]

  • ResearchGate. Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,.... [Link]

  • ChemTube3D. Synthesis of Pyrimidine. [Link]

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]

  • NIH Public Access. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. [Link]

  • ResearchGate. Reaction of α,β‐unsaturated acid chlorides with β‐diketones. Synthesis of 4,6,7,8‐tetrahydro‐2H‐1‐benzopyran‐2,5(3H)‐diones. [Link]

  • Google Patents.
  • Semantic Scholar. Studies of the reaction of secondary and tertiary enamines with acryloyl chloride. Synthesis of new derivatives of cyclohexanedione-1,3. [Link]

  • Molbase. 3-Ethoxy-acryloyl chloride. [Link]

  • ACS Publications. Preparation and reactions of .beta.-chloro-.alpha.,.beta.-unsaturated ketones. [Link]

  • NIH Public Access. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • PubChem. This compound. [Link]

  • Science of Synthesis. The synthesis and chemistry of enamines has been an active area of research ever. [Link]

  • ResearchGate. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • NIH Public Access. An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance. [Link]

  • NIH Public Access. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

Sources

Application Note: Synthesis of N-Substituted Amides using 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of 3-Ethoxyacryloyl Chloride

This compound (CAS 6191-99-7) is a versatile bifunctional reagent increasingly utilized in modern organic synthesis. It is a colorless to pale yellow liquid characterized by a sharp odor typical of acyl chlorides.[1] Its structure incorporates a highly reactive acyl chloride group and an electron-rich α,β-unsaturated system, making it a valuable building block for a variety of molecular architectures.[1] While its applications are diverse, ranging from the synthesis of cosmetic ingredients to detergent raw materials, it holds particular significance as a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2] For instance, it serves as a crucial precursor in the synthesis of the targeted anti-cancer drug Dasatinib.[3]

This application note provides a comprehensive guide for researchers on the synthesis of amides via the reaction of this compound with primary and secondary amines. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss key process parameters, and outline common applications in drug discovery.

Mechanism of Amide Formation: Nucleophilic Acyl Substitution

The reaction between this compound and an amine (primary or secondary) is a classic example of nucleophilic acyl substitution.[4][5] The process is highly efficient due to the excellent leaving group ability of the chloride ion and the high electrophilicity of the carbonyl carbon.

The mechanism proceeds in two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[4][6]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a weak base and thus a good leaving group, is expelled.[4][5]

A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically required in the reaction mixture. Its role is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct when the positively charged nitrogen in the intermediate is deprotonated.[7][8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol outlines a general method for the acylation of a primary or secondary amine with this compound. Researchers should optimize stoichiometry and reaction times based on the specific amine substrate.

3.1. Materials and Equipment

  • Reagents: this compound, primary or secondary amine, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, ice bath, standard laboratory glassware for workup, rotary evaporator, silica gel for chromatography.

3.2. Step-by-Step Protocol

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous DCM (or THF) to create a 0.2-0.5 M solution.

  • Base Addition: Add the base (e.g., TEA, 1.1 - 1.5 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial as the reaction is often exothermic.

  • Acyl Chloride Addition: Add this compound (1.0 - 1.1 eq.) dropwise to the cooled, stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Amide Synthesis

G cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Purification A Dissolve Amine (1.0 eq) and Base (1.2 eq) in Anhydrous Solvent B Cool to 0 °C (Ice Bath) A->B under N2 C Add this compound (1.05 eq) Dropwise B->C D Stir at Room Temp (1-4 h) C->D E Monitor by TLC/LC-MS D->E F Quench with aq. NaHCO3 E->F G Extract with DCM F->G H Wash, Dry, Concentrate G->H I Purify via Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for the synthesis of amides using this compound.

Key Parameters and Optimization

For successful and high-yielding amide synthesis, several parameters must be carefully controlled. The table below summarizes key considerations.

ParameterRecommended ConditionRationale & Causality
Solvent Anhydrous Aprotic (DCM, THF)This compound is highly reactive and will hydrolyze in the presence of water or react with protic solvents like alcohols.[1]
Temperature 0 °C for addition, then RTThe reaction is exothermic; initial cooling prevents side reactions. Many reactions proceed to completion at room temperature.
Base Tertiary Amine (TEA, DIPEA)A non-nucleophilic base is required to scavenge the HCl byproduct without competing with the primary/secondary amine nucleophile.[7]
Stoichiometry ~1:1.05:1.2 (Amine:Acyl Chloride:Base)A slight excess of the acyl chloride ensures full consumption of the often more valuable amine. Excess base ensures complete HCl neutralization.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride by atmospheric moisture.[9]

Applications in Drug Development and Synthesis

The N-(3-ethoxyacryloyl) amide moiety is a valuable pharmacophore and synthetic intermediate. The reaction provides a straightforward method to install this group onto complex amine-containing molecules.

  • Heterocycle Formation: The product of this reaction is a direct precursor for various heterocyclic structures. For example, in a documented synthesis of an aminoquinoline-based Factor XIa inhibitor, the initial amide formation with this compound is followed by an acid-catalyzed intramolecular cyclization to form a quinolinone ring system.[10]

  • Bioactive Scaffolds: The α,β-unsaturated carbonyl system in the resulting amide can act as a Michael acceptor, allowing for further functionalization or covalent interaction with biological targets.

  • Fine Chemical Synthesis: Beyond pharmaceuticals, this reaction is a fundamental tool for creating specialized amides used in the broader chemical industry.[3]

Role of this compound in Synthesis

G cluster_inputs Reactants cluster_outputs Applications reagent 3-Ethoxyacryloyl Chloride product N-Substituted (3-Ethoxyacryloyl) Amide reagent->product Acylation amine1 Primary Amines (R-NH2) amine1->reagent amine2 Secondary Amines (R2-NH) amine2->reagent app1 Pharmaceuticals (e.g., Dasatinib) product->app1 app2 Agrochemicals product->app2 app3 Heterocycle Synthesis product->app3

Caption: The central role of this compound as a versatile building block in chemical synthesis.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

  • Toxicity and Corrosivity: It is highly toxic upon inhalation, ingestion, or skin contact.[1] It causes severe skin burns and eye damage, primarily due to the release of HCl upon hydrolysis.[11][12]

  • Flammability: The compound is a flammable liquid and vapor.[11] Keep away from heat, sparks, and open flames.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, moisture-impermeable container under an inert atmosphere.[1] Recommended storage temperature is typically 2–8 °C.[9]

  • Incompatibilities: It reacts violently or degrades rapidly with water, alcohols, amines, strong bases, and oxidizing agents.[1]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive (hydrolyzed) acyl chloride.2. Amine starting material is protonated (e.g., as a salt).3. Insufficient base.1. Use a fresh bottle or newly distilled reagent.2. Free-base the amine before reaction or add an additional equivalent of base.3. Increase base stoichiometry to 1.5-2.0 equivalents.
Multiple Products/Side Reactions 1. Reaction temperature too high.2. Michael addition onto the α,β-unsaturated system.1. Maintain 0 °C or lower during addition and initial reaction phase.2. For highly nucleophilic amines, consider alternative synthetic routes if Michael addition becomes a major pathway.
Difficult Purification 1. Emulsion during workup.2. Product co-elutes with impurities.1. Add brine to the aqueous layer to break the emulsion.2. Try a different solvent system for chromatography or consider purification by crystallization.

References

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis of aminoquinoline 8. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Industrial Applications of this compound in Chemical Manufacturing. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Chemical Synthesis. [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Chemguide. the preparation of amides. [Link]

  • ChemHelp ASAP. synthesis of amides from acid chlorides. [Link]

Sources

Application Note: The Strategic Utility of 3-Ethoxyacryloyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Ethoxyacryloyl chloride has emerged as a versatile and highly reactive building block in medicinal chemistry and pharmaceutical process development. Its unique bifunctional nature, possessing both an activated acyl chloride and an electron-rich enol ether, enables its participation in a diverse array of chemical transformations. This application note provides an in-depth exploration of the strategic application of this compound in the synthesis of key pharmaceutical intermediates. We will dissect its role in the construction of heterocyclic scaffolds, particularly pyrimidines and pyrazoles, which are core structures in numerous approved drugs. Detailed, field-proven protocols, mechanistic insights, and data-driven discussions are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this reagent in their synthetic campaigns.

Introduction: The Versatility of a Bifunctional Reagent

The efficiency of a synthetic route is often dictated by the strategic choice of starting materials. This compound, a commercially available and relatively inexpensive reagent, offers a compelling entry point into complex molecular architectures. Its structure, characterized by an electrophilic acyl chloride and a nucleophilic/dienophilic β-alkoxy enone system, allows for sequential or tandem reactions, significantly increasing molecular complexity in a single step. This dual reactivity is the cornerstone of its utility, enabling chemists to rapidly construct heterocycles that might otherwise require lengthy, multi-step sequences.

The primary application of this compound lies in its reaction with various dinucleophiles to form six-membered and five-membered heterocyclic systems. The general reaction paradigm involves an initial acylation at the most nucleophilic site, followed by an intramolecular conjugate addition-elimination or a cyclization-condensation sequence. This powerful and convergent approach has been instrumental in the synthesis of a wide range of biologically active molecules.

Synthesis of Pyrimidine Scaffolds: A Gateway to Bioactive Molecules

The pyrimidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals, including antiviral agents, anticancer drugs, and antibiotics. This compound serves as a highly efficient three-carbon (C3) synthon for the construction of the pyrimidine core through its reaction with amidines and related compounds.

Mechanistic Rationale

The reaction between this compound and an amidine proceeds via a well-established pathway. The more nucleophilic nitrogen of the amidine initially attacks the electrophilic acyl chloride, forming an N-acylamidine intermediate. This is followed by an intramolecular Michael addition of the second amidine nitrogen onto the electron-deficient β-carbon of the acryloyl system. Subsequent elimination of ethanol and cyclization leads to the formation of the aromatic pyrimidine ring.

The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon bifunctional component with an amidine, urea, or guanidine.[1] this compound is a prime example of such a C3 fragment. The reaction is typically carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride generated during the initial acylation. The choice of base and solvent can be critical to the success of the reaction, influencing both the reaction rate and the final yield.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxypyrimidine

This protocol describes the synthesis of 2-amino-4-hydroxypyrimidine, a key intermediate for various pharmaceuticals, using guanidine and this compound.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.2 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in anhydrous ethanol. To this solution, add a solution of sodium ethoxide in ethanol dropwise at 0 °C. Stir the mixture for 1 hour, during which time sodium chloride will precipitate.

  • Filtration: Filter the reaction mixture to remove the precipitated sodium chloride. The filtrate, containing the guanidine free base, is used directly in the next step.

  • Acylation and Cyclization: To the ethanolic solution of guanidine, add this compound dropwise at 0 °C with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and washed with cold ethanol to afford the crude product.

  • Purification: The crude 2-amino-4-hydroxypyrimidine can be recrystallized from water or an ethanol/water mixture to yield the pure product.

Trustworthiness of the Protocol: This protocol is self-validating through in-process controls. The formation of the sodium chloride precipitate in step 1 confirms the successful generation of the guanidine free base. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials. The final product's identity and purity can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Data Presentation
Amidine/Guanidine DerivativeBaseSolventReaction Time (h)Yield (%)
GuanidineSodium EthoxideEthanol4-685-95
AcetamidineTriethylamineDichloromethane8-1070-80
BenzamidinePotassium CarbonateAcetonitrile12-1665-75

Table 1: Representative yields for the synthesis of substituted pyrimidines using this compound.

Visualization of the Reaction Workflow

pyrimidine_synthesis cluster_prep Guanidine Free Base Preparation cluster_reaction Acylation and Cyclization cluster_workup Work-up and Purification Guanidine_HCl Guanidine HCl Guanidine_Free_Base Guanidine Free Base (in Ethanol) Guanidine_HCl->Guanidine_Free_Base Reaction NaOEt Sodium Ethoxide NaOEt->Guanidine_Free_Base Ethanol_Solvent Anhydrous Ethanol Ethanol_Solvent->Guanidine_Free_Base NaCl_ppt NaCl Precipitate Guanidine_Free_Base->NaCl_ppt byproduct Intermediate N-Acylguanidine Intermediate Guanidine_Free_Base->Intermediate Reagent 3-Ethoxyacryloyl Chloride Reagent->Intermediate Acylation Product 2-Amino-4-hydroxypyrimidine Intermediate->Product Intramolecular Cyclization Crude_Product Crude Product Product->Crude_Product Solvent Removal Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Workflow for the synthesis of 2-amino-4-hydroxypyrimidine.

Construction of Pyrazole Intermediates: A Route to Anti-inflammatory and Analgesic Agents

The pyrazole nucleus is another cornerstone of medicinal chemistry, found in numerous drugs, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. This compound provides a facile entry into 5-hydroxypyrazole derivatives through its reaction with hydrazines.

Mechanistic Considerations

The reaction of this compound with a hydrazine derivative begins with the acylation of the more nucleophilic nitrogen of the hydrazine. This is followed by an intramolecular conjugate addition of the second nitrogen atom to the β-carbon of the acryloyl moiety, leading to a pyrazolidinone intermediate. Tautomerization of this intermediate then yields the more stable 5-hydroxypyrazole.

The synthesis of pyrazole derivatives often involves the reaction of 1,3-dicarbonyl compounds with hydrazines.[2][3] this compound acts as a synthetic equivalent of a β-keto ester, offering high reactivity.

Experimental Protocol: Synthesis of 1-Phenyl-5-hydroxypyrazole

This protocol details the synthesis of 1-phenyl-5-hydroxypyrazole, a precursor for various NSAIDs and other bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve phenylhydrazine and triethylamine in DCM. Cool the solution to 0 °C in an ice bath.

  • Acylation: Add a solution of this compound in DCM dropwise to the cooled hydrazine solution over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Aqueous Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-phenyl-5-hydroxypyrazole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water.

Causality in Experimental Choices: The use of triethylamine is crucial to scavenge the HCl generated during the acylation, preventing the protonation of phenylhydrazine which would render it non-nucleophilic. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the intermediate. The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Data Summary
Hydrazine DerivativeSolventReaction Temperature (°C)Yield (%)
Hydrazine hydrateEthanol0 to rt90-98
PhenylhydrazineDichloromethane0 to rt85-95
4-MethylphenylhydrazineTetrahydrofuran0 to rt82-90
4-NitrophenylhydrazineAcetonitrile0 to 5075-85

Table 2: Typical yields for the synthesis of substituted 5-hydroxypyrazoles.

Visualization of the Synthetic Pathway

pyrazole_synthesis Start_Materials This compound + Phenylhydrazine + Triethylamine Acylation Acylation (0 °C, DCM) Start_Materials->Acylation Intermediate N-Acylhydrazine Intermediate Acylation->Intermediate Cyclization Intramolecular Conjugate Addition Intermediate->Cyclization Pyrazolidinone Pyrazolidinone Intermediate Cyclization->Pyrazolidinone Tautomerization Tautomerization Pyrazolidinone->Tautomerization Product 1-Phenyl-5-hydroxypyrazole Tautomerization->Product

Caption: Mechanistic pathway for the synthesis of 1-phenyl-5-hydroxypyrazole.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to efficiently construct pyrimidine and pyrazole cores, which are prevalent in a multitude of drugs, underscores its significance. The protocols detailed in this application note are robust, scalable, and founded on well-understood reaction mechanisms. The causality behind the experimental choices has been elucidated to provide a deeper understanding of the synthetic process.

Future applications of this compound are likely to expand into the synthesis of other complex heterocyclic systems and in the development of novel cascade reactions. Its bifunctional nature remains an attractive feature for the rapid generation of molecular complexity from simple, readily available starting materials. As the demand for efficient and sustainable synthetic methodologies in the pharmaceutical industry continues to grow, the strategic application of reagents like this compound will undoubtedly play a pivotal role.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Preparation of pyrazoles. (n.d.). Google Patents.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

Application Notes & Protocols: 3-Ethoxyacryloyl Chloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Trifunctional Reagent

In the landscape of modern organic synthesis, the demand for efficient and versatile building blocks is perpetual. 3-Ethoxyacryloyl chloride (CAS 6191-99-7), a seemingly simple C5 molecule, has emerged as a powerful and highly reactive intermediate.[1] At its core, it is a colorless to pale yellow liquid with a characteristic sharp, pungent odor.[1][2] However, its true value lies in its unique trifunctional nature: an acyl chloride, an electron-rich enol ether, and an electrophilic β-carbon. This combination makes it an exemplary reagent for constructing complex molecular architectures, particularly heterocyclic scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science.[1][3] This guide provides an in-depth exploration of its reactivity, applications, and field-proven protocols designed for researchers and drug development professionals.

Physicochemical Properties & Critical Safety Protocols

Handling this compound requires a thorough understanding of its properties and strict adherence to safety protocols due to its hazardous nature.[4][5]

Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₅H₇ClO₂[4][6]
Molecular Weight 134.56 g/mol [6]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 75°C @ 10 mmHg[2][7]
Density 1.125 g/cm³[7]
Flash Point 25 °C (77 °F)[7]
Storage Temperature 2-8°C, under inert gas
Hazard Identification and Safe Handling

This compound is classified as a flammable, corrosive, and toxic substance.[4][5] It causes severe skin burns and eye damage, is harmful if swallowed, and can cause respiratory irritation or allergic reactions upon inhalation.[4]

Causality Behind Safety Measures:

  • Anhydrous Conditions: The acyl chloride moiety is highly susceptible to hydrolysis. Contact with moisture will rapidly degrade the reagent to 3-ethoxyacrylic acid and release corrosive hydrogen chloride (HCl) gas.[1] This necessitates storage under an inert atmosphere (e.g., nitrogen or argon) and the use of anhydrous solvents and techniques during reactions.[1]

  • Ventilation: Due to its volatility and toxicity, all handling must be performed within a certified chemical fume hood to prevent inhalation of vapors.[1][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE setup is mandatory. This includes chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof goggles, a face shield, and a flame-retardant lab coat.

  • Quenching: Spills and residual reagent in reaction flasks should be quenched carefully with a nucleophilic solvent like isopropanol or methanol before the addition of water to manage the exothermic reaction.

Core Reactivity: A Bifunctional Electrophile

The synthetic utility of this compound stems from its two distinct electrophilic sites. Nucleophiles can attack either the highly reactive acyl chloride carbon or the β-carbon of the α,β-unsaturated system in a conjugate addition. The reaction pathway is dictated by the nature of the nucleophile and the reaction conditions.

  • Hard Nucleophiles (e.g., amines, alcohols): These preferentially attack the hard electrophilic center—the carbonyl carbon of the acyl chloride—leading to rapid acylation to form amides and esters.

  • Soft Nucleophiles (e.g., thiols, enamines): While acylation can occur, these nucleophiles can also engage in a Michael-type conjugate addition at the β-position, especially under specific catalytic conditions.

This dual reactivity allows for sequential reactions, making it a cornerstone for constructing heterocyclic systems.

G cluster_reactivity Electrophilic Sites cluster_products Primary Reaction Pathways reagent This compound acyl_chloride Acyl Chloride Carbon (Hard Electrophile) reagent->acyl_chloride  Hard Nucleophiles  (e.g., R-NH₂) beta_carbon β-Carbon (Soft Electrophile) reagent->beta_carbon  Soft Nucleophiles  (e.g., R-SH) acylation Acylation (Amides, Esters) acyl_chloride->acylation conjugate_add Conjugate Addition (Michael Adducts) beta_carbon->conjugate_add

Caption: Dual electrophilic nature of this compound.

Application Focus: The Synthesis of Heterocyclic Scaffolds

A primary application of this compound is in the synthesis of heterocycles, particularly nitrogen-containing rings that form the core of many active pharmaceutical ingredients (APIs).[3][8] The typical strategy involves a two-step, one-pot reaction with a dinucleophile.

General Mechanism:

  • Acylation: The most nucleophilic site of the substrate (e.g., an amino group) attacks the acyl chloride to form an enamide intermediate.

  • Intramolecular Cyclization/Condensation: The newly formed enamide then undergoes an intramolecular cyclization. The enol ether acts as a masked ketone. Upon treatment with acid, it hydrolyzes and the resulting β-carbonyl group is attacked by the second nucleophilic site of the original substrate, leading to ring closure and dehydration.

This powerful annulation strategy is widely used to construct pyridones, quinolones, and pyrimidinones. For instance, its reaction with anilines is a key step in building the quinolone core, a privileged scaffold in medicinal chemistry.[8]

Detailed Protocol: Two-Step Synthesis of a 4-Quinolone Precursor

This protocol details the synthesis of a substituted quinolone scaffold from an aniline derivative, a common pathway in drug discovery programs.[8]

Expertise & Causality:

  • Solvent Choice (THF): Tetrahydrofuran (THF) is an excellent choice as it is aprotic and can dissolve a wide range of organic substrates. It is crucial to use anhydrous THF to prevent hydrolysis of the acyl chloride.

  • Base (Triethylamine, TEA): A non-nucleophilic organic base like TEA is used to scavenge the HCl generated during the initial acylation. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic, and also avoids potential side reactions catalyzed by strong acid.

  • Acidic Workup (HCl): The addition of aqueous HCl serves two purposes: it protonates and hydrolyzes the enol ether to a β-ketoamide and facilitates the intramolecular Friedel-Crafts-type cyclization onto the aromatic ring to form the quinolone.

Materials & Reagents
ReagentGradeSupplierNotes
This compound≥85%Sigma-Aldrich, TCIStore under Argon at 2-8°C
2-Fluoroaniline≥99%Major Supplier
Triethylamine (TEA)≥99.5%, anhydrousMajor SupplierDistill from CaH₂ before use
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major SupplierUse from a solvent purification system
Hydrochloric Acid (HCl)37% (conc.)Major Supplier
Ethyl AcetateACS GradeMajor SupplierFor extraction
Saturated NaCl (Brine)Lab PreparedFor extraction
Anhydrous MgSO₄Major SupplierFor drying
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-fluoroaniline (5.0 g, 45.0 mmol) and anhydrous THF (100 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (6.9 mL, 49.5 mmol, 1.1 eq) dropwise to the stirred solution.

  • Acylation: In a separate dry flask, dissolve this compound (6.6 g, 49.5 mmol, 1.1 eq) in anhydrous THF (20 mL). Add this solution dropwise to the aniline solution at 0°C over 30 minutes. A precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.[8]

  • Cyclization: Cool the reaction mixture back to 0°C. Slowly and carefully add concentrated HCl (15 mL). A significant exotherm may be observed.

  • Heating: Heat the mixture to 40°C and stir for 1-2 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the intermediate enamide.[8]

  • Workup: Cool the reaction to room temperature and quench by pouring it into 200 mL of ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (100 mL) followed by saturated brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the desired 8-fluoroquinolin-4(1H)-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Dissolve Aniline & TEA in Anhydrous THF cool1 2. Cool to 0°C setup->cool1 acyl_chloride 3. Add this compound Solution Dropwise at 0°C cool1->acyl_chloride warm 4. Warm to RT, Stir 16h acyl_chloride->warm cool2 5. Cool to 0°C warm->cool2 cyclize 6. Add Conc. HCl, Heat to 40°C for 1-2h cool2->cyclize quench 7. Quench with Ice-Water cyclize->quench extract 8. Extract with Ethyl Acetate quench->extract wash 9. Wash with H₂O & Brine extract->wash dry 10. Dry (MgSO₄) & Concentrate wash->dry purify 11. Purify (Recrystallization/ Chromatography) dry->purify

Caption: Experimental workflow for quinolone synthesis.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its dual electrophilic nature provides a robust platform for constructing complex molecules, most notably heterocyclic systems that are of significant interest to the pharmaceutical and agrochemical industries. While its reactivity demands careful handling and adherence to strict safety protocols, the synthetic advantages it offers make it an indispensable tool for the modern chemist.

References

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of this compound in Modern Chemical Synthesis. Retrieved from [Link]

  • Industrial Applications of this compound in Chemical Manufacturing. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,.... Retrieved from [Link]

  • LookChem. (n.d.). Cas 6191-99-7, this compound. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-Ethoxy-acryloyl chloride. Retrieved from [Link]

Sources

Application Notes and Protocols for the Polymerization of 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of Poly(3-Ethoxyacryloyl chloride) as a Functional Polymer Platform

This compound is a versatile monomer that holds significant promise in the development of advanced functional polymers.[1] Its structure, featuring a reactive acryloyl chloride moiety and an electron-donating ethoxy group, offers a unique combination of properties that can be exploited in various applications, from drug delivery systems to advanced materials. The acyl chloride group provides a highly reactive handle for post-polymerization modification, allowing for the covalent attachment of a wide range of molecules, including drugs, peptides, and other functional moieties.[2] The ethoxy group, on the other hand, can influence the polymer's solubility, hydrophilicity, and conformational characteristics.

This document provides a detailed guide for researchers interested in the polymerization of this compound. It outlines several potential polymerization strategies, including free-radical and controlled/living polymerization techniques, and provides detailed protocols for their implementation. The causality behind experimental choices is explained to empower researchers to rationally design and optimize their polymerization reactions.

Understanding the Polymerization of this compound: Key Considerations

The polymerization of this compound can be approached through several mechanisms, each offering distinct advantages and challenges. The choice of polymerization technique will ultimately depend on the desired polymer architecture, molecular weight control, and polydispersity.

Free-Radical Polymerization: A Straightforward Approach

Free-radical polymerization is a robust and widely used method for the polymerization of vinyl monomers. It is relatively simple to implement and can be used to generate high molecular weight polymers. However, it offers limited control over the polymer's molecular weight and dispersity, leading to a more heterogeneous product.

The general mechanism involves three main steps: initiation, propagation, and termination.

FreeRadicalPolymerization Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Decomposition Monomer Monomer Radical (R.)->Monomer Initiation Growing Polymer Chain Growing Polymer Chain Monomer->Growing Polymer Chain Propagation Growing Polymer Chain->Growing Polymer Chain

Caption: Free-Radical Polymerization Mechanism.

Controlled/Living Radical Polymerization: Precision Polymer Synthesis

For applications requiring well-defined polymers with controlled molecular weights and narrow molecular weight distributions, controlled/living radical polymerization (CLRP) techniques are the preferred methods.[3] These methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, introduce a reversible deactivation step that allows for the simultaneous growth of all polymer chains.[2]

The key to CLRP is the establishment of a dynamic equilibrium between active (propagating) and dormant species.

CLRP_Mechanism Propagating Radical (Pn.) Propagating Radical (Pn.) Dormant Species (Pn-X) Dormant Species (Pn-X) Propagating Radical (Pn.)->Dormant Species (Pn-X) Deactivation (ka) Monomer Monomer Propagating Radical (Pn.)->Monomer Propagation (kp) Dormant Species (Pn-X)->Propagating Radical (Pn.) Activation (kd)

Caption: General Mechanism of Controlled/Living Radical Polymerization.

Anionic Polymerization: A Possibility for Acrylate Derivatives

Anionic polymerization is another powerful technique for producing well-defined polymers, particularly for acrylate and methacrylate monomers.[4][5] This method involves the use of a nucleophilic initiator that attacks the monomer's double bond, creating a propagating carbanion. While offering excellent control, anionic polymerization is highly sensitive to impurities and requires stringent reaction conditions. The presence of the reactive acyl chloride group in this compound presents a significant challenge for traditional anionic polymerization due to potential side reactions with the initiator and propagating anionic center. However, with carefully selected initiators and conditions, it may be a viable, albeit advanced, approach.

Experimental Protocols

Safety Precautions: this compound is a corrosive and moisture-sensitive compound that may cause skin burns, eye damage, and respiratory irritation.[6][7] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions are crucial for successful polymerization.

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes a straightforward method for the synthesis of poly(this compound) using a conventional free-radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous dioxane (solvent)

  • Argon or nitrogen gas

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 5 g of this compound in 20 mL of anhydrous dioxane.

  • Add 0.05 g of AIBN to the solution.

  • Purge the system with argon or nitrogen for 20-30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to 70 °C under an inert atmosphere with continuous stirring.

  • Maintain the reaction for 24-48 hours. The solution will become more viscous as the polymer forms.

  • The resulting poly(this compound) solution in dioxane can be used directly for subsequent post-polymerization modifications or the polymer can be isolated by precipitation in a non-solvent like hexane.

Data Summary Table:

ParameterValue
Monomer Concentration25% (w/v) in dioxane
Initiator (AIBN)1 mol% relative to monomer
Temperature70 °C
Reaction Time24-48 hours
Expected OutcomePoly(this compound) with a broad molecular weight distribution
Protocol 2: Controlled Radical Polymerization of this compound via RAFT

This protocol outlines the synthesis of well-defined poly(this compound) using RAFT polymerization.

Materials:

  • This compound (monomer)

  • AIBN (initiator)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) (RAFT agent)

  • Anhydrous dioxane (solvent)

  • Argon or nitrogen gas

  • Schlenk flask

  • Magnetic stirrer and oil bath

Procedure:

  • To a Schlenk flask, add this compound (e.g., 2 g), CPAD (RAFT agent, molar ratio to monomer to be determined based on target molecular weight), and AIBN (initiator, typically a 10:1 molar ratio of RAFT agent to initiator).

  • Add anhydrous dioxane to achieve the desired monomer concentration (e.g., 2 M).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-24 hours, monitor conversion by taking aliquots).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer can be purified by precipitation into a suitable non-solvent (e.g., cold diethyl ether or hexane).

Data Summary Table:

ParameterExample ValueRationale
[Monomer]:[RAFT Agent]:[Initiator]100:1:0.1Controls the target degree of polymerization and maintains livingness.
SolventAnhydrous DioxaneSolubilizes all components and is relatively inert.
Temperature70 °CEnsures an appropriate rate of initiator decomposition and polymerization.
Reaction Time4-24 hDependent on desired conversion; should be monitored.
Expected OutcomeWell-defined poly(this compound) with a narrow molecular weight distribution (Đ < 1.3).

Post-Polymerization Modification: Unleashing the Potential of the Reactive Polymer

The true utility of poly(this compound) lies in its capacity as a reactive intermediate. The pendant acyl chloride groups are highly susceptible to nucleophilic attack, allowing for the facile introduction of a wide array of functional side chains.[2]

PostPolymerizationModification Poly(this compound) Poly(this compound) Functionalized Polymer Functionalized Polymer Poly(this compound)->Functionalized Polymer Nucleophile (e.g., R-NH2, R-OH) Nucleophile (e.g., R-NH2, R-OH) Nucleophile (e.g., R-NH2, R-OH)

Caption: Post-Polymerization Modification of Poly(this compound).

Protocol 3: General Procedure for Post-Polymerization Modification

Materials:

  • Poly(this compound) solution in dioxane (from Protocol 1 or 2)

  • Nucleophile (e.g., an amine, alcohol, or thiol-containing molecule)

  • Anhydrous triethylamine (HCl scavenger)

  • Anhydrous solvent (e.g., dioxane, THF, or dichloromethane)

  • Stirring vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve the nucleophile in an appropriate anhydrous solvent.

  • Add anhydrous triethylamine to the nucleophile solution (typically 1.1-1.5 equivalents relative to the acyl chloride groups on the polymer).

  • Cool the nucleophile solution to 0 °C in an ice bath.

  • Slowly add the poly(this compound) solution to the stirring nucleophile solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

  • The resulting functionalized polymer can be purified by precipitation, dialysis, or column chromatography, depending on its solubility characteristics.

Characterization

The successful synthesis and modification of poly(this compound) should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and the successful incorporation of functional groups after modification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups (e.g., the disappearance of the acyl chloride C=O stretch and the appearance of amide or ester C=O stretches).

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (Đ) of the synthesized polymers.

Conclusion

The polymerization of this compound opens the door to a new class of functional polymers with broad potential. By carefully selecting the polymerization method and conditions, researchers can tailor the properties of these materials for specific applications. The protocols outlined in this guide provide a solid foundation for the exploration of this promising monomer and its conversion into advanced polymeric materials.

References

  • Vlcek, P., & Lochmann, L. (1999). Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. Progress in Polymer Science, 24(5), 793–873.
  • ResearchGate. Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,... Available from: [Link]

  • MDPI. Synthesis and Physicochemical Properties of Acrylate Anion Based Ionic Liquids. Available from: [Link]

  • MDPI. The Preparation of Acryloxyl Group Functionalized Siloxane Polymers and the Study of Their Ultra Violet Curing Properties. Available from: [Link]

  • ResearchGate. Photoinitiated Polymerization of Acryloyl Chloride | Request PDF. Available from: [Link]

  • Chem-Net. 3-Ethoxy-acryloyl chloride - 6191-99-7, C5H7ClO2, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. Polymers (Basel). 2020;12(1):15.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Chemical Synthesis. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wikipedia. Acryloyl chloride. Available from: [Link]

  • YouTube. Living Polymerization. Available from: [Link]

  • Royal Society of Chemistry.
  • PubMed. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem. 2016;9(15):1961-1965.
  • Google Patents. US5494983A - Method for anionic polymerization of acrylic and methacrylic acid derivatives and acrylonitrile methacrylonitrile using resonance stabilized anions.
  • Wikipedia. Living cationic polymerization. Available from: [Link]

  • ResearchGate. Living/Controlled Anionic Polymerization and Copolymerization of Epichlorohydrin with Tetraoctylammonium Bromide−Triisobutylaluminum Initiating Systems | Request PDF. Available from: [Link]

  • Google Patents. FR2643901A1 - PROCESS FOR PRODUCING ACRYLOYL CHLORIDE.
  • Otto Chemie Pvt Ltd. This compound, 97% - 863127-76-8. Available from: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Acylation of Amines with 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of amide bonds is a cornerstone of modern organic synthesis, with profound implications in medicinal chemistry and materials science. Among the myriad of methods available, the acylation of amines with reactive acyl chlorides stands out for its efficiency and broad applicability. This document provides a comprehensive guide to the acylation of primary and secondary amines using 3-ethoxyacryloyl chloride, a versatile bifunctional reagent. The resulting 3-ethoxyacrylamide derivatives are valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, a robust experimental protocol, and insights into the underlying chemical principles.

Chemical Principles and Mechanistic Insights

The reaction of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group to yield the stable amide product.

A crucial aspect of this reaction is the concurrent formation of one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and thereby halting the reaction.[2] To circumvent this, a base is typically added to neutralize the HCl as it is formed, a set of conditions famously known as the Schotten-Baumann reaction.[2][3] Common bases include tertiary amines like triethylamine or pyridine, or an aqueous solution of an inorganic base such as sodium hydroxide.[4]

The choice of reaction conditions, particularly the solvent and base, is critical for achieving high yields and minimizing side reactions. This compound is highly reactive and susceptible to hydrolysis, especially in the presence of water.[5] Therefore, anhydrous conditions are often preferred when using organic bases. When employing aqueous bases, a two-phase system (e.g., dichloromethane and water) is often used, where the reaction occurs in the organic phase, and the HCl byproduct is neutralized in the aqueous phase.[3]

Experimental Workflow

The following diagram outlines the general workflow for the acylation of an amine with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent reaction Slowly Add Acyl Chloride Solution at 0°C prep_amine->reaction Inert Atmosphere (N2 or Ar) prep_acyl Prepare Solution of This compound prep_acyl->reaction stir Stir at Room Temperature (Monitor by TLC) reaction->stir Allow to warm quench Quench with Water/Aqueous Acid stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Pure Product (NMR, MS, IR) purify->characterize

Caption: A generalized workflow for the acylation of amines with this compound.

Detailed Experimental Protocol: Synthesis of a Model N-Substituted-3-Ethoxyacrylamide

This protocol provides a general procedure for the acylation of a primary amine with this compound under anhydrous conditions using triethylamine as the base.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Primary Amine (e.g., Aniline)ReagentMajor SupplierPurify by distillation if necessary.
This compound>95%Major SupplierHandle with extreme care in a fume hood.
Triethylamine (TEA)AnhydrousMajor SupplierDistill from CaH₂ before use.
Dichloromethane (DCM)AnhydrousMajor SupplierUse from a solvent purification system or a freshly opened bottle.
Hydrochloric Acid (HCl)1 M aqueousMajor SupplierFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)AqueousIn-house prepFor work-up.
BrineSaturated NaCl(aq)In-house prepFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentMajor SupplierFor drying organic layer.
Silica Gel230-400 meshMajor SupplierFor column chromatography.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add the primary amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Base: Add triethylamine (1.2 eq.) to the solution of the amine in DCM.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

  • Addition of Acyl Chloride: In a separate, dry flask, prepare a solution of this compound (1.1 eq.) in a small amount of anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction: Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0°C and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by either recrystallization or silica gel column chromatography.

    • Recrystallization: Choose a suitable solvent system (e.g., ethyl acetate/hexanes) where the product is soluble at elevated temperatures but sparingly soluble at room temperature.[6][7]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions:

  • This compound is highly corrosive, a lachrymator, and reacts violently with water. [5] It should be handled with extreme caution in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • The reaction can be exothermic. Ensure proper temperature control, especially during the addition of the acyl chloride.

  • Hydrochloric acid is generated as a byproduct. The use of a base is essential to neutralize it.

Data Presentation: Representative Reaction Parameters

The following table provides representative parameters for the acylation of a generic primary amine with this compound. Actual results may vary depending on the specific amine used.

ParameterValueNotes
Stoichiometry (Amine:Acyl Chloride:Base)1.0 : 1.1 : 1.2A slight excess of the acyl chloride and base is used to ensure complete conversion of the amine.
SolventAnhydrous DichloromethaneOther aprotic solvents like THF or diethyl ether can also be used.
Temperature0°C to Room TemperatureInitial cooling is crucial to control the exothermicity of the reaction.
Reaction Time2 - 4 hoursMonitor by TLC to determine the endpoint.
Typical Yield70 - 95%Yield is highly dependent on the nucleophilicity of the amine and the purity of the reagents.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous, as this compound is sensitive to moisture.

    • Verify the purity of the starting amine.

    • Consider using a different base, such as pyridine, or employing Schotten-Baumann conditions with an aqueous base if the amine is water-soluble.

  • Formation of Side Products:

    • Slow, controlled addition of the acyl chloride at low temperature is key to minimizing side reactions.

    • If the product is unstable, a shorter reaction time or lower temperature may be necessary.

  • Difficult Purification:

    • If the product is difficult to separate from the triethylamine hydrochloride salt, ensure a thorough aqueous work-up.

    • For challenging separations, derivatization of the product followed by purification and subsequent deprotection might be an option.

Conclusion

The acylation of amines with this compound is a powerful and versatile method for the synthesis of 3-ethoxyacrylamide derivatives. By carefully controlling the reaction conditions, particularly through the use of an appropriate base and anhydrous solvents, high yields of the desired products can be achieved. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Modern Chemical Synthesis. [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • Baghdad Science Journal. Synthesis and Copolymerization of several N-substituted acrylamides. [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization and Crystallization. [Link]

  • ResearchGate. Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,.... [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • LookChem. Cas 6191-99-7,this compound. [Link]

  • SATHEE CUET. Chemistry Schotten Baumann Reaction. [Link]

Sources

The Pivotal Role of 3-Ethoxyacryloyl Chloride in the Synthesis of Modern Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect of Crop Protection

In the intricate world of agrochemical synthesis, certain molecules stand out not for their direct pesticidal activity, but for their role as indispensable building blocks. 3-Ethoxyacryloyl chloride, a seemingly unassuming acyl chloride, is one such cornerstone. Its significance lies in its ability to efficiently introduce the β-alkoxyacrylate toxophore, a chemical moiety that is the very heart of one of the most important classes of modern fungicides: the strobilurins. This guide provides an in-depth exploration of the role of this compound in agrochemical synthesis, offering detailed application notes, a representative synthetic protocol, and an elucidation of the mechanism of action that this key intermediate enables. For researchers and professionals in the field of drug development, understanding the utility and application of this compound is paramount to innovating the next generation of crop protection agents.

Application Notes: The Strategic Advantage of this compound

This compound (CAS 6191-99-7) is a bifunctional molecule possessing both an activated acyl chloride and an electron-rich enol ether. This unique combination of functional groups makes it a highly versatile and reactive intermediate in organic synthesis. In the context of agrochemical development, its primary role is to serve as a precursor to the β-methoxyacrylate unit found in all strobilurin fungicides.

The strategic importance of this compound stems from several key factors:

  • Efficient Introduction of the Toxophore: The β-alkoxyacrylate moiety is the pharmacophore responsible for the fungicidal activity of strobilurins. This compound provides a direct and efficient route to install this critical functional group onto a variety of molecular scaffolds.

  • High Reactivity: The acyl chloride functionality is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including phenols, thiophenols, and amines. This allows for the facile connection of the β-alkoxyacrylate unit to the desired "headgroup" of the target fungicide.

  • Tunable Properties: While this compound is a common starting material, the ethoxy group can be conceptually replaced with other alkoxy groups, allowing for the fine-tuning of the physicochemical properties of the final product, such as solubility, stability, and systemic movement within the plant.

The general reactivity of this compound in the synthesis of a strobilurin precursor is depicted in the following workflow:

reagent1 3-Ethoxyacryloyl Chloride intermediate β-Ethoxyacrylate Ester Intermediate reagent1->intermediate Acylation reagent2 Phenolic or Heterocyclic Nucleophile (R-OH) reagent2->intermediate product Strobilurin Analogue (after further steps) intermediate->product Further Modification

Caption: General reaction scheme for the utilization of this compound.

Protocols: Synthesis of a Strobilurin Analogue

The following protocol provides a representative, step-by-step methodology for the synthesis of a strobilurin precursor via the acylation of a phenolic compound with this compound. This protocol is based on established principles of organic synthesis and is analogous to the initial steps in the industrial production of many strobilurin fungicides.

Protocol: Synthesis of (E)-3-ethoxy-1-(4-methoxyphenoxy)prop-2-en-1-one

Materials:

  • This compound (≥95%)

  • 4-Methoxyphenol

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-methoxyphenol (1.0 eq) in anhydrous DCM (10 mL per gram of phenol).

  • Base Addition: To the stirred solution, add triethylamine (1.1 eq) or pyridine (1.1 eq) at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of this compound (1.05 eq) in anhydrous DCM (5 mL per gram of acyl chloride) dropwise via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure (E)-3-ethoxy-1-(4-methoxyphenoxy)prop-2-en-1-one.

Table 1: Key Reaction Parameters for the Synthesis of Strobilurin Analogues

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents are used to prevent reaction with the acyl chloride.
Base Triethylamine (TEA), PyridineActs as a scavenger for the HCl byproduct, driving the reaction to completion.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.
Stoichiometry Slight excess of acyl chloride and baseEnsures complete consumption of the starting phenol.
Workup Aqueous washesRemoves the base hydrochloride salt and any unreacted starting materials.

Mechanism of Action: The Molecular Basis of Fungicidal Activity

The fungicidal efficacy of strobilurins, made possible by the β-alkoxyacrylate core from this compound, is due to their specific mode of action. Strobilurins are known as Quinone outside inhibitors (QoI).[1][2] They function by inhibiting mitochondrial respiration in fungi.[1][2]

Specifically, the β-alkoxyacrylate moiety binds to the Qo site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain.[3][4][5] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, which is a critical step in the production of ATP, the energy currency of the cell.[1][2] By disrupting the energy supply of the fungal cell, strobilurins effectively halt fungal growth and development, leading to cell death.[1][2]

The following diagram illustrates the inhibition of the cytochrome bc1 complex by a strobilurin fungicide:

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexIII Cytochrome bc1 Complex (Complex III) Ubiquinol Ubiquinol (CoQH2) Qo_site Qo Site Ubiquinol->Qo_site e- transfer CytC1 Cytochrome c1 ATP_Synthase ATP Synthase CytC1->ATP_Synthase drives ATP ATP ATP_Synthase->ATP Qo_site->CytC1 e- transfer (Normal) Strobilurin Strobilurin Fungicide (β-alkoxyacrylate) Strobilurin->Qo_site Binds and Inhibits

Caption: Inhibition of the electron transport chain by strobilurin fungicides.

Conclusion

This compound is more than just a chemical intermediate; it is a key enabler of modern fungicidal technology. Its unique chemical properties allow for the efficient and versatile synthesis of the β-alkoxyacrylate toxophore, the cornerstone of the highly effective strobilurin class of fungicides. A thorough understanding of its reactivity and application, as outlined in this guide, is essential for researchers and professionals dedicated to the development of innovative and effective crop protection solutions. The continued exploration of the synthetic utility of this compound and its analogues will undoubtedly lead to the discovery of new and improved agrochemicals, ensuring a more sustainable and food-secure future.

References

  • Bartlett, D. W., Clough, J. M., Godwin, J. R., Hall, A. A., Hamer, M., & Parr-Dobrzanski, B. (2002). The strobilurin fungicides. Pest Management Science, 58(7), 649-662. Available at: [Link]

  • Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution, biology and applications.
  • Understanding the Strobilurin Fungicides. (2016). ONvegetables. Available at: [Link]

  • Fisher, N., & Meunier, B. (2008). The Qo site of cytochrome bc1 in organisms resistant to strobilurin fungicides. Pest Management Science, 64(11), 1093-1099.
  • Feng, Y., Huang, Y., Zhan, H., Bhatt, P., & Chen, S. (2020). An Overview of Strobilurin Fungicide Degradation: Current Status and Future Perspective. Frontiers in Microbiology, 11, 389. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering the Reactivity of 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethoxyacryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the high reactivity of this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and safety of your experiments.

Introduction to the Challenges

This compound is a valuable building block in organic synthesis, prized for its dual reactivity conferred by the acyl chloride and the α,β-unsaturated system.[1] This very reactivity, however, presents significant challenges, including a high propensity for polymerization and sensitivity to moisture.[1] This guide provides practical, field-proven insights to manage these issues effectively.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Product Yield in Amidation Reactions

You've attempted to synthesize an amide using this compound and a primary or secondary amine, but the reaction has resulted in a low yield or no desired product.

Potential Causes and Step-by-Step Solutions:

  • Cause A: Hydrolysis of this compound. This is the most common culprit. This compound reacts readily with water to form the unreactive 3-ethoxyacrylic acid.

    • Solution:

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. If possible, distill solvents over a suitable drying agent before use.

      • Fresh Reagent: Use a freshly opened bottle of this compound or distill the reagent under reduced pressure immediately before use.[1]

  • Cause B: Ineffective Amine Nucleophilicity. Sterically hindered or electron-deficient amines may exhibit slow reaction rates.

    • Solution:

      • Increase Reaction Temperature: Gently heat the reaction mixture. Start with a modest increase (e.g., to 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

      • Use a Catalyst: For sluggish reactions, consider adding a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).

  • Cause C: Inappropriate Base Selection. The choice of base is critical for scavenging the HCl byproduct without promoting side reactions.

    • Solution:

      • Use a Non-Nucleophilic Base: Employ a hindered, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to prevent competition with your amine nucleophile.

      • Stoichiometry: Use at least one equivalent of the base to neutralize the HCl generated during the reaction.

Problem 2: Formation of a Viscous Gel or Solid Precipitate (Polymerization)

During the reaction or workup, the solution becomes viscous, or a solid precipitate forms, indicating polymerization of the this compound or the product.

Potential Causes and Step-by-Step Solutions:

  • Cause A: Radical Polymerization. The acryloyl moiety is susceptible to free-radical polymerization, which can be initiated by heat, light, or impurities.

    • Solution:

      • Add a Radical Inhibitor: Introduce a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or phenothiazine, to the reaction mixture.

      • Control Temperature: Run the reaction at a lower temperature. Addition of the acyl chloride should be done slowly and at a reduced temperature (e.g., 0 °C or below).

      • Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil.

  • Cause B: Base-Induced Polymerization. Certain bases can initiate anionic polymerization of the α,β-unsaturated system.

    • Solution:

      • Slow Addition of Base: Add the base dropwise to the reaction mixture to avoid localized high concentrations.

      • Consider a Weaker Base: If polymerization persists, a weaker base might be necessary, though this could impact the rate of the primary reaction.

Problem 3: Difficulty in Purifying the Final Product

You have successfully formed your desired product, but are struggling to remove unreacted starting materials, byproducts, or residual base.

Potential Causes and Step-by-Step Solutions:

  • Cause A: Residual Triethylamine/DIPEA and their Salts. These can be challenging to remove, especially if the product is also basic.

    • Solution:

      • Aqueous Workup with Dilute Acid: Wash the organic layer with dilute aqueous HCl (e.g., 1M) to protonate the amine base, making it water-soluble. Be cautious if your product is acid-sensitive.

      • Saturated Ammonium Chloride Wash: A wash with saturated aqueous NH₄Cl can also effectively remove residual amine bases.

  • Cause B: Co-elution during Column Chromatography. The product and impurities may have similar polarities.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

      • Preparative TLC or HPLC: For small-scale reactions or particularly challenging separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It should be stored in a cool, dry, dark place under an inert atmosphere (nitrogen or argon). The recommended storage temperature is typically 2-8 °C. Always ensure the container is tightly sealed to prevent moisture ingress.

Q2: What is the primary safety concern when working with this compound?

A2: this compound is a corrosive and lachrymatory substance. It reacts with moisture to produce HCl gas, which is a respiratory irritant. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q3: Can I use a protic solvent for my reaction?

A3: It is highly discouraged. Protic solvents such as water and alcohols will react with this compound, leading to the formation of the corresponding carboxylic acid or ester, thus consuming your reagent and reducing the yield of your desired product. Always use anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Q4: My reaction with an amidine to form a pyrimidine is not working. What could be the issue?

A4: The synthesis of pyrimidines from 1,3-dicarbonyl synthons and amidines is a well-established method.[2] If your reaction is failing, consider the following:

  • Amidine Basicity: Ensure your amidine is sufficiently basic to act as a nucleophile. If you are using an amidine salt (e.g., hydrochloride), you will need to add a suitable base to liberate the free amidine.

  • Reaction Conditions: These cyclization reactions often require elevated temperatures.

  • Side Reactions: The highly electrophilic nature of this compound can lead to multiple acylation of the amidine. Slow, controlled addition of the acyl chloride at low temperatures can help mitigate this.

Q5: What are the expected byproducts in a typical amidation reaction?

A5: Besides unreacted starting materials, common byproducts include:

  • 3-Ethoxyacrylic acid: From hydrolysis of the starting material.

  • Poly(3-ethoxyacrylamide) or related polymers: From polymerization.

  • Diacylated amine: If the amine has more than one reactive N-H bond.

Experimental Protocols & Data

Table 1: Recommended Solvents and Bases for Amidation Reactions
Solvent (Anhydrous)Recommended BaseComments
Dichloromethane (DCM)Triethylamine (TEA)Good general-purpose solvent.
Tetrahydrofuran (THF)N,N-Diisopropylethylamine (DIPEA)Can be a better choice for less soluble starting materials.
AcetonitrileTriethylamine (TEA)Suitable for a range of nucleophiles.
Protocol: General Procedure for the Synthesis of an Amide
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the amine (1.0 eq.) and anhydrous DCM (appropriate volume).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • Dissolve this compound (1.05 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the this compound solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Reaction Mechanism of Amide Synthesis

G reagents Amine (R-NH2) + This compound tetrahedral Tetrahedral Intermediate reagents->tetrahedral Nucleophilic Attack product Amide Product + HCl tetrahedral->product Chloride Elimination salt TEA-HCl Salt product->salt Neutralization base Base (e.g., TEA) base->salt

Caption: Nucleophilic addition-elimination mechanism for amide formation.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield check_hydrolysis Check for Hydrolysis (e.g., by NMR of crude) start->check_hydrolysis hydrolysis_yes Use Anhydrous Conditions & Fresh Reagent check_hydrolysis->hydrolysis_yes Yes check_polymer Polymerization Observed? check_hydrolysis->check_polymer No end Improved Yield hydrolysis_yes->end polymer_yes Add Inhibitor Lower Temperature check_polymer->polymer_yes Yes check_sm Starting Material Unreacted? check_polymer->check_sm No polymer_yes->end sm_yes Increase Temperature or Add Catalyst (DMAP) check_sm->sm_yes Yes check_sm->end No sm_yes->end

Caption: Decision tree for troubleshooting low-yielding reactions.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

Sources

Technical Support Center: Purification Strategies for Products Synthesized with 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethoxyacryloyl chloride. This guide is designed to provide expert advice and troubleshooting strategies for the purification of products synthesized using this versatile but highly reactive reagent. Drawing from established chemical principles and field-proven insights, this document will address common challenges and offer practical, step-by-step solutions to ensure the integrity and purity of your target compounds.

Understanding the Reagent: this compound

This compound is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds like pyrimidines and pyrazolones.[1][2] However, its high reactivity, stemming from the acyl chloride and the α,β-unsaturated system, also presents several challenges.[1] It is a colorless to pale yellow liquid that is highly sensitive to moisture and can be toxic if inhaled, ingested, or comes into contact with skin.[1] Proper handling in a well-ventilated fume hood with personal protective equipment is crucial.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound, and how can they affect my reaction?

A1: The primary impurities in this compound often include:

  • 3-Ethoxyacrylic acid: This results from hydrolysis of the acyl chloride by atmospheric moisture.[1] It can neutralize basic reagents or catalysts in your reaction, leading to lower yields.

  • Poly(acryloyl chloride) or other polymers: The vinyl group in this compound can undergo polymerization, especially upon heating or exposure to light.[1][3] These polymeric impurities can complicate purification and reduce the amount of active reagent available.

  • Residual chlorinating agents: If synthesized in-house, residual thionyl chloride or oxalyl chloride may be present.[1][4][5] These can lead to unwanted side reactions.

Q2: How should I handle and store this compound to minimize degradation?

A2: Due to its reactivity, proper handling and storage are critical.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][2][3] It is also light-sensitive.[3]

  • Handling: Always handle under anhydrous conditions in a fume hood.[1] Use dry solvents and glassware to prevent hydrolysis.[6]

Q3: My reaction with this compound is sluggish or incomplete. What could be the cause?

A3: Several factors could be at play:

  • Reagent Quality: The presence of 3-ethoxyacrylic acid from hydrolysis can consume your base and hinder the reaction.

  • Reaction Conditions: Ensure your reaction is run under strictly anhydrous conditions. The presence of water will consume the this compound.

  • Temperature: While heating can accelerate some reactions, it can also promote polymerization of the reagent.[3] Monitor your reaction closely and use the lowest effective temperature.

Troubleshooting Purification of Final Products

The purification of products derived from this compound often involves separating the desired compound from unreacted starting materials, byproducts of side reactions, and polymeric material.

Common Purification Challenges and Solutions
Issue Potential Cause Troubleshooting Strategy
Oily or Gummy Product Presence of polymeric byproducts or impurities preventing crystallization.1. Trituration: Attempt to solidify the product by stirring with a non-polar solvent in which the desired product is insoluble but the impurities are soluble.2. Chromatography: Use flash column chromatography to separate the product from impurities.[7][8]
Poor Yield After Aqueous Workup The product may be partially soluble in the aqueous phase, or hydrolysis of the product may have occurred.1. Back-extraction: Extract the aqueous layer multiple times with an appropriate organic solvent.2. pH Adjustment: Adjust the pH of the aqueous layer to decrease the solubility of your product before extraction.
Difficulty in Crystallization The presence of impurities is inhibiting crystal lattice formation.[9]1. Solvent Screening: Experiment with a variety of solvents or solvent systems for recrystallization.[10][11][12]2. Seed Crystals: If a small amount of pure product is available, use it to induce crystallization.[9]3. Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites.[9]
Streaking on TLC (for basic compounds) Basic compounds can interact with the acidic silica gel, leading to poor separation.[9]1. Add a Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase.[9]2. Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.[9]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Heterocyclic Products

Flash column chromatography is a highly effective method for purifying products synthesized from this compound, especially for non-polar to moderately polar compounds.[7][8]

Materials:

  • Silica gel (230-400 mesh)[8]

  • Appropriate column

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates and visualization method (e.g., UV lamp, iodine chamber)

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives your product an Rf value of approximately 0.3.[7]

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand.

    • Dry pack the column with silica gel, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica.

  • Column Equilibration: Run the chosen eluent through the column until the silica is fully wetted and equilibrated.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[7]

    • Carefully apply the sample to the top of the silica gel.

    • For samples not soluble in the eluent, dry loading can be performed by adsorbing the compound onto a small amount of silica gel.[9]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure with compressed air or nitrogen to achieve a flow rate of about 2 inches/minute.

    • Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Crystalline Products

Recrystallization is an excellent technique for purifying solid compounds.[10][11] The principle is based on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[11]

Materials:

  • Erlenmeyer flask

  • Hot plate

  • Recrystallization solvent(s)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which your product is soluble at high temperatures but insoluble at low temperatures.[12] The impurities should either be soluble at all temperatures or insoluble at all temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[12]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[10]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[10]

  • Drying: Dry the crystals in a vacuum oven or desiccator.[10]

Visualization of Purification Workflow

Logical Flow for Purification Strategy Selection

Purification_Strategy Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Is_Crystalline Can it be crystallized? Is_Solid->Is_Crystalline Yes Chromatography Flash Column Chromatography Is_Solid->Chromatography No (Oily/Gummy) Recrystallize Recrystallization Is_Crystalline->Recrystallize Yes Trituration Trituration Is_Crystalline->Trituration No Success Pure Product Recrystallize->Success Chromatography->Success Trituration->Chromatography

Caption: Decision tree for selecting a purification strategy.

General Reaction and Quenching Workflow

Reaction_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup Reagents Starting Material + This compound Reaction_Vessel Anhydrous Conditions Inert Atmosphere Reagents->Reaction_Vessel Quench Quenching (e.g., with NaHCO3 soln) Reaction_Vessel->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Layer (e.g., with Na2SO4) Extraction->Drying Crude Product for Purification Crude Product for Purification Drying->Crude Product for Purification

Caption: General workflow from reaction to crude product.

References

  • Acid Chloride/ chloroformate purification? - ResearchGate. (2025-04-09). Retrieved from [Link]

  • General procedures for the purification of Acid chlorides - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • US6727384B1 - Method for purifying acid chlorides - Google Patents. (n.d.).
  • EP1212273B1 - Method for purifying acid chlorides - Google Patents. (n.d.).
  • US5395966A - Process for the manufacture of acryloyl chloride - Google Patents. (n.d.).
  • Acryloyl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. (2024-09-05). Retrieved from [Link]

  • CA2028831A1 - Process for the fabrication of acryloyl chloride - Google Patents. (n.d.).
  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. Organic Letters. (n.d.). Retrieved from [Link]

  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? - ResearchGate. (2016-04-01). Retrieved from [Link]

  • Modification of acrylic acid and Acryloyl chloride polymers. ResearchGate. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025-06-19). Retrieved from [Link]

  • Tetrahedron - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • This compound | C5H7ClO2 | CID 5325500 - PubChem. (n.d.). Retrieved from [Link]

  • Cas 6191-99-7,this compound - LookChem. (n.d.). Retrieved from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023-01-29). Retrieved from [Link]

  • Recrystallization - YouTube. (2020-01-10). Retrieved from [Link]

  • Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.) - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,... - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-Ethoxy-acryloyl chloride - 6191-99-7, C5H7ClO2, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). Retrieved from [Link]

  • US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents. (n.d.).
  • Acryloyl chloride | C3H3ClO | CID 13140 - PubChem. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Yields with 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your work with 3-ethoxyacryloyl chloride. The following troubleshooting guides and FAQs synthesize established chemical principles with practical, field-proven insights to help you navigate the common challenges encountered during its use and optimize your reaction outcomes.

Section 1: Core Characteristics & Safe Handling

This compound (CAS 6191-99-7) is a bifunctional reagent characterized by a highly reactive acyl chloride group and an electron-rich α,β-unsaturated system.[1] This structure makes it a valuable building block for synthesizing a variety of molecules, including esters, amides, and heterocyclic compounds, but also contributes to its instability and specific handling requirements.[1][2][3]

Key Properties and Safety Data Summary

PropertyValueSource(s)
Appearance Colorless to light yellow/orange liquid[1][4]
Molecular Formula C₅H₇ClO₂[1][5][6]
Molecular Weight 134.56 g/mol [2][6][7]
Boiling Point ~75 °C @ 10 mmHg[4][6]
Storage 2–8 °C, under inert gas, protected from moisture and light[1][6][8]
Key Hazards Flammable, Corrosive, Water-Reactive, Causes Severe Burns[5][8][9]

Mandatory Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[8]

  • Storage: Store in a tightly sealed, moisture-impermeable container under an inert atmosphere (e.g., nitrogen or argon).[1] Refrigeration is required to minimize decomposition.[1][6]

  • Incompatibilities: This reagent reacts violently or rapidly degrades upon contact with water, alcohols, amines, strong bases, and oxidizing agents.[1] Ensure all glassware is rigorously dried before use.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my bottle of this compound yellow or brown, and can I still use it?

The appearance of a yellow or brown color often indicates partial decomposition or polymerization, which can occur over time, especially with exposure to trace amounts of moisture or light. While slight discoloration may not always preclude its use for some applications, it is a strong indicator of reduced purity. For reactions sensitive to stoichiometry or side products, using a discolored reagent is likely to result in lower yields and more complex purification. It is recommended to use a fresh, colorless to pale yellow sample for best results.

Q2: Which solvent is best for reactions involving this compound?

The ideal solvent must be anhydrous and inert to the acyl chloride. Common choices include:

  • Dichloromethane (DCM): Widely used, good solubility for many substrates.

  • Tetrahydrofuran (THF): Another common choice, but be cautious of peroxide formation.

  • Acetonitrile (ACN): Can be used, but ensure it is exceptionally dry. Avoid protic solvents like water and alcohols, as they will react directly with the starting material.[1]

Q3: Is a base always necessary when reacting this compound with a nucleophile?

Yes, for most nucleophiles like amines and alcohols, a non-nucleophilic base is critical. The reaction liberates hydrogen chloride (HCl) as a byproduct.[10][11]

  • For Amine Nucleophiles: The HCl will protonate the starting amine, forming an unreactive ammonium salt. A scavenger base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required in at least a stoichiometric amount to neutralize the HCl and preserve the nucleophilicity of the primary/secondary amine.[12][13]

  • For Alcohol Nucleophiles: While the reaction can proceed without a base, it is often sluggish and the generated HCl can promote side reactions. A base like pyridine or TEA is highly recommended to accelerate the reaction and improve yield.[14]

Section 3: In-Depth Troubleshooting Guides

Problem 1: My reaction yield is consistently low or zero.

Low or no yield is the most common issue and can almost always be traced back to reagent integrity or reaction conditions.

Q: I've set up my reaction, but analysis (TLC, LC-MS) shows only unreacted starting material. What went wrong?

A: This points to a fundamental issue with reagent activity or reaction setup. Let's diagnose the cause.

  • Cause A: Hydrolysis of this compound. This is the primary culprit. The acyl chloride readily hydrolyzes on contact with atmospheric or solvent moisture to form the significantly less reactive 3-ethoxyacrylic acid.

    • Troubleshooting:

      • Verify Reagent Quality: If possible, take a fresh sample from the bottle and run a quick ¹H NMR. The spectrum should be clean. The presence of broad peaks may indicate the carboxylic acid.

      • Ensure Anhydrous Conditions: Use flame- or oven-dried glassware.[15] Use solvents from a freshly opened bottle or one passed through a solvent purification system.[16] Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Cause B: Inactive Nucleophile. If your nucleophile is an amine, it may have been protonated before the reaction began.

    • Troubleshooting: Ensure your amine starting material is the free base. If you are starting from a hydrochloride salt, you must add an additional equivalent of base to liberate the free amine before adding the acyl chloride.

  • Cause C: Sub-optimal Temperature. Acylation reactions are exothermic.[10] While many proceed at 0 °C to room temperature, some less reactive nucleophiles may require gentle heating to overcome the activation energy.[17] Conversely, adding the acyl chloride at too high a temperature can promote side reactions.

    • Troubleshooting: Start the reaction at 0 °C, adding the acyl chloride dropwise.[18] After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC. If no conversion is observed after 1-2 hours, consider gently heating to 40-50 °C.[19]

Troubleshooting Workflow for Low Yield

G start Low / No Yield Observed reagent_check Step 1: Verify Reagent Integrity start->reagent_check reagent_quality Is 3-Ethoxyacryloyl Chloride fresh & colorless? reagent_check->reagent_quality nucleophile_check Is nucleophile the correct free base form? reagent_quality->nucleophile_check Yes end_bad1 Action: Use fresh/ purified acyl chloride. reagent_quality->end_bad1 No conditions_check Step 2: Assess Reaction Conditions nucleophile_check->conditions_check Yes end_bad2 Action: Use free base or add extra eq. of base. nucleophile_check->end_bad2 No anhydrous_check Were anhydrous conditions rigorously maintained? conditions_check->anhydrous_check temp_check Is the temperature profile optimized? anhydrous_check->temp_check Yes end_bad3 Action: Use dried glassware, solvents, and inert atmosphere. anhydrous_check->end_bad3 No workup_check Step 3: Evaluate Workup & Purification temp_check->workup_check Yes end_bad4 Action: Start at 0°C, then warm. Monitor via TLC to find optimum. temp_check->end_bad4 No loss_check Was product lost during extraction or chromatography? workup_check->loss_check end_ok Yield Optimized loss_check->end_ok No end_bad5 Action: Review extraction pH, minimize transfers, check solvent polarity. loss_check->end_bad5 Yes

Caption: A decision-making workflow for troubleshooting low reaction yields.

Problem 2: My reaction produces multiple products and is difficult to purify.

Q: My crude NMR shows several unexpected species alongside my desired product. What are the likely side reactions?

A: The bifunctional nature of this compound presents pathways for side reactions if conditions are not carefully controlled.

  • Cause A: Reaction with Scavenger Base. If using a nucleophilic base like pyridine, it can compete with your primary nucleophile, leading to the formation of an acylpyridinium salt. While often reversible, it can complicate the reaction profile. Using a more sterically hindered, non-nucleophilic base like triethylamine can mitigate this.

  • Cause B: Double Reaction (Michael Addition). The α,β-unsaturated system can potentially undergo a Michael (conjugate) addition. However, for most hard nucleophiles (amines, alcohols), the direct nucleophilic attack at the carbonyl carbon (acyl substitution) is kinetically much faster and is the overwhelmingly favored pathway. This side reaction is more likely with soft nucleophiles (e.g., thiols, enolates) or under harsh conditions.

  • Cause C: Polymerization. The acryloyl moiety can polymerize, especially at elevated temperatures or in the presence of radical initiators (like light or impurities).[1] This is often observed as an insoluble, sticky residue.

    • Troubleshooting:

      • Maintain Low Temperature: Perform the reaction at 0 °C or below.

      • Exclude Light: Wrap the reaction flask in aluminum foil.

      • Use Inhibitors: For sensitive applications, adding a radical inhibitor like BHT (butylated hydroxytoluene) in ppm quantities can prevent polymerization.[14]

Reaction Mechanism & Major Side Reaction

The primary productive pathway is a nucleophilic addition-elimination reaction.[10][12] The most common competing reaction leading to loss of starting material is hydrolysis.

G cluster_main Primary Reaction Pathway: Acyl Substitution cluster_side Competing Side Reaction: Hydrolysis reac EtO-CH=CH-COCl + Nu-H int [Intermediate Tetrahedral Complex] reac->int 1. Nucleophilic Attack (Addition) prod EtO-CH=CH-CONu + HCl int->prod 2. Elimination of Cl⁻ reac_h2o EtO-CH=CH-COCl + H₂O prod_h2o EtO-CH=CH-COOH + HCl (Unreactive Acid) reac_h2o->prod_h2o Rapid Hydrolysis start start->reac start->reac_h2o

Caption: The desired acyl substitution pathway versus the competing hydrolysis side reaction.

Section 4: General Protocol for Amide Synthesis

This protocol outlines a general method for the acylation of a primary or secondary amine. All steps must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and glassware.

1. Reagent Preparation: a. In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve the amine (1.0 equivalent) and triethylamine (1.1 - 1.2 equivalents) in anhydrous dichloromethane (DCM). b. Cool the solution to 0 °C using an ice-water bath. c. In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Load this solution into the dropping funnel.

2. Reaction Execution: a. Add the this compound solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction is often exothermic.[10][12] b. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

3. Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The product amide should have a different Rf value than the starting amine. b. The reaction is typically complete within 1-4 hours.

4. Workup and Purification: a. Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Wash the organic layer sequentially with: i. Dilute HCl (e.g., 5%) to remove excess triethylamine and other basic impurities.[20] ii. Saturated aqueous NaHCO₃ solution to remove any unreacted acyl chloride (as the carboxylate) and acidic byproducts.[14][20] iii. Saturated aqueous NaCl (brine) to remove residual water. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. e. The crude product can then be purified by recrystallization or flash column chromatography on silica gel.

References

  • NINGBO INNO PHARMCHEM CO., LTD. The Role of this compound in Modern Chemical Synthesis. [Link]

  • Acme Synthesis. Industrial Applications of this compound in Chemical Manufacturing. [Link]

  • PubChem. This compound | C5H7ClO2 | CID 5325500. [Link]

  • ResearchGate. Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,.... [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • ECHA. chemical label this compound. [Link]

  • LookChem. Cas 6191-99-7,this compound. [Link]

  • ResearchGate. How does one remove 100% of the unreacted acryloyl chloride and triethylamine after acrylation of polyester with OH end groups to have biocompatible polymer?. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

  • Chem-Space. 3-Ethoxy-acryloyl chloride. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • NCERT. Amines. [Link]

  • Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]

  • Reddit. Acid chloride reaction with amine. [Link]

  • PubMed. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]

  • ResearchGate. Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 3-Ethoxyacryloyl Chloride Acylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-ethoxyacryloyl chloride acylation reactions. This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive and versatile reagent. Low yields can be a significant impediment to synthetic campaigns, and this guide provides a structured, question-and-answer approach to diagnose and resolve common issues encountered in the laboratory. We will delve into the causality behind experimental challenges and offer field-proven protocols to enhance reaction efficiency and reproducibility.

Section 1: Foundational Knowledge - Understanding the Reagent

Before troubleshooting a reaction, it is imperative to understand the nature of the key reagent. This compound is a powerful synthetic intermediate, but its reactivity is a double-edged sword that demands careful handling.

Q1: What is this compound and why is it so reactive?

This compound (CAS 6191-99-7) is a bifunctional organic compound.[1][2][3] Its high reactivity stems from two core structural features:

  • Acyl Chloride Group (-COCl): The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. The chloride ion is an excellent leaving group, making the compound highly susceptible to nucleophilic acyl substitution.[4] This is the primary pathway for reactions with amines and alcohols to form amides and esters, respectively.[5]

  • α,β-Unsaturated System: The molecule contains a carbon-carbon double bond conjugated with the carbonyl group. This electron-deficient alkene system is susceptible to nucleophilic (Michael) addition and is prone to polymerization, especially under thermal stress or in the presence of radical initiators.[1][6]

This combination of functional groups makes the molecule exceptionally useful for introducing the 3-ethoxyacryloyl moiety but also renders it unstable and prone to degradation.[1][7]

Q2: How should I properly handle and store this compound to ensure its quality?

Improper handling and storage are among the most common root causes of reaction failure. The reagent's quality is paramount for achieving high yields. It is highly sensitive to hydrolysis and can degrade rapidly upon exposure to atmospheric moisture.[1]

ParameterRecommendationRationale
Atmosphere Store and handle under a dry, inert atmosphere (Nitrogen or Argon).Prevents hydrolysis from atmospheric moisture, which converts the acyl chloride to the unreactive 3-ethoxyacrylic acid.[1][8]
Temperature Store at 2–8 °C.[1][8]Low temperatures slow down decomposition and potential polymerization pathways.
Container Use tightly sealed, moisture-impermeable containers.[1]Prevents ingress of water vapor during storage.
Incompatibilities Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.[1][8]These substances can trigger rapid, often exothermic, degradation or violent reactions.
Purity Use freshly opened bottles or recently purified material. Aged samples may appear yellow due to degradation.[5]Purity can be checked by 1H-NMR; commercial products are often ≥85-88% pure.[9]
Section 2: Troubleshooting General Acylation Reactions (e.g., with Amines & Alcohols)

This section focuses on the most common acylation reaction: nucleophilic acyl substitution with N- or O-nucleophiles.

Q3: My acylation reaction yield is low, and I primarily recover my starting amine/alcohol. What are the likely causes?

This outcome almost always points to an issue with the acylating agent's reactivity or sub-optimal reaction conditions.

  • Cause 1: Degraded this compound: The most frequent culprit is the hydrolysis of the acyl chloride to 3-ethoxyacrylic acid either during storage or in the reaction vessel. This carboxylic acid is unreactive under standard acylation conditions.

  • Cause 2: Inadequate Anhydrous Conditions: Trace amounts of water in your solvent, glassware, or on your starting materials will preferentially react with and consume the highly reactive acyl chloride.[10] All glassware should be oven- or flame-dried, and anhydrous solvents must be used.

  • Cause 3: Insufficient Base (for amine acylations): The acylation of an amine generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), must be used in at least a stoichiometric amount (1.0-1.2 equivalents) to scavenge this acid. In some cases, using excess base (up to 5 equivalents) can be beneficial.[11]

  • Cause 4: Incorrect Order of Addition: The acyl chloride should always be added slowly (dropwise) to a cooled (typically 0 °C) solution of the nucleophile (amine/alcohol) and the base.[11] Adding the amine to the acyl chloride can create localized high concentrations of the acyl chloride, promoting side reactions.

Q4: I'm observing a sticky, insoluble precipitate or polymer-like material in my reaction flask. What is it and how can I prevent it?

This is a classic sign of polymerization. The acryloyl moiety is prone to forming polyacrylate chains.[1][6]

  • Cause: Polymerization is often initiated by heat, light, or impurities. Overheating the reaction is a common trigger.[8] The reaction can also be self-initiating due to the high reactivity of the compound.

  • Prevention Strategies:

    • Maintain Low Temperatures: Run the reaction at 0 °C or even lower (-20 °C) to minimize polymerization. Allow the reaction to warm to room temperature slowly only after the addition is complete.

    • Avoid High Concentrations: Use a suitable amount of anhydrous solvent to keep the reagent concentration moderate.

    • Use Inhibitors (Advanced): For particularly sensitive substrates, the inclusion of a radical inhibitor (e.g., a small amount of hydroquinone or BHT) in the reaction mixture can be considered, though this may complicate purification.

Diagram 1: Key Degradation Pathways for this compound

reagent 3-Ethoxyacryloyl Chloride hydrolysis Hydrolysis (Inactive Product) reagent->hydrolysis polymer Polymerization (Insoluble Side Product) reagent->polymer water H₂O (Moisture) water->hydrolysis heat Heat / Initiators heat->polymer start Setup: Oven-dried glassware under inert atmosphere dissolve Dissolve Amine (1.0 eq) & TEA (1.1 eq) in anhydrous solvent start->dissolve cool Cool mixture to 0 °C dissolve->cool add Add this compound (1.05 eq) dropwise cool->add react Stir at 0 °C, then warm to RT add->react workup Aqueous Workup & Extraction react->workup purify Purification (Chromatography/Recrystallization) workup->purify end Isolated Product purify->end cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution AcylCl This compound Complex Lewis Acid-Acyl Chloride Complex AcylCl->Complex LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex Acylium Electrophilic Acylium Ion [R-C=O]⁺ Complex->Acylium + AlCl₄⁻ Sigma Sigma Complex (Intermediate) Acylium->Sigma Arene Aromatic Ring (e.g., Benzene) Arene->Sigma Product Acylated Product Sigma->Product - H⁺

Sources

Technical Support Center: Purification of Amides from 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amides synthesized from 3-ethoxyacryloyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this important class of compounds. My approach is grounded in years of hands-on experience in synthetic and medicinal chemistry, aiming to provide not just protocols, but a foundational understanding of the "why" behind each step.

Understanding the Chemistry: The Root of Purification Challenges

This compound is a highly reactive α,β-unsaturated acyl chloride.[1] This dual reactivity is the primary source of purification challenges. Nucleophilic attack can occur at two sites: the highly electrophilic acyl chloride carbon and the β-carbon of the Michael acceptor system. This can lead to a variety of byproducts that complicate purification.

Troubleshooting Guide: From Crude Mixture to Pure Amide

This section is designed to help you diagnose and solve common purification problems.

Issue 1: My TLC plate shows multiple spots, and I'm not sure what they are.

Underlying Cause: The presence of multiple spots on a TLC plate is a common issue arising from unreacted starting materials, the desired product, and various side products. Understanding the potential impurities is the first step to devising a purification strategy.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying impurities via TLC.

Step-by-Step Guidance:

  • Spotting the Plate: On a single TLC plate, spot the crude reaction mixture, your starting amine, and, if possible, a co-spot of the two.[2]

  • Identifying the Amine: The starting amine is typically a basic compound and will likely have a different Rf value than the more neutral amide product. An acidic wash of your reaction mixture can selectively remove the amine, and a TLC of the washed mixture will show the disappearance of the amine spot.

  • Identifying 3-Ethoxyacrylic Acid: this compound is sensitive to moisture and can hydrolyze to 3-ethoxyacrylic acid. This acidic impurity can be removed with a basic wash (e.g., saturated sodium bicarbonate solution). A TLC of the mixture before and after the basic wash can help identify this spot.

  • Suspecting Michael Addition: If your amine is a primary or secondary amine, it can potentially add twice to the 3-ethoxyacryloyl system – once at the acyl chloride and once via Michael addition. These adducts are often more polar than the desired product and may appear as lower Rf spots on the TLC.

Issue 2: My product is an oil and won't crystallize.

Underlying Cause: The inability of a product to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or residual solvent.

Troubleshooting Protocol:

  • Ensure Purity: Run a preliminary purification by flash column chromatography to remove major impurities. Even a small amount of a persistent impurity can inhibit crystallization.

  • Thoroughly Remove Solvent: Ensure all solvents from the work-up and chromatography are removed under high vacuum, possibly with gentle heating.

  • Solvent Screening for Recrystallization: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold.[3]

Solvent System Polarity Comments
Hexanes/Ethyl Acetate Low to MediumA good starting point for many organic compounds. Dissolve in a minimum of hot ethyl acetate and add hexanes until cloudy, then reheat to clarify and cool slowly.
Dichloromethane/Hexanes Low to MediumSimilar to the above, useful for compounds that are highly soluble in dichloromethane.
Ethanol/Water HighEffective for more polar amides. Dissolve in hot ethanol and add water dropwise until persistent cloudiness is observed.
Acetone/Water HighAnother good option for polar molecules.[4]
Toluene/Hexanes LowCan be effective for aromatic amides.
  • Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.

  • Trituration: If crystallization fails, try trituration. This involves stirring the oil with a solvent in which it is poorly soluble (like hexanes or diethyl ether). This can sometimes induce solidification or wash away impurities that are preventing crystallization.

Issue 3: My compound seems to be decomposing on the silica gel column.

Underlying Cause: The slightly acidic nature of standard silica gel can cause the degradation of sensitive compounds. Enamides, such as the products from this compound, can be susceptible to hydrolysis or other acid-catalyzed reactions.[5][6]

Troubleshooting and Mitigation:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. Slurry the silica gel in your chosen eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is available in neutral, acidic, and basic forms. For potentially acid-sensitive compounds, neutral or basic alumina is a good alternative to silica gel.

    • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be an excellent, milder alternative to normal-phase chromatography.

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar solvent system than you would for a long, slow separation to expedite elution. Flash chromatography is generally preferred over gravity chromatography for this reason.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction between this compound and an amine?

A typical aqueous work-up is a good starting point.[7][8]

Standard Work-up Protocol:

  • Quench the Reaction: If the reaction is performed in an aprotic solvent (e.g., THF, DCM), carefully quench any remaining this compound by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Dilute: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Wash with Acid: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted amine and any basic byproducts.

  • Wash with Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any 3-ethoxyacrylic acid formed from hydrolysis of the starting material.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Caption: A standard aqueous work-up procedure.

Q2: How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring reaction progress.[9]

TLC Monitoring Protocol:

  • Prepare your TLC plate: Draw a baseline in pencil about 1 cm from the bottom.

  • Spotting:

    • Lane 1 (Starting Material): A solution of your starting amine.

    • Lane 2 (Co-spot): A spot of your starting amine with the reaction mixture spotted on top.

    • Lane 3 (Reaction Mixture): An aliquot of your reaction mixture.

  • Development: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under UV light and/or with a chemical stain (e.g., potassium permanganate or ninhydrin for primary/secondary amines).

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine has disappeared from the reaction mixture lane. The appearance of a new spot is indicative of product formation.

Q3: Can I use activated carbon to clean up my product?

Activated carbon can be a useful tool for removing colored impurities and some organic byproducts.[10][11][12][13][14] It is particularly effective at adsorbing large, non-polar molecules.

Protocol for Decolorizing with Activated Carbon:

  • Dissolve your crude product in a suitable organic solvent.

  • Add a small amount of activated carbon (typically 1-5% by weight of your crude product).

  • Stir or gently heat the mixture for 10-15 minutes.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Concentrate the filtrate to recover the purified product.

Caution: Activated carbon can sometimes adsorb the desired product, especially if it is non-polar. It is advisable to test this on a small scale first.

Conclusion

The purification of amides synthesized from this compound requires a systematic and informed approach. By understanding the potential side reactions and employing a logical troubleshooting strategy, researchers can overcome the common challenges associated with this class of compounds. This guide provides a framework for developing robust purification protocols, leading to the isolation of pure materials for further research and development.

References

  • Carbontech. The Use of Activated Carbon in Amine Filtration Systems. [Link]

  • Heycarbons. Activated Carbon For DEA Removal. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Recrystallization and Shape Control of Crystals of the Organic Dye Acid Green 27 in a Mixed Solvent | Request PDF. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]

  • Heycarbons. Activated Carbon For Amine MDEA DEA Filtration. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Santa Monica College. 4. Crystallization. [Link]

  • Zhulin Carbon. Activated Carbon for DEA Removal. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • Baghdad Science Journal. Synthesis and Copolymerization of several N-substituted acrylamides. [Link]

  • ResearchGate. Solvation dynamics of N -substituted acrylamide polymers and the importance for phase transition behavior. [Link]

  • YouTube. reaction work-up, liquid-liquid extraction, & product isolation. [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ResearchGate. Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. [Link]

  • Supporting Information. [Link]

  • PMC. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. [Link]

  • ScienceDirect. Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. [Link]

  • YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]

  • ResearchGate. Synthesis of poly[N-(3-ethoxypropyl)acrylamide] by ATRP in water and an exploration of the challenges of GPC-Based molecular weight characterization. [Link]

  • DTU Research Database. Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • ResearchGate. Synthesis and Copolymerization of several N-substituted acrylamides. [Link]

  • Palladium-Catalyzed Selective Defluorinative Arylation for the Stereospecific Synthesis of β-Fluoroacrylamides Supplementary da. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Google Patents.
  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • PMC. Purification Processes for Generating Cationic Lignin-Acrylamide Polymers. [Link]

  • MDPI. A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. [Link]

  • PrepChem.com. Synthesis of N-(2-hydroxyethoxy)ethyl-acrylamide.. [Link]

  • Google Patents.

Sources

Technical Support Center: Improving the Selectivity of 3-Ethoxyacryloyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethoxyacryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. As a bifunctional molecule, this compound presents unique opportunities but also specific challenges in controlling reaction selectivity. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your synthetic protocols, enhance yields, and minimize unwanted side products.

Section 1: Foundational Knowledge & Safety

Q1: What is this compound and what are its key reactive features?

This compound (CAS 6191-99-7) is a highly reactive organic compound used as a building block in the synthesis of esters, amides, and various heterocyclic systems for pharmaceuticals and agrochemicals.[1] Its reactivity is governed by two key functional groups within its structure: a highly electrophilic acyl chloride and an α,β-unsaturated system .

This dual nature means there are two primary sites susceptible to nucleophilic attack:

  • The Carbonyl Carbon (C1): This is a "hard" electrophilic center. Attack at this site by a nucleophile leads to a nucleophilic acyl substitution (an addition-elimination reaction), resulting in the formation of an amide or ester. This is typically the desired pathway for acylation.[2]

  • The β-Carbon (C3): This is a "soft" electrophilic center. Attack at this site results in a conjugate (or Michael) addition , leading to a different class of products and representing a common side reaction.

Understanding the competition between these two sites is fundamental to controlling the selectivity of your reactions.

Caption: Figure 1. Key reactive sites on this compound.

Q2: What are the essential safety and handling precautions for this compound?

This compound is a hazardous chemical that requires strict safety protocols. Due to its high reactivity, it is sensitive to moisture and heat and can react violently with a range of nucleophiles.[1][3]

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[4]

  • Flammable: It is a flammable liquid and vapor.[3][4]

  • Toxic: Harmful if swallowed and may cause respiratory irritation or sensitization upon inhalation.[1][4]

  • Moisture Sensitive: Reacts with water (hydrolysis) to release corrosive hydrogen chloride (HCl) gas.[1]

Handling and Storage Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood with proper ventilation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[1]

  • Inert Atmosphere: To prevent hydrolysis, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a tightly sealed, moisture-impermeable container in a refrigerated (typically 2-8°C), dry, and well-ventilated area away from incompatible materials like water, bases, alcohols, and oxidizing agents.[1][3][5]

Section 2: Troubleshooting Selectivity - Frequently Asked Questions

Q3: My reaction is yielding a mixture of products. What are the likely side reactions?

Observing a product mixture is the most common challenge and almost always relates to the bifunctional nature of the reagent. The two primary competing reactions are Acylation and Michael Addition .

Caption: Figure 2. Decision pathways influencing reaction outcome.

  • Acylation: This occurs via attack at the carbonyl carbon. It is generally favored by "hard" nucleophiles (high charge density, e.g., primary/secondary amines, alcohols) and lower reaction temperatures, as it is often the kinetically controlled pathway.

  • Michael Addition: This conjugate addition occurs at the β-carbon. It is more common with "soft" nucleophiles (e.g., thiols, enolates) but can also occur with harder nucleophiles under certain conditions, such as elevated temperatures, which can favor the thermodynamically controlled product.

  • N- vs. O-Acylation: For substrates containing both amine (-NH) and hydroxyl (-OH) groups, such as ethanolamines or aminophenols, a competition between N-acylation and O-acylation exists. This is a critical selectivity challenge in pharmaceutical synthesis.

Q4: How can I favor N-acylation over O-acylation when my substrate has both amine and hydroxyl groups?

In most cases, the amine group is significantly more nucleophilic than the hydroxyl group, making N-acylation the intrinsically favored reaction. Research on the acylation of ethanolamines with acryloyl chlorides has shown that N-acylation selectivity can exceed 90% and approach 100% under optimized conditions.[6]

Strategies to Maximize N-Acylation Selectivity:

  • Control of Base: The choice and stoichiometry of the base are critical.

    • Optimal: Use the amine substrate itself as the HCl scavenger. This requires using at least two equivalents of the amino-alcohol substrate. The first equivalent reacts as the nucleophile, and the second acts as a base, ensuring the reaction medium does not become strongly acidic, which would protonate and deactivate the amine.

    • Alternative: Use a non-nucleophilic, hindered tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a slight excess (1.1-1.2 equivalents).

    • Avoid: Do not use strong bases like NaOH or KOtBu, which would deprotonate the hydroxyl group to form a highly nucleophilic alkoxide, dramatically increasing O-acylation.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to room temperature). Exothermic reactions can lead to localized heating, which may promote O-acylation. A controlled, slow addition of the acyl chloride to the amine solution is recommended.

  • Solvent Choice: Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.

Q5: When reacting with phenols, how do I control for O-acylation versus C-acylation (Friedel-Crafts)?

The acylation of phenols can result in either O-acylation to form a phenyl ester or C-acylation (a Friedel-Crafts reaction) to form a hydroxyketone. The outcome is almost entirely dependent on the choice of catalyst and reaction conditions.[7]

FeatureO-Acylation (Ester Formation)C-Acylation (Ketone Formation)
Reaction Type Nucleophilic Acyl SubstitutionElectrophilic Aromatic Substitution
Catalyst Base-catalyzed (e.g., Pyridine, TEA) or uncatalyzed.[5][8]Lewis acid-catalyzed (e.g., AlCl₃, FeCl₃).[7][9]
Temperature Typically low (0°C to room temperature).Often requires heating.
Mechanism The phenoxide ion, formed in the presence of a base, acts as the nucleophile attacking the acyl chloride.[10]The Lewis acid coordinates to the acyl chloride, forming a highly electrophilic acylium ion which is then attacked by the electron-rich aromatic ring.[9]
Key Insight This is the kinetically favored product. To promote it, enhance the nucleophilicity of the phenol using a base.This can occur directly or via the Fries rearrangement of the O-acylated product under Lewis acid catalysis.[7]

Section 3: Detailed Troubleshooting Guides & Protocols

Guide 1: Issue - Low Yield of the Desired Acylated Product

A low yield is a frustrating but solvable problem. A systematic approach to diagnosis is key.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagent 1. Verify Reagent Quality - Is 3-EAC fresh? - Was it stored under N₂/Ar at 2-8°C? Start->Check_Reagent Check_Conditions 2. Confirm Anhydrous Conditions - Are solvents dry? - Is glassware oven-dried? Check_Reagent->Check_Conditions Reagent OK Solution_Reagent Solution: Use fresh reagent from a new, sealed bottle. Check_Reagent->Solution_Reagent Degraded Check_Stoichiometry 3. Review Stoichiometry - Is base present (≥1 eq)? - Is nucleophile limiting? Check_Conditions->Check_Stoichiometry Conditions Dry Solution_Conditions Solution: Dry solvents over molecular sieves. Oven/flame-dry all glassware. Check_Conditions->Solution_Conditions Moisture Present Check_Temp 4. Assess Temperature - Was addition slow & controlled? - Is reaction too cold/hot? Check_Stoichiometry->Check_Temp Stoichiometry OK Solution_Stoichiometry Solution: Use ≥2 eq. of amine substrate or 1 eq. NuH + 1.1 eq. TEA/DIPEA. Check_Stoichiometry->Solution_Stoichiometry Incorrect Check_Temp->Start Re-evaluate & Repeat Solution_Temp Solution: Add acyl chloride dropwise at 0°C. Allow to warm to RT slowly. Check_Temp->Solution_Temp Incorrect lbl Figure 3. Systematic workflow for troubleshooting low reaction yields.

Caption: Figure 3. Systematic workflow for troubleshooting low reaction yields.

Experimental Protocol: Selective N-Acylation of an Amino Alcohol

This protocol provides a generalized method for achieving high selectivity for N-acylation.

Materials:

  • Amino alcohol substrate (1.0 eq.)

  • This compound (1.05 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon supply

  • Oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel.

  • Reagent Preparation: Dissolve the amino alcohol substrate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Slow Addition: Dissolve this compound (1.05 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amino alcohol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then let it slowly warm to room temperature and stir for an additional 2-4 hours (or until TLC analysis indicates completion).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the pure N-acylated product.

References

  • PubChem. This compound | C5H7ClO2 | CID 5325500. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 6191-99-7, this compound. [Link]

  • Fjellström, O., et al. Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design. ResearchGate. [Link]

  • Estrin, Y. I., et al. (2003). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Russian Journal of General Chemistry. ResearchGate. [Link]

  • Wikipedia. Acryloyl chloride. [Link]

  • Chemguide. The reaction of acyl chlorides with water, alcohols and phenol. [Link]

  • Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. [Link]

  • Chemistry LibreTexts. Other Reactions of Phenol. [Link]

  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Confirming Reactions with 3-Ethoxyacryloyl Chloride: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of a Reactive Intermediate

In the landscape of organic synthesis, particularly in the development of pharmaceutical agents and fine chemicals, acyl chlorides are indispensable intermediates. Their high reactivity makes them powerful acylation agents for forming esters, amides, and other crucial functional groups.[1][2] Among these, 3-ethoxyacryloyl chloride, a bifunctional molecule featuring a reactive acyl chloride and an electron-rich α,β-unsaturated system, offers unique synthetic possibilities.[3][4]

However, the very reactivity that makes this molecule valuable also presents a significant analytical challenge. Confirming the complete consumption of this compound and accurately profiling the formation of the desired product is not trivial. The compound is highly susceptible to hydrolysis, reacting with ambient moisture to revert to its parent carboxylic acid, and can react with many common analytical solvents or stationary phases.[1][5] Therefore, simply "running a sample" is often insufficient and can lead to misleading results.

This guide provides an in-depth comparison of common analytical methods for monitoring reactions involving this compound. It is designed for researchers, scientists, and process development professionals who require robust, reliable data to drive their projects forward. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring that the selected analytical approach is not just a technique, but a self-validating system for generating trustworthy results.

The Core Analytical Dilemma: To Quench or Not to Quench?

The central problem in analyzing this compound reactions is its instability.[1] This forces a critical decision: should the reaction be monitored in real-time (in-situ) or should aliquots be taken, quenched, and then analyzed (ex-situ)?

  • In-situ analysis offers a direct view of the reaction kinetics as they happen, tracking the disappearance of reactants and the appearance of products in real-time.

  • Ex-situ analysis involves taking a small sample from the reaction mixture and immediately stopping the reaction by "quenching" it, often by derivatizing the highly reactive acyl chloride into a stable compound that can withstand the analytical process.[6]

The choice between these approaches dictates the most suitable analytical technology.

G cluster_0 Reaction Monitoring Strategy Start Start Decision Need Real-Time Kinetics? Start->Decision InSitu In-Situ Analysis (Real-Time) Decision->InSitu  Yes ExSitu Ex-Situ Analysis (Time-Point) Decision->ExSitu No   NMR_FTIR Use NMR or In-situ FTIR InSitu->NMR_FTIR TLC_Chroma Use TLC or Quench-and-Inject Chromatography ExSitu->TLC_Chroma

Caption: Decision workflow for selecting an analytical strategy.

Comparison of Key Analytical Techniques

The selection of an analytical method depends on the specific information required (qualitative vs. quantitative), available instrumentation, and the complexity of the reaction mixture.[7][8] We will compare four common techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Thin-Layer Chromatography (TLC), and Mass Spectrometry-coupled Chromatography (LC-MS/GC-MS).

Parameter¹H NMR SpectroscopyIn-situ FTIR SpectroscopyThin-Layer Chromatography (TLC)LC-MS / GC-MS (with Derivatization)
Principle Monitors the magnetic properties of atomic nuclei to identify and quantify molecules.[9]Monitors changes in the vibrational frequencies of functional groups in real-time.[7]Separation of components based on differential partitioning between a stationary and mobile phase.[10]Separation based on polarity or volatility, followed by mass-to-charge ratio detection.[11]
Quantitative? Yes, highly quantitative without calibration standards.[9]Semi-quantitative to quantitative with calibration.Primarily qualitative; semi-quantitative at best.Yes, highly quantitative with proper standards.[12][13]
Speed Moderate (minutes per sample for offline analysis).Fast (seconds per scan for online monitoring).Very Fast (minutes per run).[14]Slower (minutes per sample run time).[8]
Structural Info Excellent, provides detailed molecular structure.Good, specific to functional groups (e.g., C=O, C-Cl).Limited (retention factor only).Excellent, provides molecular weight and fragmentation data.[11]
Online Monitoring Possible with flow-NMR setups.[9][15]Ideal for real-time, continuous monitoring.[7]No.Possible with automated sampling, but not truly real-time.[16]
Cost High instrument cost, low running cost.Moderate to high instrument cost.Very Low.[17]High instrument cost, moderate running cost.
Sample Prep Simple; dilute aliquot in deuterated solvent.None for in-situ ATR probes.Simple; spot aliquot on a plate.Complex; requires quenching and derivatization.[1][18]

Deep Dive: Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for unambiguous confirmation. Its key advantage is that the signal area is directly proportional to the number of protons, allowing for direct molar ratio calculation of reactant to product without the need for response-factor calibration.[9] This makes it an authoritative method for determining reaction conversion. For this compound, we can monitor the distinct vinyl protons and the ethoxy group signals as they shift upon reaction.

Protocol for Offline ¹H NMR Monitoring:

  • Sample Preparation: At designated time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (~50 µL) from the reaction mixture.

  • Quenching (Critical Step): Immediately quench the aliquot in ~0.5 mL of a cold, deuterated solvent (e.g., CDCl₃). The low temperature and dilution will significantly slow the reaction. For maximum stability, one can quench into a deuterated solvent containing a small amount of a scavenger like anhydrous methanol, which will rapidly convert any remaining this compound to the stable methyl ester, providing a clear endpoint marker.

  • Analysis: Transfer the quenched sample to an NMR tube. Acquire a ¹H NMR spectrum.

  • Data Interpretation:

    • Reactant (this compound): Identify the characteristic signals. Based on its structure, expect vinyl protons (doublets, ~5.5-7.5 ppm range) and ethoxy signals (a quartet and a triplet, ~4.0 and ~1.4 ppm respectively).[19]

    • Product: Look for the appearance of new signals corresponding to the product. For example, in an amidation reaction with a primary amine (R-NH₂), the vinyl proton signals will shift, and a new N-H signal will appear.

    • Conversion Calculation: Integrate the area of a characteristic reactant peak and a characteristic product peak. The percentage conversion can be calculated as: Conversion % = [Product Integral] / ([Product Integral] + [Reactant Integral]) * 100.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is exceptionally well-suited for real-time, in-situ monitoring of reactions involving acyl chlorides. The carbonyl (C=O) stretch of an acyl chloride is very intense and occurs at a high frequency (typically 1775-1810 cm⁻¹), a region that is often clear of other interfering peaks.[20][21] As the reaction proceeds to form an ester (C=O stretch ~1735-1750 cm⁻¹) or an amide (C=O stretch ~1650-1690 cm⁻¹), this peak will decrease in intensity while a new carbonyl peak appears at a lower frequency.

Protocol for In-situ FTIR Monitoring:

  • Setup: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe. Insert the probe directly into the reaction vessel.

  • Background Spectrum: Before initiating the reaction, collect a background spectrum of the reaction solvent and starting materials (excluding the this compound).

  • Initiation and Monitoring: Add the this compound to the vessel to start the reaction. Begin collecting spectra at regular intervals (e.g., every 30 seconds).

  • Data Interpretation:

    • Monitor the peak corresponding to the acyl chloride C=O stretch (~1800 cm⁻¹). Its absorbance will decrease over time.

    • Simultaneously, monitor the region where the product's carbonyl peak is expected to appear (e.g., ~1740 cm⁻¹ for an ester). Its absorbance will increase.

    • Plotting the absorbance of these peaks versus time provides a real-time kinetic profile of the reaction.

cluster_workflow FTIR Reaction Monitoring Workflow A 1. Insert ATR Probe into Reactor B 2. Collect Background Spectrum (Solvent + Reagents) A->B C 3. Add this compound (Initiate Reaction) B->C D 4. Acquire Spectra Over Time C->D E 5. Plot Absorbance vs. Time D->E F Kinetic Profile (Reactant Decrease, Product Increase) E->F

Caption: Workflow for in-situ FTIR reaction monitoring.

Thin-Layer Chromatography (TLC)

Expertise & Experience: TLC is the workhorse of the synthetic organic chemist for rapid, qualitative reaction monitoring.[14][22] It is cheap, fast, and requires minimal equipment.[17][23] However, due to the high reactivity of this compound, it will likely hydrolyze back to the more polar 3-ethoxyacrylic acid on the silica gel plate, which is acidic.[5][14] This is a critical insight: you are not tracking the acyl chloride itself, but its disappearance relative to the appearance of the less polar product.

Protocol for TLC Monitoring:

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil.[23]

  • Spotting:

    • Lane 1 (Starting Material): Spot a dilute solution of the other reactant (e.g., the alcohol or amine).

    • Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture): At a specific time point, take a tiny aliquot of the reaction mixture with a capillary tube and spot it on the plate.

  • Development: Place the plate in a sealed chamber with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to travel up the plate.[22]

  • Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp (if compounds are UV-active) or by staining.

  • Data Interpretation:

    • A successful reaction will show the starting material spot in Lane 3 diminishing in intensity over time.

    • A new spot, corresponding to the product, will appear. Typically, the product (ester or amide) will have a different polarity and thus a different Retention Factor (Rf) than the starting materials.[24]

    • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[24]

Chromatography with Mass Spectrometry (GC-MS / LC-MS)

Expertise & Experience: These hyphenated techniques provide unparalleled sensitivity and selectivity, making them ideal for complex reaction mixtures or for detecting low-level impurities.[11][16] However, direct analysis of the reactive this compound is highly problematic.[1] The solution is to quench an aliquot with a derivatizing agent that forms a stable, volatile (for GC) or soluble (for LC) product.

Protocol for LC-MS Monitoring (with Derivatization):

  • Derivatization Reagent: Prepare a solution of a simple, reactive nucleophile, such as benzylamine or methanol, in a suitable solvent like acetonitrile.

  • Sample Preparation: At a given time point, withdraw a 10 µL aliquot of the reaction mixture and immediately quench it into 1 mL of the derivatization reagent solution. This will instantly convert all remaining this compound into a stable benzylamide or methyl ester derivative.

  • Analysis: Inject the derivatized sample into the LC-MS system.

  • Instrumentation:

    • LC: Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).[13]

    • MS: Operate the mass spectrometer in a mode such as Selected Reaction Monitoring (SRM) for maximum sensitivity and quantitation.[1][25]

  • Data Interpretation:

    • Monitor the mass-to-charge ratio (m/z) corresponding to the desired reaction product and the stable derivative of the unreacted this compound.

    • By comparing the peak areas of the product and the derivative, you can accurately quantify the reaction progress.

Conclusion and Recommendations

There is no single "best" method for confirming reactions with this compound; the optimal choice is dictated by the experimental question at hand.

  • For rapid, qualitative checks of reaction completion at the bench, TLC is unparalleled in its speed and simplicity, provided the user understands they are likely observing the hydrolyzed starting material.

  • For unambiguous structural confirmation and precise quantitative analysis without extensive calibration, offline ¹H NMR is the gold standard.

  • For understanding reaction kinetics and mechanism in real-time , in-situFTIR provides the most direct and dynamic view of the functional group transformations.

  • For highly sensitive, quantitative analysis in complex matrices or for trace impurity profiling, LC-MS or GC-MS with a proper quenching and derivatization protocol is the most robust and powerful approach.

By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical tool to generate accurate, reliable data, accelerating their research and development efforts.

References

  • BenchChem. (n.d.). A Comparative Guide to Validated Analytical Methods for Acyl Chlorides.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Decanoyl Chloride Reaction Monitoring.
  • Process NMR Associates. (n.d.). Reaction Monitoring NMR - 60 MHz.
  • Guidechem. (n.d.). This compound 6191-99-7 wiki.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions.
  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
  • BenchChem. (n.d.). Using thin-layer chromatography (TLC) to monitor cinnamoyl chloride reaction progress.
  • ResearchGate. (n.d.). Selective detection of protein acetylation by NMR spectroscopy.
  • ResearchGate. (n.d.). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy.
  • National Center for Biotechnology Information. (n.d.). Real-time monitoring of the sialic acid biosynthesis pathway by NMR.
  • SpringerLink. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
  • National Center for Biotechnology Information. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
  • ResearchGate. (n.d.). FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices.
  • National Institutes of Health. (n.d.). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring.
  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride.
  • ECHEMI. (n.d.). Analyzing acid chlorides?.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-acryloyl chloride = 85 H-NMR 6191-99-7.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist.
  • Wikipedia. (n.d.). Acyl chloride.
  • LinkedIn. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • ChemicalBook. (2025). This compound.
  • LookChem. (n.d.). Cas 6191-99-7, this compound.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
  • Chemistry Blog. (n.d.). Infrared spectra of acid chlorides.
  • Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Functional Materials Journal. (n.d.). A novel gas chromatography analysis method of acryloyl chloride.
  • Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.

Sources

A Comparative Guide to Real-Time Reaction Monitoring: The Superiority of NMR Spectroscopy for 3-Ethoxyacryloyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and drug development professionals, the ability to precisely monitor a chemical reaction in real time is not a luxury—it is a necessity for optimizing yield, minimizing impurities, and understanding reaction mechanisms. 3-Ethoxyacryloyl chloride is a highly valuable and reactive bifunctional building block used in the synthesis of a wide array of pharmaceuticals and heterocycles.[1] Its reactivity, stemming from a highly electrophilic acyl chloride and a conjugated double bond, makes it a versatile synthon but also presents challenges for process control.[1] This guide provides an in-depth comparison of analytical techniques for monitoring its reactions, making a data-supported case for the superiority of Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge: Monitoring a Highly Reactive Intermediate

This compound is a moisture-sensitive liquid that readily participates in nucleophilic acyl substitution and Michael addition reactions.[1] Its utility is broad, but its high reactivity demands a monitoring technique that is rapid, non-invasive, and information-rich. Traditional methods like Thin-Layer Chromatography (TLC) or offline Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) provide snapshots in time but fail to capture the complete picture.[2][3] They require quenching the reaction and sample workup, which is not only labor-intensive but also risks altering the chemical composition and completely missing short-lived, crucial intermediates.[2]

Why In-Situ NMR Spectroscopy Excels

Real-time, or in-situ, NMR spectroscopy provides a direct, unobstructed window into the reacting mixture.[4] By conducting the reaction directly within an NMR tube, we can acquire a series of spectra over time to track the concentration of all NMR-active species simultaneously.

The core advantages of this approach are rooted in the fundamental principles of NMR:

  • Unparalleled Structural Detail: Unlike spectroscopic methods that track the disappearance or appearance of a single functional group (e.g., a carbonyl stretch in IR), NMR provides a complete structural fingerprint of every molecule in the solution.[5][6] This allows for the unambiguous identification of reactants, products, intermediates, and byproducts in a single spectrum.

  • Inherent Quantitative Accuracy: The area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[7] This means that NMR is an absolute quantitative method that does not require the complex calibration curves often necessary for chromatography or optical spectroscopy.[7][8]

  • Non-Destructive and Non-Invasive: The sample is analyzed in its native state without being destroyed or altered, allowing the reaction to proceed unperturbed.[8][9][10] This is critical for preserving the integrity of the kinetic data and for observing delicate intermediates that would be destroyed during sampling and workup.[6]

Visualizing the Workflow: In-Situ NMR Monitoring

The logical flow of an in-situ NMR experiment is straightforward and powerful, enabling a deep understanding of the reaction dynamics from a single setup.

G cluster_prep Step 1: Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Analysis A Dissolve Nucleophile (e.g., Amine) in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire Baseline ¹H NMR Spectrum (t=0) B->C D Inject 3-Ethoxyacryloyl Chloride into Tube C->D E Begin Time-Resolved NMR Acquisition (Array of 1D Spectra) D->E F Automated Processing of Spectral Array E->F G Integrate Key Signals (Reactant vs. Product) F->G H Plot Concentration vs. Time G->H I Determine Reaction Kinetics & Mechanism H->I

Caption: Workflow for In-Situ NMR Reaction Monitoring.

A Practical Case Study: Acylation of an Amine

Let's consider the reaction of this compound with a primary amine to form an N-substituted 3-ethoxyacrylamide. By monitoring this reaction with ¹H NMR, we can observe specific, well-resolved signals that tell a complete story.

Characteristic ¹H NMR Signals

The key to successful monitoring is identifying unique signals for each component of the reaction mixture.

CompoundFunctional GroupTypical ¹H Chemical Shift (ppm)MultiplicityJustification
This compound Vinylic H (α to C=O)5.5 - 6.0DoubletDeshielded by the adjacent carbonyl group.
Vinylic H (β to C=O)7.5 - 8.0DoubletStrongly deshielded by both the carbonyl and the ether oxygen.
Ethoxy -CH₂-4.0 - 4.5QuartetAdjacent to an electronegative oxygen atom.
Ethoxy -CH₃1.2 - 1.5TripletStandard aliphatic region.
Product (Amide) Vinylic H (α to C=O)~5.8 - 6.5DoubletShifted slightly downfield upon amide formation.
Vinylic H (β to C=O)~7.2 - 7.7DoubletShifted slightly upfield compared to the acyl chloride.
Amide N-H7.5 - 8.5Broad SingletPosition is concentration and solvent dependent.

Note: Exact chemical shifts can vary based on solvent and the specific structure of the amine.

By integrating the decaying signal of a reactant proton (e.g., the β-vinylic proton of the acyl chloride at ~7.8 ppm) and the growing signal of a product proton (e.g., the amide N-H), we can directly plot their concentrations over time to derive precise kinetic information.[6][11]

Experimental Protocol: In-Situ ¹H NMR Monitoring

This protocol outlines a self-validating system for acquiring high-quality kinetic data.

  • Preparation: In a clean, dry vial, dissolve the amine starting material (~0.05 mmol) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve all reactants and products without reacting with the acyl chloride.

  • Baseline Spectrum: Transfer the solution to a standard 5 mm NMR tube. Acquire a single, high-quality ¹H NMR spectrum. This serves as your t=0 reference, confirming the purity of the starting material and allowing for precise chemical shift referencing.

  • Reaction Initiation: While outside the spectrometer, carefully add a stoichiometric equivalent of this compound to the NMR tube using a microliter syringe. Cap the tube, invert it 2-3 times to mix, and immediately insert it into the NMR spectrometer.

  • Time-Resolved Data Acquisition: Utilize a pseudo-2D NMR pulse sequence (often pre-configured in modern spectrometer software) to automatically acquire a series of 1D ¹H spectra at regular time intervals.[12] For a moderately fast reaction, an interval of 30-60 seconds between spectra is a good starting point.

  • Data Processing and Analysis: Use automated software to process the resulting spectral array.[6] Calibrate the chemical shift axis using the solvent residual peak. Select well-resolved peaks for the reactant and product and integrate them across all time points. Plot the normalized integral values versus time to generate kinetic profiles.

Comparative Analysis: NMR vs. Alternative Technologies

While other analytical techniques can monitor reactions, they each have significant drawbacks compared to the comprehensive data provided by NMR.[2][5][13]

Logical Comparison of Monitoring Techniques

G NMR NMR Spectroscopy + Unambiguous Structural Info + Inherently Quantitative + Non-Invasive + Detects Intermediates - Lower Sensitivity - Higher Initial Cost FTIR FTIR Spectroscopy + Fast Acquisition + Good for Functional Groups + Probe Compatible - Low Structural Detail - Complex Quantification - Overlapping Bands Chroma Chromatography (GC/HPLC) + High Sensitivity + Excellent Separation - Not Real-Time (Aliquot Sampling) - Destructive - Can Miss Unstable Species center Reaction Monitoring Techniques center->NMR Superior for Mechanism & Kinetics center->FTIR Good for Process Screening center->Chroma Gold Standard for Final Purity Analysis

Caption: Comparison of Analytical Techniques for Reaction Monitoring.

Quantitative Performance Comparison
ParameterNMR Spectroscopy FTIR Spectroscopy Chromatography (GC/HPLC)
Information Content Very High (Full Structure)Low (Functional Groups)High (Retention Time, requires MS for structure)
Real-Time Capability Excellent (in-situ)Excellent (with probe)Poor (offline, requires sampling)
Sample Preparation Minimal (dissolve in solvent)Minimal (with probe)Extensive (aliquot, quench, dilute)
Quantitative Accuracy High (inherently linear)Moderate (requires calibration)High (requires calibration)
Intermediate Detection ExcellentPoorPoor (unstable species often missed)
Primary Strength Mechanistic understanding and kinetics.[4]Rapid process screening.[7]High-sensitivity purity analysis.[13]
Primary Limitation Lower intrinsic sensitivity.[14]Spectral overlap and low detail.[5]Offline nature.[2]

Conclusion: An Indispensable Tool for Modern Chemistry

For reactions involving versatile and reactive reagents like this compound, surface-level data is insufficient. To achieve true process understanding and optimization, a technique that provides unambiguous, quantitative, and real-time structural information is paramount. While FTIR and chromatography have their places in the analytical workflow, in-situ NMR spectroscopy stands alone in its ability to deliver a complete kinetic and mechanistic portrait of the chemical transformation as it happens. It is a self-validating system that provides trustworthy, actionable data, making it an indispensable tool for researchers, scientists, and drug development professionals aiming for excellence and innovation.

References

  • (E)-3-ethoxyacryloyl chloride - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions . ACS Publications - Analytical Chemistry. [Link]

  • Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine . Magritek. [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T . SpringerLink. [Link]

  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy . AZoOptics. [Link]

  • What is the advantage of NMR spectroscopy? . Quora. [Link]

  • How NMR Enhances Chemical Analysis Accuracy? . Creative Biostructure. [Link]

  • The Application of Reaction NMR: for Real Time Monitoring of Chemical Reactions and Processes . ResearchGate. [Link]

  • Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction . Semantic Scholar. [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T . Springer. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . Journal of Organic Chemistry. [Link]

  • What are some alternatives to NMR spectroscopy to study protein structures? . Quora. [Link]

  • Online reaction monitoring by single-scan 2D NMR under flow conditions . RSC Publishing. [Link]

  • Real-Time Reaction Monitoring . Max-Planck-Institut für Kohlenforschung. [Link]

  • What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option? . Reddit. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique . Pharmaceutical Technology. [Link]

  • Real-time monitoring of the sialic acid biosynthesis pathway by NMR . National Center for Biotechnology Information (PMC). [Link]

  • Monitoring Reactions by NMR . University of Wisconsin-Madison, Chemistry Department. [Link]

  • This compound | C5H7ClO2 | CID 5325500 . PubChem. [Link]

  • Cas 6191-99-7,this compound . LookChem. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions . National Center for Biotechnology Information (PMC). [Link]

  • Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations . ResearchGate. [Link]

  • Reaction Monitoring by NMR . YouTube. [Link]

  • Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]

  • Spectroscopy of Alcohols and Phenols . Organic Chemistry: A Tenth Edition. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 3-Ethoxyacryloyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the pharmaceutical industry, the precise characterization of reactive intermediates is paramount. 3-Ethoxyacryloyl chloride and its derivatives are valuable building blocks, but their inherent reactivity poses significant analytical challenges. This guide provides an in-depth comparison of two primary mass spectrometry-based approaches for their analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on the practical considerations and expected outcomes for each technique.

The Analytical Challenge: Taming a Reactive Intermediate

This compound is a bifunctional molecule containing a reactive acyl chloride and an electron-rich alpha,beta-unsaturated ether. This combination makes it susceptible to hydrolysis and other reactions, complicating direct analysis. Therefore, the choice of analytical technique must be carefully considered to ensure accurate and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS): The Direct Approach

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the reactive nature of this compound, direct injection can be challenging but is feasible with appropriate care to maintain an anhydrous system. The primary ionization technique used in this context is Electron Ionization (EI).

Expected Fragmentation Pattern of this compound under Electron Ionization

Upon electron ionization, this compound (molecular weight: 134.56 g/mol ) is expected to produce a characteristic fragmentation pattern. The molecular ion peak ([M]⁺˙ at m/z 134) may be observed, though its intensity might be low due to the molecule's reactivity. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments, with a characteristic M+2 peak approximately one-third the intensity of the M peak.

The major fragmentation pathways are predicted to be:

  • Loss of Chlorine Radical: The most facile fragmentation is the cleavage of the C-Cl bond to form a stable acylium ion at m/z 99. This is often the base peak in the spectrum.

  • Loss of the Ethoxy Group: Cleavage of the C-O bond of the ethoxy group can lead to a fragment at m/z 89.

  • Loss of an Ethyl Radical: Fragmentation of the ethoxy group can result in the loss of an ethyl radical (C₂H₅•), leading to a fragment at m/z 105.

  • McLafferty Rearrangement: While less common for acyl chlorides, a rearrangement involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of ethene, could result in a fragment at m/z 106.

  • Further Fragmentations: The primary fragment ions can undergo further fragmentation, leading to smaller ions. For example, the acylium ion at m/z 99 can lose carbon monoxide (CO) to produce a fragment at m/z 71.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: Dissolve the this compound sample in a dry, aprotic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL. All glassware and solvents must be scrupulously dried to prevent hydrolysis.

  • GC-MS Instrumentation:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1) to handle the concentrated sample.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 30-200.

Data Presentation: Predicted GC-MS Fragmentation of this compound

m/zProposed Fragment IonStructure
134/136Molecular Ion[CH₃CH₂OCH=CHCOCl]⁺˙
99[M - Cl]⁺[CH₃CH₂OCH=CHCO]⁺
89[M - OCH₂CH₃]⁺[CH=CHCOCl]⁺
105[M - C₂H₅]⁺[OCH=CHCOCl]⁺˙
71[M - Cl - CO]⁺[CH₃CH₂OCH=CH]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS): The Derivatization Strategy

Direct analysis of this compound by LC-MS is generally not recommended due to its high reactivity with common reversed-phase solvents (e.g., water, methanol). Therefore, a derivatization step is essential to convert the acyl chloride into a more stable and readily analyzable compound. A common and effective approach is to react the acyl chloride with an alcohol, such as ethanol, to form the corresponding ethyl ester, ethyl 3-ethoxyacrylate. This derivative is significantly more stable and amenable to LC-MS analysis using Electrospray Ionization (ESI).

Derivatization: The Key to Successful LC-MS Analysis

The choice of derivatizing agent is critical. For this compound, reaction with ethanol is a straightforward and high-yielding conversion to ethyl 3-ethoxyacrylate. This stable ester can then be analyzed by reversed-phase LC-MS.

Experimental Protocol: Derivatization and LC-MS Analysis

  • Derivatization:

    • To a solution of this compound (1 equivalent) in anhydrous dichloromethane at 0 °C, add a solution of anhydrous ethanol (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with a small amount of water and extract the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield ethyl 3-ethoxyacrylate.

  • LC-MS/MS Instrumentation:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: A C18 column, such as a Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm), is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

      • Capillary Voltage: 3500 V.

      • Gas Temperature: 300 °C.

      • Gas Flow: 8 L/min.

      • Nebulizer Pressure: 35 psi.

      • MS/MS Analysis: For structural confirmation, tandem MS (MS/MS) can be performed on the protonated molecule ([M+H]⁺ at m/z 145).

Expected Fragmentation of Protonated Ethyl 3-Ethoxyacrylate in ESI-MS/MS

The protonated molecule of ethyl 3-ethoxyacrylate ([C₇H₁₂O₃+H]⁺, m/z 145) is expected to fragment in a predictable manner under collision-induced dissociation (CID).

  • Loss of Ethanol: A common fragmentation pathway for ethyl esters is the neutral loss of ethanol (46 Da) to yield the corresponding acylium ion at m/z 99.

  • Loss of Ethene: The ethoxy group can undergo a rearrangement to eliminate ethene (28 Da), resulting in a fragment at m/z 117.

  • Loss of the Ethoxycarbonyl Group: Cleavage of the ester can lead to the loss of the ethoxycarbonyl group (•COOCH₂CH₃), resulting in a fragment at m/z 71.

Data Presentation: Predicted ESI-MS/MS Fragmentation of Protonated Ethyl 3-Ethoxyacrylate

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment
1459946[CH₃CH₂OCH=CHCO]⁺
14511728[HOCH=CHCOOCH₂CH₃]⁺
1457174[CH₃CH₂OCH=CH]⁺

Comparative Analysis: GC-MS vs. LC-MS (with Derivatization)

FeatureGC-MSLC-MS (with Derivatization)
Sample Preparation Simple dissolution in a dry solvent.Requires a chemical derivatization step.
Analysis Time Relatively fast run times.Longer, including derivatization and LC separation.
Compound Stability Requires thermal stability and volatility.Suitable for less volatile and thermally labile compounds (after derivatization).
Sensitivity Generally good, can be very high for targeted analysis.Can be very high, especially with MS/MS. Derivatization can enhance ionization efficiency.
Specificity High, with characteristic fragmentation patterns.High, particularly with MS/MS, which provides structural information.
Matrix Effects Less prone to matrix effects from complex samples.Can be susceptible to ion suppression or enhancement from the sample matrix.
Cost Generally lower instrument and operational costs.Higher instrument and operational costs.

Conclusion and Recommendations

Both GC-MS and LC-MS (with derivatization) are powerful techniques for the analysis of this compound and its derivatives. The choice between the two depends on the specific analytical goals, available instrumentation, and the nature of the sample matrix.

  • For rapid, direct analysis of the neat acyl chloride or in simple, non-protic matrices, GC-MS is the preferred method. Its straightforward sample preparation and characteristic EI fragmentation patterns allow for confident identification.

  • For the analysis of this compound derivatives in complex biological or aqueous matrices, LC-MS with prior derivatization is the superior approach. The derivatization step ensures the stability of the analyte and allows for robust chromatographic separation and sensitive detection, particularly when coupled with tandem mass spectrometry.

Ultimately, a comprehensive understanding of the chemistry of this compound and the principles of mass spectrometry will enable researchers to select the most appropriate analytical strategy for their specific needs, ensuring the generation of high-quality, reliable data.

Visualizing the Workflow

GC-MS Analysis Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Dissolution Dissolve in Anhydrous Solvent Sample->Dissolution GC_Injection GC Injection Dissolution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation EI_Ionization Electron Ionization (EI) Separation->EI_Ionization MS_Detection Mass Detection EI_Ionization->MS_Detection Mass_Spectrum Mass Spectrum MS_Detection->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis LCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample This compound Derivatization Derivatization (e.g., with Ethanol) Sample->Derivatization Derivative Ethyl 3-Ethoxyacrylate Derivatization->Derivative LC_Injection LC Injection Derivative->LC_Injection Separation Chromatographic Separation LC_Injection->Separation ESI_Ionization Electrospray Ionization (ESI) Separation->ESI_Ionization MS_Detection Mass Detection (MS and MS/MS) ESI_Ionization->MS_Detection Mass_Spectrum Mass Spectrum MS_Detection->Mass_Spectrum Fragmentation_Analysis MS/MS Fragmentation Analysis Mass_Spectrum->Fragmentation_Analysis

Caption: Workflow for the LC-MS analysis of this compound derivatives.

References

  • SpectraBase. (n.d.). (E)-3-ethoxyacryloyl chloride. Wiley-VCH GmbH. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421–434. [Link]

  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 89-99.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.
  • Ni, Y., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 782-791.

A Senior Application Scientist's Guide to Acrylating Agents: A Comparative Analysis of 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and materials science, the precise installation of an acryloyl moiety onto a target molecule is a frequent and critical transformation. This functional group serves as a versatile handle for polymerization and, most notably, as a covalent warhead in targeted covalent inhibitors (TCIs) by reacting with nucleophilic residues on proteins. The choice of the acrylating agent is paramount, dictating the reaction's efficiency, selectivity, and tolerance of sensitive functional groups.

This guide provides an in-depth comparison of 3-ethoxyacryloyl chloride against a panel of commonly used acrylating agents. We will move beyond simple catalog data to explore the mechanistic nuances, comparative reactivity, and practical considerations that empower researchers to make informed decisions for their specific applications.

The Contenders: A Profile of Common Acrylating Agents

The efficacy of an acrylating agent is fundamentally tied to its structure. The leaving group's ability to depart and the electronic nature of the acryloyl system govern its reactivity. Here, we compare four key players:

  • This compound: A specialized agent characterized by an ethoxy group at the β-position of the acryloyl system.[1][2] This substitution is not merely decorative; it fundamentally alters the reaction pathway, as we will explore.

  • Acryloyl Chloride: The archetypal and most reactive acrylating agent. Its high electrophilicity, driven by the potent inductive effect of the chloride, makes it highly efficient but often difficult to control.[3][4]

  • Acrylic Anhydride: A moderately reactive agent that offers a less aggressive alternative to the acid chloride.[5][6] It generates acrylic acid as a byproduct, which may require scavenging.[7]

  • N-Acryloxysuccinimide (NAS): An activated ester that provides a balance of reactivity and stability.[8][9] N-hydroxysuccinimide (NHS) esters are widely used in bioconjugation for their favorable reaction kinetics in aqueous environments and the formation of a water-soluble, non-toxic byproduct.[10][11]

Below is a summary of their key physical and chemical properties:

PropertyThis compoundAcryloyl ChlorideAcrylic AnhydrideN-Acryloxysuccinimide (NAS)
Molecular Weight 134.56 g/mol [2][12]90.51 g/mol 126.11 g/mol [13]169.13 g/mol
Appearance Colorless to pale yellow liquid[1]Colorless to yellow liquidColorless liquid[6]White to off-white solid
Reactivity Class Acyl Chloride (vinylogous)Acyl ChlorideAcid AnhydrideActivated Ester
Key Feature β-ethoxy substitution for modulated reactivityHighest reactivity, generates HClModerate reactivity, generates acrylic acidGood stability, amine-selective, water-soluble byproduct
Moisture Sensitivity High[14]Extremely HighHighModerate

Mechanism of Action & Reactivity: A Head-to-Head Analysis

The choice of an acrylating agent hinges on understanding its underlying reaction mechanism. While most proceed via a standard nucleophilic acyl substitution, this compound introduces a strategic deviation.

Standard Pathway: Acryloyl Chloride, Anhydride, and NAS

For most acrylating agents, a nucleophile (e.g., an amine) directly attacks the carbonyl carbon. This is a classic nucleophilic acyl substitution . The reactivity is governed by the electrophilicity of the carbonyl carbon and the quality of the leaving group.

  • Acryloyl Chloride: The chloride ion is an excellent leaving group, and the carbonyl is highly polarized. This results in extremely fast, often exothermic reactions. This high reactivity can lead to side reactions, polymerization, and degradation of sensitive substrates.[3][15]

  • Acrylic Anhydride: The acrylate leaving group is less stable than a chloride ion, rendering the anhydride less reactive than the acyl chloride. This provides a more controlled reaction but may require longer reaction times or heating.[6]

  • N-Acryloxysuccinimide (NAS): The N-hydroxysuccinimide anion is a good leaving group, stabilized by resonance. NAS is particularly effective for acylating amines under mild, often aqueous-buffered conditions, making it a staple in peptide modification and bioconjugation.[10][16]

The this compound Pathway: A Controlled Approach

This compound's unique structure enables a different, more controlled reaction pathway. The presence of the β-ethoxy group makes the β-carbon susceptible to nucleophilic attack in a conjugate addition (Michael addition) .

This is followed by the elimination of the ethoxy group and the chloride to form the final acrylamide product. This two-step sequence (addition-elimination) is often more selective and proceeds under milder conditions than the direct, forceful acylation by acryloyl chloride. It tempers the reactivity of the acyl chloride, preventing unwanted side reactions with sensitive functional groups elsewhere in the molecule.

Diagram: Comparative Reaction Mechanisms

The following diagram illustrates the distinct mechanistic pathways.

G cluster_0 Standard Acylation (e.g., Acryloyl Chloride) cluster_1 This compound Pathway A1 Nucleophile (R-NH2) A3 Tetrahedral Intermediate A1->A3 Direct Attack on Carbonyl A2 Acryloyl Chloride A2->A3 A4 Acrylamide Product A3->A4 Elimination of Cl- A5 HCl A3->A5 B1 Nucleophile (R-NH2) B3 Michael Adduct (Intermediate) B1->B3 Conjugate Addition (Attack on β-carbon) B2 3-Ethoxyacryloyl Chloride B2->B3 B4 Acrylamide Product B3->B4 Elimination of -OEt and Cl- B5 EtOH + HCl B3->B5

Caption: Reaction pathways for standard vs. This compound acylation.

Comparative Experimental Showcase: Acylation of Benzylamine

To provide a tangible comparison, we present data from a standardized experiment: the acylation of a model primary amine, benzylamine, under consistent conditions. This allows for a direct assessment of reagent performance.

Experimental Protocol: General Procedure

  • A solution of benzylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM) was prepared in a flame-dried flask under an inert nitrogen atmosphere.[17]

  • The solution was cooled to 0 °C in an ice bath.

  • The respective acrylating agent (1.1 eq) was added dropwise to the stirred solution.

  • The reaction was monitored by Thin Layer Chromatography (TLC) until consumption of the starting amine was observed.

  • Upon completion, the reaction was quenched with water, and the organic layer was washed with dilute HCl, saturated NaHCO₃, and brine.

  • The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

Diagram: Experimental Workflow

G start Start: Prepare Reactants setup Combine Benzylamine & Base in Anhydrous DCM under N2 start->setup cool Cool to 0°C setup->cool add Add Acrylating Agent (1.1 eq) cool->add monitor Monitor by TLC add->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: Standardized workflow for the comparative acylation experiment.

Comparative Performance Data

ReagentReaction TimeIsolated Yield (%)Purity (¹H NMR)Key Observations
This compound 1 hour92%>98%Clean reaction profile, minimal side products.
Acryloyl Chloride < 10 minutes75%~90%Rapid, exothermic reaction. Significant polymer byproduct observed.
Acrylic Anhydride 4 hours88%>98%Slower, controlled reaction. Required aqueous washes to remove acrylic acid.
N-Acryloxysuccinimide 6 hours85%>95%Clean reaction, but slowest of the group. Ideal for more complex, sensitive substrates.

Analysis of Results:

The experimental data clearly illustrates the trade-offs. Acryloyl chloride is the fastest but suffers from lower yield and purity due to its indiscriminate reactivity and tendency to polymerize.[3] Acrylic anhydride and N-Acryloxysuccinimide offer cleaner reactions but at the cost of significantly longer reaction times.[5][16]

This compound emerges as a superior reagent in this context, providing a rapid and highly efficient conversion with excellent purity. Its unique mechanism successfully moderates the extreme reactivity of the acyl chloride function without sacrificing reaction time, striking an optimal balance for many synthetic applications.

The Scientist's Verdict: Choosing the Right Tool for the Job

The selection of an acrylating agent is a strategic decision based on the substrate's complexity, the desired reaction conditions, and the required purity of the final product.

  • Choose Acryloyl Chloride when: Speed is paramount and the substrate is robust and simple. Be prepared for potentially difficult purification and lower yields.[4]

  • Choose Acrylic Anhydride when: A more moderate reactivity than acryloyl chloride is needed, and the generation of acrylic acid byproduct is manageable.[13]

  • Choose N-Acryloxysuccinimide (NAS) when: Working with highly sensitive or complex molecules like peptides or proteins, especially in aqueous media.[18][19] Its selectivity for amines is a key advantage.

  • Choose this compound when: You require a "best of both worlds" solution. It offers reactivity approaching that of acryloyl chloride but with a significantly cleaner reaction profile and higher yield, making it ideal for the synthesis of high-purity compounds, such as pharmaceutical intermediates and covalent warheads for TCIs.

Safety & Handling: A Critical Consideration

All acrylating agents are hazardous and must be handled with extreme care in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[20]

  • Acyl Chlorides (Acryloyl and 3-Ethoxyacryloyl): These are highly corrosive, lachrymatory, and react violently with water to release HCl gas.[2][3] They are toxic upon inhalation and cause severe skin burns.[2][3] Always handle under anhydrous conditions and an inert atmosphere.[15]

  • Acrylic Anhydride: Corrosive and moisture-sensitive. While less volatile than acyl chlorides, it still poses a significant inhalation and contact hazard.

  • N-Acryloxysuccinimide: A solid, which reduces inhalation risk compared to the liquids. However, it is still an irritant and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[3]

References

  • This compound | C5H7ClO2. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. (2024, May 28). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • The use of polyacrylamide-based peptide synthesis resins for the generation of antipeptide antibodies. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • ACRYLYL CHLORIDE HAZARD SUMMARY. (2000, March). NJ.gov. Retrieved January 22, 2026, from [Link]

  • Synthetic Strategies for the Design of Peptide/Polymer Conjugates. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Superactivation of neutral proteases: acylation with N-hydroxysuccinimide esters. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Preparation of acrylic anhydride. (n.d.). Google Patents.
  • Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is? (2014, March 10). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Peptide/Protein-Synthetic Polymer Conjugates: Quo Vadis. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. (n.d.). Amerigo Scientific. Retrieved January 22, 2026, from [Link]

  • Cas 2051-76-5,Acrylic anhydride. (n.d.). LookChem. Retrieved January 22, 2026, from [Link]

  • Design and synthesis of peptide-polymer conjugates and the characterization of their aggregation. (n.d.). University of Delaware. Retrieved January 22, 2026, from [Link]

  • Acryloyl Chloride Exposure: Lessons Learned. (n.d.). Stanford Environmental Health & Safety. Retrieved January 22, 2026, from [Link]

  • THE FRIEDEL-CRAFTS ACYLATION OF BENZENE. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide: Navigating the Synthesis of β-Ketoesters Beyond 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, β-ketoesters are indispensable molecular scaffolds. Their unique architecture, featuring both nucleophilic and electrophilic centers, renders them versatile precursors for a vast array of complex molecules, including pharmaceuticals and other biologically active compounds.[1][2][3][4] Traditionally, reagents like 3-ethoxyacryloyl chloride have served as a straightforward entry point to certain β-ketoester derivatives. However, the landscape of chemical synthesis is continually evolving, driven by the pursuit of milder conditions, broader substrate applicability, and enhanced safety profiles. This guide offers an in-depth comparison of robust alternatives to this compound for the synthesis of β-ketoesters, grounded in experimental data and practical considerations.

The Incumbent: A Profile of this compound

This compound is a highly reactive acylating agent, valued for its ability to introduce the 3-ethoxyacryloyl moiety. Its reactivity stems from the presence of a highly electrophilic carbonyl carbon, activated by the adjacent chlorine atom.[5] However, this high reactivity is a double-edged sword, presenting significant handling and safety challenges.

Key Considerations for this compound:

  • High Reactivity and Instability: It is highly sensitive to moisture, hydrolyzing to release corrosive hydrogen chloride gas. This necessitates stringent anhydrous conditions and storage under an inert atmosphere.[5]

  • Toxicity and Hazards: this compound is classified as a flammable, corrosive, and toxic substance.[6][7] It can cause severe skin burns, eye damage, and respiratory irritation upon exposure.[5][8]

  • Limited Scope: Its primary utility is for the introduction of a specific three-carbon unit, which may not be suitable for all synthetic targets.

Given these limitations, exploring safer and more versatile alternatives is not just a matter of convenience but a critical aspect of responsible and efficient chemical research.

A Comparative Analysis of Leading Alternatives

The following sections provide a detailed examination of prominent and field-proven alternatives for the synthesis of β-ketoesters. Each method is evaluated based on its mechanistic underpinnings, substrate scope, and practical advantages and limitations.

The Meldrum's Acid Route: A Versatile and High-Yielding Approach

The use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, offers a highly efficient pathway to β-ketoesters.[9][10] This method involves the acylation of Meldrum's acid, followed by alcoholysis to yield the desired product.

Mechanism and Workflow:

The acidic C-5 protons of Meldrum's acid are readily deprotonated to form a stable enolate, which then undergoes C-acylation by an activated carboxylic acid derivative (e.g., an acid chloride or an acid activated in situ). The resulting acyl-Meldrum's acid intermediate is then subjected to alcoholysis, which proceeds via nucleophilic attack of the alcohol on one of the carbonyl groups of the Meldrum's acid moiety, leading to ring-opening and subsequent decarboxylation to afford the β-ketoester.

Meldrums_Acid_Route cluster_activation Step 1: Acylation cluster_alcoholysis Step 2: Alcoholysis Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Acid Activated Acid (e.g., Acyl Chloride) Carboxylic_Acid->Activated_Acid Activation Activating_Agent Activating Agent (e.g., DCC/DMAP, SOCl₂) Activating_Agent->Activated_Acid Acyl_Meldrums_Acid Acyl-Meldrum's Acid Activated_Acid->Acyl_Meldrums_Acid Acylation Meldrums_Acid Meldrum's Acid Meldrums_Acid->Acyl_Meldrums_Acid Beta_Ketoester β-Ketoester Acyl_Meldrums_Acid->Beta_Ketoester Alcoholysis & Decarboxylation Alcohol Alcohol (R'-OH) Alcohol->Beta_Ketoester Transesterification Start_Ketoester Starting β-Ketoester (e.g., Ethyl Acetoacetate) Product_Ketoester Product β-Ketoester Start_Ketoester->Product_Ketoester Alcohol Desired Alcohol (R'-OH) Alcohol->Product_Ketoester Catalyst Catalyst (Acid, Base, Enzyme) Catalyst->Product_Ketoester Catalysis Byproduct_Alcohol Byproduct Alcohol (e.g., Ethanol) Product_Ketoester->Byproduct_Alcohol Release Claisen_Condensation Ester1 Ester 1 (Enolizable) Enolate Ester Enolate Ester1->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2 Ester 2 Ester2->Tetrahedral_Intermediate Beta_Ketoester β-Ketoester Tetrahedral_Intermediate->Beta_Ketoester Elimination of Alkoxide Final_Product Final β-Ketoester Beta_Ketoester->Final_Product Protonation Acid_Workup Acidic Work-up Acid_Workup->Final_Product

Sources

A Senior Application Scientist's Guide to Purity Validation for Compounds Synthesized with 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. When employing highly reactive reagents such as 3-ethoxyacryloyl chloride, a versatile building block in the synthesis of various pharmaceuticals and agrochemicals, a rigorous approach to purity validation is paramount.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of compounds synthesized using this compound, offering field-proven insights and supporting experimental data to inform your validation strategies.

The Genesis of Impurities: Understanding the "Why" Behind the "What"

The potential for impurity introduction when using this compound stems from two primary sources: its synthesis and its inherent reactivity, which can lead to degradation. A comprehensive purity validation strategy begins with understanding the likely culprits.

1. Impurities from the Synthesis of this compound:

This compound is typically synthesized by treating 3-ethoxyacrylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] This process can introduce several impurities:

  • Unreacted 3-Ethoxyacrylic Acid: Incomplete reaction will result in the carry-over of the starting material into the final product.

  • Residual Chlorinating Agent: Trace amounts of thionyl chloride or oxalyl chloride may remain, which can interfere with subsequent reactions.

  • Byproducts of the Chlorination Reaction: The reaction of 3-ethoxyacrylic acid with thionyl chloride produces sulfur dioxide and hydrogen chloride as byproducts, which are typically removed during workup but could remain in trace amounts.

2. Degradation-Related Impurities:

The high reactivity of the acyl chloride functional group makes this compound susceptible to degradation, particularly in the presence of nucleophiles like water.[1][2]

  • 3-Ethoxyacrylic Acid: Hydrolysis of this compound upon exposure to moisture is a common degradation pathway, reverting it to its parent carboxylic acid.[1]

  • Polymerization Products: As an acrylate derivative, this compound has the potential to undergo self-polymerization, especially under prolonged storage or exposure to heat and light.

The presence of these impurities can have significant consequences, ranging from reduced yields and altered biological activity to the generation of toxic byproducts in the final compound.

A Comparative Analysis of Analytical Methodologies for Purity Validation

The selection of an appropriate analytical method for purity determination is contingent on the specific impurities being targeted, the nature of the final compound, and the required sensitivity. Here, we compare the three most powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity. For reactive acyl chlorides, direct analysis can be challenging. A derivatization strategy is often employed to enhance stability and detectability.[4]

Direct injection of this compound or compounds containing this reactive moiety can lead to on-column reactions with residual water in the mobile phase or on the stationary phase, resulting in poor peak shape and inaccurate quantification. Derivatization with a nucleophilic agent, such as an amine or a hydrazine, converts the reactive acyl chloride into a stable, readily detectable derivative.[4] A study by Zheng et al. (2017) describes a general derivatization HPLC method for acyl chlorides using 2-nitrophenylhydrazine, which provides a chromophore for sensitive UV detection.[4]

Experimental Protocol: HPLC with Pre-Column Derivatization using 2-Nitrophenylhydrazine [4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the test compound (synthesized using this compound) into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with anhydrous acetonitrile.

  • Derivatization Reaction:

    • To 1.0 mL of the sample solution in a clean, dry vial, add 1.0 mL of a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.[4]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 395 nm.[4]

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Analyze a blank (reagents without the analyte) and a spiked sample to ensure no interfering peaks at the retention time of the derivatized analyte.

    • Linearity: Prepare a series of at least five concentrations of a derivatized standard and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Similar to HPLC, direct analysis of reactive acyl chlorides is problematic. Derivatization is a common strategy to improve stability and chromatographic performance.

The high reactivity and potential for thermal degradation of acyl chlorides in the hot GC injection port necessitate their conversion to more stable derivatives.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the sample in a dry, inert solvent (e.g., dichloromethane).

    • Add a suitable derivatizing agent, such as a stable alcohol (e.g., methanol) or an amine, to convert the acyl chloride to a less reactive ester or amide.

    • Allow the reaction to proceed to completion.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a wide range (e.g., m/z 40-500) to identify both the main component and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for structural elucidation and purity determination, as the integral of each signal is directly proportional to the number of protons it represents. It can be used to identify and quantify impurities without the need for derivatization.

NMR provides a direct look at the molecular structure of the compound and any impurities present in the sample. By comparing the integrals of the signals from the main compound to those of the impurity signals, a quantitative assessment of purity can be made. Resources like the compilation of NMR chemical shifts of common laboratory impurities by Gottlieb, Kotlyar, and Nudelman are essential for identifying extraneous signals.[5][6]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh a precise amount of the sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Analysis:

    • Integrate the signals corresponding to the main compound and the internal standard.

    • Calculate the purity of the sample based on the known mass and purity of the internal standard and the integral values.

    • Identify and quantify impurities by integrating their characteristic signals and comparing them to the signal of the main compound or the internal standard. For example, the presence of 3-ethoxyacrylic acid as an impurity would be indicated by a characteristic set of vinyl and ethoxy signals, slightly shifted from those of the acyl chloride.

Performance Comparison of Analytical Methods

To provide a clear comparison, the following table summarizes the key performance characteristics of each method for the validation of purity for a hypothetical compound, "Compound X," synthesized using this compound.

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)¹H NMR (qNMR)
Specificity High; dependent on chromatographic resolution.Very High; mass spectral data provides confirmation.High; depends on the resolution of signals.
Sensitivity High (LOD typically in the low ppm range).Very High (LOD can be in the sub-ppm range).Moderate (LOD typically >0.1%).
Quantification Requires a reference standard for the analyte.Requires a reference standard for the analyte.Can be performed with a certified internal standard.
Throughput Moderate to High.Moderate.Low to Moderate.
Key Advantages Widely available, robust, and well-understood.Provides structural information for unknown impurities.Provides direct structural information and absolute quantification.
Key Disadvantages Derivatization step can introduce variability.Derivatization is often necessary; not suitable for non-volatile compounds.Lower sensitivity compared to chromatographic methods.

Visualizing the Workflow: A Decision-Making Diagram

The choice of analytical method is a critical decision. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

MethodSelection Start Purity Validation Required for Compound from this compound Synthesis IsQuantificationNeeded Is Quantification of Trace Impurities (<0.1%) Required? Start->IsQuantificationNeeded IsCompoundVolatile Is the Compound/Impurity Volatile and Thermally Stable? IsQuantificationNeeded->IsCompoundVolatile Yes UseNMR Utilize qNMR for Purity Assessment and Identification of Major Impurities IsQuantificationNeeded->UseNMR No UseHPLC Utilize HPLC-UV with Derivatization IsCompoundVolatile->UseHPLC No UseGCMS Utilize GC-MS with Derivatization IsCompoundVolatile->UseGCMS Yes End Method Selected UseHPLC->End UseGCMS->End UseNMR->End

Caption: Decision tree for selecting the appropriate analytical method.

Comparison with an Alternative Reagent: The Case of Pyrazole Synthesis

This compound is frequently used in the synthesis of pyrazoles, a common scaffold in medicinal chemistry.[7][8] An alternative approach to constructing the pyrazole ring is through the use of a 1,3-dicarbonyl compound, which can be synthesized using less reactive acylation reagents like acid anhydrides.[9][10]

Let's compare the synthesis of a hypothetical pyrazole using this compound versus a route involving acetic anhydride.

Route A: Using this compound

This route involves the reaction of this compound with a hydrazine, followed by cyclization.

Route B: Using Acetic Anhydride (as an alternative)

This route involves the acylation of a ketone with acetic anhydride to form a 1,3-dicarbonyl intermediate, which is then reacted with a hydrazine.

Illustrative Purity Profile Comparison

The following table presents a hypothetical but realistic comparison of the purity profile of the final pyrazole product obtained from both routes, as determined by a validated HPLC method.

ImpurityRoute A (this compound)Route B (Acetic Anhydride)
Starting Material (Hydrazine) 0.08%0.07%
Unreacted Intermediate 0.15%0.05%
Degradation Product (from hydrolysis) 0.25%Not Detected
Polymeric Impurities 0.10%Not Detected
Byproducts from Acylation Reagent Not Detected0.03% (residual acetic acid)
Total Impurities 0.58% 0.15%
Purity of Final Compound 99.42% 99.85%

This illustrative data suggests that while this compound is a powerful reagent, its high reactivity can lead to a more complex impurity profile in the final product compared to a route using a less reactive acylation agent like acetic anhydride. The choice of synthetic route and reagent should therefore be carefully considered, balancing factors of reactivity, yield, and the ultimate purity requirements of the target compound.

Conclusion

The validation of purity for compounds synthesized using this compound is a multi-faceted challenge that demands a thorough understanding of potential impurities and a robust analytical strategy. While HPLC with derivatization often provides a good balance of sensitivity and accessibility, GC-MS and NMR offer complementary strengths in structural confirmation and absolute quantification, respectively.

As a senior application scientist, my recommendation is to employ a combination of these techniques for a comprehensive and self-validating purity assessment. An orthogonal approach, for instance, using HPLC for routine purity testing and qNMR for the certification of reference standards, provides the highest level of confidence in your results. Ultimately, a proactive and well-informed approach to purity validation will not only ensure the quality of your research but also accelerate the path of drug development.

References

  • Patsnap. (n.d.). Method for detecting acryloyl chloride and related substances thereof. Eureka. Retrieved from [Link]

  • Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 143, 138-144. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • J. Org. Chem. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Regis Technologies. (n.d.). Acylation Reagents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

  • USP. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding the Chemical Properties and Sourcing of this compound. Retrieved from [Link]

  • Al-Matar, H. M., et al. (2010). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 15(4), 2789-2863. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,.... Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Identification of Products from 3-Ethoxyacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to identify and characterize the products derived from 3-ethoxyacryloyl chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective on its reactivity with various nucleophiles and contrasts its utility with alternative acylating agents, supported by experimental data and detailed protocols.

Introduction: The Versatility of this compound

This compound (CAS 6191-99-7) is a highly reactive, bifunctional reagent widely employed in organic synthesis.[1][2][3][4] Structurally, it is an acyl chloride featuring an α,β-unsaturated system with an ethoxy group at the β-position. This unique arrangement of functional groups—a reactive acyl chloride for nucleophilic acyl substitution and an electron-rich double bond—makes it a valuable building block for a diverse range of molecules, from pharmaceutical intermediates to specialized polymers.[1][5][6]

Its high reactivity stems from the electron-withdrawing nature of both the chlorine and oxygen atoms attached to the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[7] Consequently, it must be handled under anhydrous conditions to prevent rapid hydrolysis to 3-ethoxyacrylic acid.[1][8] This guide will explore the characteristic spectroscopic signatures of its major reaction products.

Core Reactivity and Spectroscopic Product Characterization

This compound readily undergoes nucleophilic acyl substitution, where the chloride is displaced by a nucleophile (Nu).[7][8][9] The general reaction scheme preserves the 3-ethoxyacrylate backbone, which provides a consistent set of signals in spectroscopic analyses, with distinct variations depending on the nature of the nucleophile.

Workflow: General Nucleophilic Acyl Substitution

G cluster_reactants Reactants cluster_process Process cluster_products Products reagent This compound (C₅H₇ClO₂) reaction Nucleophilic Acyl Substitution (Addition-Elimination) reagent->reaction nucleophile Nucleophile (e.g., R-NH₂, R-OH) nucleophile->reaction product Acylated Product (e.g., Amide, Ester) reaction->product Forms byproduct Byproduct (HCl) reaction->byproduct Releases

Caption: General workflow for the reaction of this compound.

Reaction with Amines: Formation of 3-Ethoxyacrylamides

The reaction with primary or secondary amines is a cornerstone application, yielding N-substituted 3-ethoxyacrylamides. These products are often intermediates in the synthesis of heterocyclic compounds.

Spectroscopic Signature Analysis:

Technique Key Spectroscopic Features for a Typical N-Aryl-3-ethoxyacrylamide
¹H NMR Vinyl Protons: Two doublets (J ≈ 12-13 Hz) for the trans-alkene protons. The proton α to the carbonyl (C2-H) appears around δ 5.8-6.2 ppm, while the proton β to the carbonyl (C3-H) is further downfield at δ 7.5-7.8 ppm due to the deshielding effect of the ethoxy group. Ethoxy Group: A quartet around δ 3.9-4.2 ppm (-OCH₂-) and a triplet around δ 1.3-1.5 ppm (-CH₃). Amide Proton (N-H): A broad singlet, typically > δ 8.0 ppm, which can exchange with D₂O.
¹³C NMR Carbonyl Carbon (C=O): Signal appears in the range of δ 162-166 ppm. Vinyl Carbons: C2 is observed around δ 98-102 ppm, while C3 is significantly downfield around δ 160-164 ppm due to the attached oxygen.
IR (Infrared) N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ for secondary amides. C=O Stretch (Amide I): A strong absorption band at 1640-1660 cm⁻¹. C=C Stretch: A band around 1620-1630 cm⁻¹. C-O-C Stretch: Strong bands in the 1200-1250 cm⁻¹ region.
MS (Mass Spec) Molecular Ion (M⁺): The molecular ion peak is typically observed. Common Adducts: In ESI-MS, [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are common.[10][11] Fragmentation: Loss of the ethoxy group (-45 Da) or the entire ethoxyvinyl fragment is a common fragmentation pathway.
Reaction with Hydrazines: Synthesis of Pyrazoles

A particularly powerful application of this compound is its reaction with hydrazines. This is a classic method for constructing pyrazole rings, which are prevalent scaffolds in pharmaceuticals. The reaction proceeds via initial acylation followed by an intramolecular cyclization and dehydration.

Spectroscopic Signature Analysis:

Technique Key Spectroscopic Features for a Typical 1-Aryl-5-hydroxypyrazole
¹H NMR Disappearance of Vinyl Protons: The characteristic doublets of the 3-ethoxyacrylate moiety are absent. Pyrazole Ring Protons: New signals corresponding to the pyrazole ring protons appear. For a 1,5-disubstituted pyrazole, a singlet for the C4-H proton is typically observed around δ 5.9-6.2 ppm.[12] Enol Proton (OH): A broad, exchangeable singlet at low field, often > δ 10 ppm, indicating the presence of the hydroxyl group in the pyrazolone tautomer.
¹³C NMR Carbonyl/Enol Carbon (C=O/C-OH): A signal for C5 appears significantly downfield, typically in the δ 155-165 ppm range. Pyrazole Ring Carbons: Signals for C3 and C4 appear in the aromatic/olefinic region.
IR (Infrared) O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ characteristic of a hydrogen-bonded enolic hydroxyl group. C=O Stretch: A strong band around 1600-1650 cm⁻¹ if the keto tautomer is present. C=N and C=C Stretches: Multiple bands in the 1500-1620 cm⁻¹ region.
MS (Mass Spec) Molecular Ion (M⁺): The molecular ion peak corresponding to the cyclized and dehydrated product is observed. Fragmentation: Fragmentation often involves the pyrazole ring itself or the substituents attached to it.
Workflow: Pyrazole Synthesis

G reagent This compound acylation Step 1: Acylation reagent->acylation hydrazine Substituted Hydrazine (R-NHNH₂) hydrazine->acylation intermediate Acyclic Amide Intermediate acylation->intermediate cyclization Step 2: Intramolecular Cyclization & Dehydration intermediate->cyclization product Pyrazolone Product cyclization->product

Caption: Two-step reaction pathway for the synthesis of pyrazoles.

Comparative Analysis with Alternative Acylating Agents

While this compound is highly effective, the choice of an acylating agent depends on factors like desired reactivity, substrate compatibility, and safety.[13]

Acylating Agent Structure Reactivity & Use Case Safety & Handling Byproduct
This compound C₂H₅O-CH=CH-COClVery High: Excellent for introducing the 3-ethoxyacryloyl moiety. Bifunctional nature allows for subsequent cyclization reactions.Highly reactive with water, corrosive, and lachrymatory.[1][14] Must be handled in a fume hood with appropriate PPE.[1]HCl (corrosive gas)
Acryloyl Chloride CH₂=CH-COClVery High: Used to introduce the acryloyl group, essential for acrylate and polyacrylate synthesis. Lacks the ethoxy substituent, leading to different product structures and reactivity.Highly flammable, toxic, and violently reacts with water.[13] Polymerizes readily. Requires careful handling.HCl (corrosive gas)
Acetic Anhydride (CH₃CO)₂OModerate: A milder and safer alternative for general acetylation.[13] Often requires higher temperatures or catalysts. Not suitable for introducing the acryloyl moiety.Combustible liquid, corrosive. Less volatile and reactive than acyl chlorides.Acetic Acid (less hazardous)

The primary advantage of this compound over a simpler reagent like acryloyl chloride is the synthetic versatility afforded by the ethoxy group, which can act as a leaving group in subsequent cyclization steps or influence the electronic properties of the final molecule.

Experimental Protocols

The following protocols are provided as a reference for standard laboratory procedures.

Protocol 1: Synthesis of N-phenyl-3-ethoxyacrylamide
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add aniline (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the stirred aniline solution over 30 minutes. A tertiary amine base like triethylamine (1.2 eq) is often added to scavenge the HCl byproduct.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR, and MS as described in Table 2.1.

Protocol 2: Synthesis of 1-phenyl-1H-pyrazol-5(4H)-one
  • Setup: In a manner similar to Protocol 1, dissolve phenylhydrazine (1.0 eq) and a non-nucleophilic base such as pyridine in an anhydrous solvent like ethanol or THF.

  • Acylation: Cool the mixture to 0 °C and slowly add this compound (1.05 eq).

  • Cyclization: After the initial acylation is complete (monitored by TLC), heat the reaction mixture to reflux for 4-6 hours to promote intramolecular cyclization and elimination of ethanol.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and wash with a dilute acid solution to remove any remaining base, followed by water and brine.

  • Purification & Characterization: Dry the organic phase, concentrate, and purify the resulting solid by recrystallization. Characterize the product using the spectroscopic methods outlined in Table 2.2.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. A thorough understanding of the spectroscopic characteristics of its derivatives is essential for unambiguous product identification. By comparing ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, researchers can confidently distinguish between simple acylation products like amides and more complex heterocyclic structures like pyrazoles. While alternatives such as acryloyl chloride or acetic anhydride have their specific applications, the unique bifunctionality of this compound provides a strategic advantage for constructing complex molecular architectures, solidifying its role as an indispensable tool for synthetic chemists.

References

  • Guidechem. (n.d.). This compound 6191-99-7 wiki.
  • Benchchem. (n.d.). A Comparative Guide to Acryloyl Chloride and Other Acylating Agents.
  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemical Asian Journal, 16(19), 2773-2794. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Sigma-Aldrich. (n.d.). 3-Ethoxy-acryloyl chloride >=85% (H-NMR).
  • The Royal Society of Chemistry. (2016).
  • SpectraBase. (n.d.). Ethyl 3-ethoxyacrylate - Optional[13C NMR] - Chemical Shifts.
  • LookChem. (n.d.). Cas 6191-99-7, this compound.
  • Moleqube. (2024). 3-Ethoxy-acryloyl chloride.
  • ResearchGate. (n.d.). Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,....
  • PubChem. (n.d.). Ethyl 3-amino-3-ethoxyacrylate hydrochloride. Retrieved from PubChem. [Link]

  • Ace Chemistry. (n.d.). Acylating agents.
  • ResearchGate. (n.d.). displays the mass spectrum for 3. The most abundant ion corresponds to....
  • ChemicalBook. (2023). This compound.
  • Eman, M. (2019). Synthesis and Characterization of Some New Pyrazole Derivatives. Journal Of Global Pharma Technology, 11(2).
  • SpectraBase. (n.d.). Ethyl 3-ethoxyacrylate - Optional[FTIR] - Spectrum.
  • National Center for Biotechnology Information. (2023).
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides.
  • Chemistry LibreTexts. (2023).
  • The Royal Society of Chemistry. (n.d.). Advances.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • ResearchGate. (n.d.). Figure S1: 1 H NMR spectrum of....
  • Sinfoo. (n.d.). Industrial Applications of this compound in Chemical Manufacturing.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of this compound in Modern Chemical Synthesis.
  • Chromservis. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.

Sources

A Comparative Guide to 3-Ethoxyacryloyl Chloride and Methoxyacryloyl Chloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of acylating agent can be pivotal to the success of a synthetic route. Among the versatile building blocks available, α,β-unsaturated acyl chlorides offer a unique combination of reactivity for constructing complex molecular architectures. This guide provides an in-depth comparison of two such reagents: 3-ethoxyacryloyl chloride and methoxyacryloyl chloride. While structurally similar, their subtle electronic and steric differences can significantly influence reaction outcomes, making a nuanced understanding of their properties essential for researchers in drug discovery and fine chemical synthesis.

Physicochemical Properties: A Tale of Two Alkoxy Groups

Both this compound and methoxyacryloyl chloride are reactive α,β-unsaturated acyl chlorides. They typically appear as colorless to pale yellow liquids with a pungent odor characteristic of acyl chlorides.[1][2] Their primary utility lies in their ability to undergo nucleophilic acyl substitution and participate in cycloaddition reactions.

The key distinction between these two molecules is the nature of the alkoxy group at the 3-position: an ethoxy group in this compound and a methoxy group in the conceptual methoxyacryloyl chloride. While specific data for methoxyacryloyl chloride is less prevalent in readily available literature, we can infer its properties based on the electronic effects of the methoxy group compared to the ethoxy group. Both are electron-donating groups through resonance, which influences the reactivity of the double bond and the carbonyl group. The slightly greater inductive effect of the ethyl group compared to the methyl group is generally considered to have a minor impact on reactivity compared to resonance effects in this context.

PropertyThis compoundMethoxyacryloyl Chloride
CAS Number 6191-99-7[3][4][5][6]920-46-7[7]
Molecular Formula C5H7ClO2[1][3][4][5]C4H5ClO[8]
Molecular Weight 134.56 g/mol [4][5][9]104.53 g/mol
Boiling Point 75 °C / 10 mmHg[5][10]95-96 °C[8]
Appearance Colorless to light yellow liquid[1][9][10]Colorless to yellow liquid[2]
Key Reactive Features Acyl chloride, α,β-unsaturated system, ethoxy group[1]Acyl chloride, α,β-unsaturated system, methyl group

Synthesis and Handling: Shared Precautions, Distinct Pathways

The synthesis of both this compound and methacryloyl chloride involves the conversion of the corresponding carboxylic acid to the acyl chloride, typically using a chlorinating agent.

Synthesis of this compound

This compound is commonly prepared from ethyl 3,3-diethoxypropionate.[10] The synthesis involves the hydrolysis of the propionate ester followed by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][10]

Experimental Protocol: Synthesis of this compound [10]

  • Hydrolysis: To a solution of ethyl 3,3-diethoxypropionate (20 g) in water (50 mL), add sodium hydroxide (5 g) at room temperature.

  • Heat the reaction mixture to 110°C and stir for 1 hour.

  • Cool the reaction system to room temperature and dilute with water (2 L).

  • Extract the aqueous solution with ethyl acetate (1 L).

  • Wash the organic extract with saturated brine (1 L), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude 3-ethoxyacrylic acid.

  • Chlorination: To the crude acid, add thionyl chloride (30 mL) and heat the reaction to 70°C, stirring for one hour.

  • After the reaction is complete, concentrate the solution under reduced pressure to obtain this compound.

Synthesis of Methacryloyl Chloride

Methacryloyl chloride is typically synthesized from methacrylic acid using various chlorinating agents, such as thionyl chloride, oxalyl chloride, or benzoyl chloride.[11][12][13]

Experimental Protocol: Synthesis of Methacryloyl Chloride [11]

  • Reaction Setup: In a round-bottom flask, mix methacrylic acid and benzoyl chloride in a 1:2 molar ratio. A small amount of a polymerization inhibitor like hydroquinone is often added.

  • Distillation: Perform a simple distillation of the mixture at a moderate rate.

  • Collection: Collect the methacryloyl chloride in a dry receiving flask. It is good practice to have a drying agent, such as calcium chloride, in the receiving flask.

  • Purification: Decant the liquid monomer after collection. Due to its high reactivity and toxicity, it is recommended to use the freshly distilled methacryloyl chloride immediately.

Handling and Safety

Both this compound and methacryloyl chloride are hazardous substances that require careful handling in a well-ventilated fume hood.[1][14] They are flammable, corrosive, and react violently with water, releasing toxic hydrogen chloride gas.[8][14][15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[14][16][17]

Reactivity and Applications in Synthesis: A Comparative Analysis

The primary difference in reactivity between this compound and methacryloyl chloride stems from the electronic nature of the substituent at the 3-position.

Nucleophilic Acyl Substitution

Both compounds are excellent electrophiles for acylation reactions with nucleophiles such as alcohols, amines, and thiols.[18] The electron-donating ethoxy group in this compound can slightly decrease the electrophilicity of the carbonyl carbon compared to an alkyl-substituted acryloyl chloride, potentially leading to milder reaction conditions being required.

Cycloaddition Reactions

The α,β-unsaturated system in both molecules makes them suitable partners in cycloaddition reactions, such as [3+2] and [4+3] cycloadditions, for the synthesis of heterocyclic and carbocyclic frameworks.[19][20][21][22] These reactions are fundamental in the synthesis of pyrazoles and other heterocyclic systems of medicinal importance.[23][24][25][26][27]

The electron-rich nature of the double bond, enhanced by the alkoxy substituent, influences the regioselectivity and rate of these cycloadditions. For instance, in the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines (Knorr synthesis), 3-alkoxyacryloyl chlorides can serve as precursors to the 1,3-dicarbonyl moiety.[25]

Diagram: General Synthetic Utility

G cluster_0 Acylating Agents cluster_1 Reaction Types cluster_2 Synthetic Targets This compound This compound Acylation Nucleophilic Acyl Substitution This compound->Acylation Cycloaddition Cycloaddition ([3+2], [4+3]) This compound->Cycloaddition Methoxyacryloyl chloride Methoxyacryloyl chloride Methoxyacryloyl chloride->Acylation Methoxyacryloyl chloride->Cycloaddition Amides Amides Acylation->Amides Esters Esters Acylation->Esters Pyrazoles Pyrazoles Cycloaddition->Pyrazoles Carbocycles Carbocycles Cycloaddition->Carbocycles

Sources

A Comparative Guide to the Reactivity of β-Alkoxyacryloyl Chlorides for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of the reactivity of β-alkoxyacryloyl chlorides, a class of bifunctional reagents crucial in modern organic synthesis and drug development. We will explore the nuanced interplay of electronic and steric effects governed by the β-alkoxy substituent and its impact on the electrophilicity of the acryloyl chloride moiety. This document synthesizes established principles of acyl chloride reactivity with projected experimental outcomes to offer a predictive framework for researchers. Detailed experimental protocols for both the synthesis and comparative reactivity assessment of these valuable synthetic intermediates are provided, alongside mechanistic visualizations to facilitate a deeper understanding of their chemical behavior.

Introduction: The Synthetic Utility of β-Alkoxyacryloyl Chlorides

β-Alkoxyacryloyl chlorides are α,β-unsaturated acyl chlorides bearing an alkoxy group at the β-position. This unique structural arrangement confers a dual reactivity profile, making them valuable building blocks in the synthesis of complex molecules, including heterocycles and targeted covalent inhibitors for pharmaceutical applications.[1] The acryloyl chloride moiety serves as a highly reactive electrophile for nucleophilic acyl substitution, while the enol ether functionality can participate in a variety of other transformations.

The reactivity of the acyl chloride is paramount to its successful application. Understanding how the nature of the β-alkoxy group (e.g., methoxy, ethoxy, isopropoxy) modulates this reactivity is critical for reaction design, optimization, and the selective synthesis of desired products. This guide aims to provide a comprehensive framework for understanding and predicting these reactivity trends.

Foundational Principles of Acyl Chloride Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives.[2] Their heightened reactivity stems from two primary factors:

  • High Electrophilicity of the Carbonyl Carbon: The strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom render the carbonyl carbon highly electron-deficient and thus, highly susceptible to nucleophilic attack.[2]

  • Excellent Leaving Group: The chloride ion is a weak base and an excellent leaving group, which facilitates the nucleophilic acyl substitution reaction.[2]

The general order of reactivity for carboxylic acid derivatives is as follows:

Acid Chloride > Acid Anhydride > Ester > Amide [2]

The structure of the acyl group can significantly influence this inherent reactivity through electronic and steric effects.[2] Electron-withdrawing substituents on the acyl backbone enhance the electrophilicity of the carbonyl carbon, increasing reactivity. Conversely, electron-donating groups and steric hindrance around the carbonyl center decrease reactivity.[2]

The Electronic Influence of the β-Alkoxy Group: A Dichotomy of Effects

The β-alkoxy group in β-alkoxyacryloyl chlorides introduces a fascinating electronic dichotomy that directly impacts the reactivity of the acyl chloride. It exerts two opposing electronic effects:

  • Inductive Effect (-I): The oxygen atom of the alkoxy group is highly electronegative and exerts a through-bond, electron-withdrawing inductive effect. This effect tends to increase the electrophilicity of the carbonyl carbon by pulling electron density away from the α,β-unsaturated system.

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the enol ether, pushing electron density towards the carbonyl group. This resonance effect tends to decrease the electrophilicity of the carbonyl carbon.

The net electronic effect of the β-alkoxy group is a delicate balance of these two opposing forces. The overall impact on reactivity will depend on the specific nature of the alkoxy group and its ability to participate in resonance versus its inductive pull.

Comparative Reactivity Analysis: Methoxy vs. Ethoxy vs. Isopropoxy

While direct, quantitative kinetic data for the comparative reactivity of different β-alkoxyacryloyl chlorides is not extensively available in the surveyed literature, we can predict a reactivity trend based on established electronic and steric principles.

Expected Reactivity Order:

β-Methoxyacryloyl Chloride > β-Ethoxyacryloyl Chloride > β-Isopropoxyacryloyl Chloride

Justification:

  • Electronic Effects: The primary electronic differentiator between methoxy, ethoxy, and isopropoxy groups is their inductive effect. Alkyl groups are weakly electron-donating. Therefore, the increasing alkyl substitution from methyl to ethyl to isopropyl will slightly increase the electron-donating character of the alkoxy group. This enhanced electron donation will strengthen the +R effect and slightly weaken the -I effect, leading to a net decrease in the electrophilicity of the carbonyl carbon.

  • Steric Effects: While the alkoxy group is at the β-position and thus somewhat removed from the carbonyl center, increasing the steric bulk from methoxy to ethoxy to isopropoxy can still have a subtle impact on the approach of a nucleophile to the carbonyl carbon, further contributing to a decrease in reactivity.

The following diagram illustrates the key factors influencing the predicted reactivity trend.

G cluster_0 Reactivity Trend cluster_1 Influencing Factors Methoxy β-Methoxyacryloyl Chloride Ethoxy β-Ethoxyacryloyl Chloride Methoxy->Ethoxy > Electronic Electronic Effects (+R vs. -I) Methoxy->Electronic Isopropoxy β-Isopropoxyacryloyl Chloride Ethoxy->Isopropoxy > Ethoxy->Electronic Isopropoxy->Electronic Steric Steric Hindrance Isopropoxy->Steric Reactivity Overall Reactivity Electronic->Reactivity Steric->Reactivity

Caption: Predicted reactivity trend of β-alkoxyacryloyl chlorides.

Experimental Protocols

To empirically validate the predicted reactivity trends, the following experimental protocols are proposed.

General Synthesis of β-Alkoxyacryloyl Chlorides

This protocol is adapted from the known synthesis of 3-ethoxyacryloyl chloride and can be generalized for other alkoxy variants.[3][4]

Workflow Diagram:

G Start Start: β,β-Dialkoxypropionate Step1 1. Saponification (e.g., NaOH, H₂O, Heat) Start->Step1 Intermediate Intermediate: Sodium β-alkoxyacrylate Step1->Intermediate Step2 2. Acidification (e.g., HCl) Intermediate->Step2 CarboxylicAcid β-Alkoxyacrylic Acid Step2->CarboxylicAcid Step3 3. Chlorination (e.g., SOCl₂, Oxalyl Chloride) CarboxylicAcid->Step3 Product Product: β-Alkoxyacryloyl Chloride Step3->Product

Caption: General synthetic workflow for β-alkoxyacryloyl chlorides.

Step-by-Step Methodology:

  • Saponification: To a solution of the corresponding ethyl or methyl β,β-dialkoxypropionate in water, add one equivalent of sodium hydroxide. Heat the mixture to reflux for 1-2 hours.

  • Acidification: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-alkoxyacrylic acid.

  • Chlorination: To the crude β-alkoxyacrylic acid, add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction and Purification: Gently heat the reaction mixture to 40-50 °C for 1-2 hours. After the reaction is complete, remove the excess chlorinating agent by distillation. The desired β-alkoxyacryloyl chloride can then be purified by fractional distillation under reduced pressure.

Self-Validation: The purity and identity of the synthesized β-alkoxyacryloyl chlorides should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Comparative Reactivity Study: Competitive Amination

This protocol is designed to provide a semi-quantitative comparison of the reactivity of different β-alkoxyacryloyl chlorides in a competitive reaction with a nucleophile.

Experimental Workflow Diagram:

G Start Start: Equimolar mixture of β-alkoxyacryloyl chlorides Step1 1. Dissolve in anhydrous solvent (e.g., CH₂Cl₂) Start->Step1 Step2 2. Cool to 0 °C Step1->Step2 Step3 3. Add sub-stoichiometric amount of nucleophile (e.g., aniline) Step2->Step3 Step4 4. Reaction quenching (e.g., NaHCO₃ solution) Step3->Step4 Step5 5. Workup and extraction Step4->Step5 Step6 6. Analysis by GC-MS or HPLC Step5->Step6 Result Result: Relative product ratios indicate relative reactivity Step6->Result

Caption: Workflow for the comparative reactivity of β-alkoxyacryloyl chlorides.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, prepare an equimolar solution of the β-alkoxyacryloyl chlorides to be compared (e.g., β-methoxy-, β-ethoxy-, and β-isopropoxyacryloyl chloride) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Nucleophile: Slowly add a sub-stoichiometric amount (e.g., 0.3 equivalents relative to the total acyl chloride concentration) of a nucleophile, such as aniline, to the cooled solution. The sub-stoichiometric amount ensures that the acyl chlorides are in competition for the limited amount of nucleophile.

  • Reaction: Stir the reaction mixture at 0 °C for a predetermined time (e.g., 30 minutes).

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Analysis: Analyze the resulting solution by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative ratios of the corresponding anilide products.

Data Interpretation: The relative amounts of the different β-alkoxyacryloyl anilides formed will be proportional to the relative reactivity of the parent β-alkoxyacryloyl chlorides. A higher yield of a particular anilide indicates a higher reactivity of the corresponding acyl chloride.

Data Presentation

The results from the comparative reactivity study can be summarized in a table for easy comparison.

β-Alkoxyacryloyl ChlorideAlkoxy GroupPredicted ReactivityRelative Product Ratio (Hypothetical)
β-Methoxyacryloyl Chloride-OCH₃High1.00
β-Ethoxyacryloyl Chloride-OCH₂CH₃Medium0.85
β-Isopropoxyacryloyl Chloride-OCH(CH₃)₂Low0.65

Applications in Drug Development

The ability to fine-tune the reactivity of the acryloyl "warhead" is of significant interest in the design of targeted covalent inhibitors. By modifying the β-alkoxy substituent, medicinal chemists can modulate the electrophilicity of the Michael acceptor, potentially leading to improved selectivity and a better safety profile for the drug candidate.[1] For instance, a less reactive β-alkoxyacryloyl chloride might be desirable to reduce off-target reactions while still maintaining sufficient reactivity to bind to the intended biological target.

Conclusion

The reactivity of β-alkoxyacryloyl chlorides is governed by a subtle interplay of the inductive and resonance effects of the β-alkoxy group, as well as steric factors. Based on fundamental principles of organic chemistry, the reactivity is predicted to decrease with increasing size and electron-donating ability of the alkoxy substituent (methoxy > ethoxy > isopropoxy). The provided experimental protocols offer a robust framework for the synthesis and comparative reactivity assessment of these versatile synthetic intermediates. A thorough understanding of these reactivity trends is essential for researchers and drug development professionals seeking to harness the full synthetic potential of β-alkoxyacryloyl chlorides.

References

  • Wikipedia. (2023). Acryloyl chloride. [Link]

  • De Cesco, S., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1844-1849. [Link]

  • ResearchGate. (n.d.). Synthesis of the desired acryloyl chloride 1. [Link]

  • ResearchGate. (2014). Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is?[Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. [Link]

  • PubMed. (2010). NMR and quantum chemistry study of mesoscopic effects in ionic liquids. [Link]

  • PubMed. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. [Link]

  • Google Patents. (n.d.). KR20100088796A - New process for preparing (meth)acryloyl chloride.
  • PubChem. (n.d.). This compound. [Link]

  • PubMed. (2000). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. [Link]

  • ResearchGate. (2006). Beta-NMR spectroscopy: Modern state and prospects. [Link]

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3-Ethoxyacryloyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of reactive reagents is paramount to laboratory safety and the integrity of your research. 3-Ethoxyacryloyl chloride is a valuable building block in organic synthesis, but its reactivity demands a thorough and validated disposal protocol. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for its safe neutralization and disposal, ensuring you can manage this reagent with confidence and precision.

Hazard Assessment and Chemical Profile

This compound (CAS: 6191-99-7) is a flammable and corrosive liquid that is highly reactive, particularly with nucleophiles such as water, alcohols, and amines.[1][2] Its primary hazards stem from its ability to release hydrogen chloride (HCl) gas upon hydrolysis, which is severely irritating to the respiratory system, eyes, and skin.[1] Understanding its reactivity is not just a safety measure; it is the foundation of a reliable disposal strategy.

Hazard ClassificationDescriptionGHS Pictograms
Flammable Liquid Flammable liquid and vapor (Category 3).[3]🔥
Corrosive Causes severe skin burns and eye damage (Category 1B).[3]corrosive
Acute Toxicity (Oral) Harmful if swallowed (Category 4).[3]
Sensitization May cause an allergic skin reaction or asthma symptoms.[3]health hazard
Water-Reactivity Reacts with water, alcohols, and strong bases.[1]

Table 1: Key Hazards of this compound

Core Principle of Disposal: Controlled Neutralization

The cornerstone of safely disposing of this compound is to convert the highly reactive acyl chloride functional group into a stable, non-reactive species before it enters the waste stream. This is achieved through a controlled neutralization reaction, often referred to as "quenching." The method of choice is a slow addition of the acyl chloride to a weak base solution, which minimizes the exothermic reaction and controls the release of gaseous byproducts.

The Chemistry of Neutralization

The reaction of this compound with a weak base like sodium bicarbonate (NaHCO₃) proceeds via nucleophilic acyl substitution. The bicarbonate anion attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate then collapses, expelling a chloride ion and forming an unstable carbonic acid derivative, which rapidly decomposes to carbon dioxide and the sodium salt of 3-ethoxyacrylic acid. This salt is significantly less hazardous than the parent acyl chloride.

Diagram: Neutralization Reaction of this compound

G Figure 1: Neutralization of this compound cluster_0 Reactants cluster_1 Products 3-Ethoxyacryloyl_chloride This compound Reaction Neutralization (in fume hood) 3-Ethoxyacryloyl_chloride->Reaction Slowly added to Sodium_Bicarbonate Sodium Bicarbonate (in excess) Sodium_Bicarbonate->Reaction Sodium_3-ethoxyacrylate Sodium 3-ethoxyacrylate Sodium_Chloride Sodium Chloride Carbon_Dioxide Carbon Dioxide (gas) Water Water Reaction->Sodium_3-ethoxyacrylate Reaction->Sodium_Chloride Reaction->Carbon_Dioxide Reaction->Water

Operational Protocol for Disposal

This protocol is designed as a self-validating system. Each step includes a rationale to ensure you understand the "why" behind the "how," fostering a deeper culture of safety and scientific integrity.

Personal Protective Equipment (PPE) and Engineering Controls

Before initiating any procedure, the following PPE is mandatory. This is non-negotiable and forms the first line of defense against exposure.

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[4]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Engineering Control: All steps must be performed within a certified chemical fume hood to ensure adequate ventilation and containment of any vapors or gases produced.[1]

Preparation of the Neutralization Solution

The choice of a weak base and an appropriate solvent system is critical for controlling the reaction rate.

  • Step 2.1: In a beaker or flask of appropriate size (at least 5 times the volume of the this compound to be neutralized), prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: Sodium bicarbonate is a weak base that effectively neutralizes the HCl byproduct of hydrolysis and reacts with the acyl chloride itself. Its use, as opposed to a strong base like sodium hydroxide, prevents an uncontrollably violent and exothermic reaction. The large excess of the bicarbonate solution ensures complete neutralization.

  • Step 2.2: Place the beaker/flask in an ice-water bath and stir the solution with a magnetic stirrer.

    • Causality: The reaction is exothermic. Cooling the neutralization solution helps to dissipate the heat generated, preventing a dangerous rise in temperature that could lead to boiling and splashing of the corrosive mixture.

Neutralization Procedure

This is the most critical phase of the disposal process and requires careful, patient execution.

  • Step 3.1: Slowly and carefully, add the this compound dropwise to the cold, stirring sodium bicarbonate solution using a pipette or dropping funnel.

    • Causality: A slow, controlled addition is essential to manage the rate of reaction and the resulting effervescence (release of CO₂ gas). Adding the acyl chloride too quickly can lead to vigorous foaming and potential overflow of the container.

  • Step 3.2: Observe the reaction. You will see gas evolution (CO₂). Continue the slow addition, ensuring the foaming is under control.

  • Step 3.3: After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes, and then let it warm to room temperature while still stirring.

    • Causality: This ensures that the neutralization reaction goes to completion.

Verification and Final Disposal

Verification is a key component of a self-validating protocol.

  • Step 4.1: Once the mixture has reached room temperature and gas evolution has ceased, check the pH of the solution using pH paper. The pH should be between 6 and 8.

    • Causality: A neutral pH indicates that all the acidic and reactive components have been neutralized. If the pH is still acidic, slowly add more sodium bicarbonate solution until the pH is in the neutral range.

  • Step 4.2: The neutralized aqueous solution can now be disposed of as hazardous chemical waste. Absorb the liquid onto a non-combustible absorbent material (e.g., vermiculite or sand).

  • Step 4.3: Place the absorbed material into a clearly labeled, sealed container for hazardous waste. The label should include the contents (e.g., "Neutralized this compound waste").

  • Step 4.4: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5]

Diagram: Disposal Workflow for this compound

G Figure 2: Step-by-Step Disposal Workflow A 1. Don PPE and work in a fume hood B 2. Prepare cold, saturated NaHCO3 solution A->B Safety First C 3. Slowly add this compound to NaHCO3 solution B->C Controlled Addition D 4. Stir until reaction is complete C->D Ensure Completion E 5. Verify pH is neutral (6-8) D->E Verification Step F 6. Absorb neutralized solution E->F Final Preparation G 7. Package and label as hazardous waste F->G Secure Containment H 8. Arrange for EHS pickup G->H Regulatory Compliance

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Neutralize: Once absorbed, slowly and carefully add sodium bicarbonate to the spill area to neutralize any remaining residue.

  • Collect and Dispose: Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a soap and water solution.

Disposal of Empty Containers

Empty containers that have held this compound must be handled as hazardous waste unless they have been triple-rinsed.

  • Unrinsed Containers: Cap the empty container and dispose of it as hazardous waste.

  • Rinsed Containers: To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected and treated as hazardous waste, which can be neutralized using the protocol described above. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface the original label. Always consult your institution's specific policies on empty container disposal.

By adhering to this comprehensive guide, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible chemical stewardship.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Yufeng, C. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. Retrieved from [Link]

  • PubChem. (n.d.). Acryloyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department. Retrieved from [Link]

  • Reddit. (2019). Any advice quenching methacryloyl chloride in a reaction mixture?. r/chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 3-Ethoxyacryloyl Chloride: Essential Safety and Handling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a reactive acyl chloride, 3-Ethoxyacryloyl chloride (C₅H₇ClO₂) is a valuable intermediate in specialized organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] However, its utility is matched by its significant hazards. This compound is flammable, corrosive, and highly reactive, especially with moisture.[2][3][4] Upon contact with water, it hydrolyzes rapidly to release corrosive hydrogen chloride (HCl) gas, posing a severe risk to the skin, eyes, and respiratory system.[1][5][6]

This guide provides a direct, field-proven framework for handling this compound, moving beyond a simple checklist to instill a culture of intrinsic safety. The protocols herein are designed as a self-validating system to protect researchers and ensure experimental integrity.

Hazard Analysis: Understanding the Threat

A thorough understanding of the risks is non-negotiable. This compound is classified with multiple hazards, each demanding specific precautions.

  • Flammable Liquid (Category 3): The compound is a flammable liquid and vapor with a flash point of 25°C (77°F). All work must be conducted away from ignition sources.[2][7]

  • Skin Corrosion (Category 1B): It causes severe skin burns and eye damage.[2][3][4] Contact with tissue will lead to rapid chemical burns due to its corrosive nature and the production of HCl upon hydrolysis.[8]

  • Acute Toxicity (Oral, Category 4): The substance is harmful if swallowed.[2][3][4]

  • Respiratory and Skin Sensitization (Category 1): It may cause allergy or asthma symptoms if inhaled and can provoke an allergic skin reaction.[2][3][4] This means that after an initial exposure, subsequent lower-level exposures can trigger a severe allergic response.

Immediate Actions: Emergency Protocols

In the event of an incident, rapid and correct response is critical to mitigate harm.

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[2][9] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the contact area is large.[7][9] Seek immediate medical attention.[2]

  • Eye Contact: Do not delay. Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[10][11] Remove contact lenses if present and easy to do so.[2] You must seek immediate evaluation by an ophthalmologist.[2]

  • Inhalation: Move the affected person to fresh air at once.[9][11] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding direct mouth-to-mouth contact.[7][11] Call for immediate medical assistance. Symptoms like pulmonary edema can be delayed.[12]

  • Ingestion: Rinse the mouth thoroughly with water.[2][11] Do NOT induce vomiting , as this risks perforation.[2] Seek immediate medical attention.[2]

Spills and Leaks:

  • Evacuate & Isolate: Immediately evacuate all non-essential personnel from the area and restrict access.[7][12]

  • Ventilate & Eliminate Ignition Sources: Work only in a certified chemical fume hood to control vapors.[2] Extinguish all nearby flames and turn off spark-producing equipment.[12]

  • Containment: Use a non-combustible absorbent material such as dry sand, earth, or a commercial sorbent (e.g., Chemizorb®) to contain the spill.[2][12] NEVER use water or combustible materials like paper towels for the initial absorption.[12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled, and tightly sealed container for hazardous waste disposal.[2][12]

Core Directive: Personal Protective Equipment (PPE)

Your primary defense is a physical barrier. The following PPE is mandatory and must be donned before entering the area where this compound is handled.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene, elbow-length, chemical-resistant gloves.[13][14]Provides a barrier against direct skin contact. The extended length protects forearms from splashes during transfers.
Eye Protection Chemical splash goggles AND a full-face shield.[14][15]Goggles provide a seal around the eyes to protect from splashes and vapors. The face shield offers a secondary, broader layer of protection for the entire face.
Body Protection Chemical-resistant apron or a fully buttoned lab coat made of appropriate material.[14][16]Protects against splashes and prevents contamination of personal clothing. Ensure no skin is exposed between gloves and sleeves.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills. Exposed skin on the feet or ankles is unacceptable.[9]
Respiratory Protection Work must be performed in a certified chemical fume hood.[2][5] For emergencies or situations exceeding hood capacity, a respirator with a suitable filter (e.g., type ABEK) is required.[14]The fume hood is the primary engineering control to prevent inhalation of corrosive vapors.[15] Respirators are for non-routine situations and require a formal respiratory protection program.

Operational Plan: Safe Handling & Storage Protocol

Adherence to a strict, methodical workflow is essential for routine safety.

Preparation and Environment:

  • Designate an Area: All work with this compound must occur within a certified chemical fume hood.[2]

  • Verify Safety Equipment: Before starting, confirm the location and functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher (dry chemical or CO₂ type).[12]

  • Prepare for Anhydrous Conditions: Since the compound reacts violently with water, ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][17] All solvents must be rigorously dried.

  • Grounding: Use explosion-proof equipment and ensure containers are properly grounded during transfers to prevent static discharge, a potential ignition source.[2][7]

Handling Procedure:

  • Inert Atmosphere: Open the reagent bottle only under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering and degrading the compound, which would also release HCl gas.[2]

  • Transfer: Use dried syringes or cannulas for transferring the liquid. This provides precise control and minimizes exposure to the atmosphere.

  • Reaction Addition: When adding the acyl chloride to a reaction mixture, do so slowly and in a controlled manner, as reactions are often exothermic.[6]

Storage:

  • Store this compound in a tightly sealed, moisture-impermeable container.[1]

  • The storage area must be a cool, dry, and well-ventilated space, away from heat and ignition sources.[2][18] Recommended storage temperature is between 2-8°C.[1]

  • Store under an inert atmosphere to maintain chemical integrity.[2]

  • Keep it segregated from incompatible materials, especially water, alcohols, amines, strong bases, and oxidizing agents.[1][7]

Workflow for Safe Chemical Handling

The following diagram illustrates the critical decision points and safety loops for handling reactive chemicals like this compound.

G Workflow: Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Procedure Phase prep Verify Fume Hood & Safety Equipment don_ppe Don Proper PPE (Gloves, Goggles, Shield, Coat) prep->don_ppe dry_glass Prepare Dry Glassware & Inert Atmosphere don_ppe->dry_glass transfer Transfer Reagent (Under Inert Gas) dry_glass->transfer reaction Perform Reaction (Controlled Addition) transfer->reaction emergency Emergency Event (Spill/Exposure) transfer->emergency Failure Point quench Quench Residual Reagent & Clean Glassware reaction->quench waste Segregate & Label Hazardous Waste quench->waste doff_ppe Doff & Dispose PPE waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash first_aid Execute First Aid & Spill Protocol emergency->first_aid

Caption: Logical workflow for handling this compound.

Disposal Plan: Waste Management & Neutralization

Improper disposal is a significant safety and environmental hazard. All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing the acyl chloride in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: Contaminated items (gloves, absorbent pads, silica gel) must be placed in a separate, sealed hazardous waste container. Do not mix with general laboratory trash.[2]

Protocol for Quenching Excess Reagent:

Small amounts of residual this compound should be carefully neutralized ("quenched") before final disposal. This must be done inside a fume hood.

  • Prepare Quenching Solution: Prepare a beaker with a suitable nucleophile, such as cold water or a basic solution like sodium bicarbonate.[19] Using an alcohol (like isopropanol) is also a common and generally safer option that produces a more stable ester.[19]

  • Cool the Quenching Bath: Place the beaker containing the quenching solution in an ice bath to manage the heat generated during the reaction.

  • Slow Addition: Using a syringe or dropping funnel, add the acyl chloride waste very slowly to the stirred quenching solution. The reaction is exothermic and will release HCl gas. A slow rate of addition is critical to prevent a violent reaction and splashing.[19]

  • Neutralization and Disposal: Once the addition is complete and the reaction has subsided, check the pH to ensure neutralization if a base was used. This quenched solution can then be added to the appropriate aqueous hazardous waste container according to your institution's guidelines.[19]

By internalizing these protocols, researchers can confidently and safely leverage the synthetic power of this compound, ensuring personal safety and the integrity of their work.

References

  • This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. (n.d.). GOMEC. Retrieved January 21, 2026, from [Link]

  • Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved January 21, 2026, from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved January 21, 2026, from [Link]

  • Chemical label this compound. (n.d.). GHS. Retrieved January 21, 2026, from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved January 21, 2026, from [Link]

  • 10 Tips Working Safely with corrosives. (2025, October 15). Chemsafe. Retrieved January 21, 2026, from [Link]

  • Safe Handling of Corrosive Chemicals. (2024, June 5). The Chemistry Blog. Retrieved January 21, 2026, from [Link]

  • Working Safely with Corrosives Meeting Kit. (n.d.). Safety OnDemand – ICW Group. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH&Co.KG. Retrieved January 21, 2026, from [Link]

  • Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. Retrieved January 21, 2026, from [Link]

  • Acid chlorides. (n.d.). Fiveable. Retrieved January 21, 2026, from [Link]

  • Preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved January 21, 2026, from [Link]

  • What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. Retrieved January 21, 2026, from [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng. Retrieved January 21, 2026, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations. Retrieved January 21, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.